Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYRDSOVWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
Abstract
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEPO, is a cornerstone material in the advancement of organic electronics. Renowned for its high triplet energy and excellent thermal stability, DPEPO serves as a highly effective host and electron-transporting material in modern Organic Light-Emitting Diode (OLED) devices, particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][2] This technical guide provides a detailed exploration of the synthesis of DPEPO, designed for researchers and professionals in materials science and drug development. We will dissect the synthetic strategy, present a detailed experimental protocol, elucidate the underlying chemical mechanisms, and provide guidelines for characterization, thereby offering a comprehensive blueprint for the successful laboratory-scale production of this critical compound.
Introduction: The Significance of DPEPO
The performance of an OLED device—its efficiency, color purity, and operational lifetime—is critically dependent on the precise management of charge carriers and excited states (excitons) within its emissive layer. DPEPO (CAS No. 808142-23-6) has emerged as a material of choice for high-performance devices due to its unique molecular architecture.
The structure features two diphenylphosphine oxide (P=O) groups positioned ortho to a central diphenyl ether backbone. This configuration imparts several key properties:
-
High Triplet Energy (T₁ ≈ 3.0 eV): The strong P=O bond contributes to a high-energy excited triplet state, which is essential to confine the triplet excitons of blue-emitting phosphorescent dopants, preventing back-energy transfer and ensuring high quantum efficiency.[1][3]
-
Electron Transporting Properties: The electron-withdrawing nature of the diphenylphosphine oxide moieties facilitates efficient electron injection and transport, making DPEPO a valuable electron-transport layer (ETL) material.[1]
-
Hole Blocking Capability: A deep Highest Occupied Molecular Orbital (HOMO) energy level (≈ 6.1 eV) allows DPEPO to function as an effective hole-blocking layer (HBL), ensuring that charge recombination occurs efficiently within the desired emissive zone.[1]
-
Morphological and Thermal Stability: The rigid, sterically hindered structure leads to a high glass transition temperature and excellent morphological stability, contributing to longer device lifetimes.[1]
While DPEPO's primary application is in materials science, the synthetic chemistry of phosphine oxides is highly relevant to drug development, where these moieties are explored as ligands, metabolic blockers, and polar functional groups in novel therapeutic agents.
Synthetic Strategy and Retrosynthesis
The synthesis of DPEPO is most effectively achieved via a two-step process starting from diphenyl ether. The core strategy involves:
-
Formation of the Diphosphine Precursor: Synthesis of the intermediate ligand, Bis[2-(diphenylphosphino)phenyl] ether (also known as DPEphos), via a directed ortho-metalation followed by phosphination.
-
Oxidation: Conversion of the trivalent phosphine centers in DPEphos to the pentavalent phosphine oxide in DPEPO.
This retrosynthetic approach is illustrated below:
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques, as the phosphine intermediate is sensitive to air.
Step 1: Synthesis of Bis[2-(diphenylphosphino)phenyl] Ether (DPEphos)
This procedure is based on a directed ortho-lithiation of diphenyl ether followed by electrophilic quenching with chlorodiphenylphosphine.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Moles (mmol) | Equivalents |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 10.0 | 1.0 |
| TMEDA | C₆H₁₆N₂ | 116.21 | 24.0 | 2.4 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 22.0 | 2.2 |
| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 220.64 | 22.0 | 2.2 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | Quench |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent |
Procedure
-
To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add diphenyl ether (1.70 g, 10.0 mmol) and anhydrous diethyl ether (100 mL).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.6 mL, 24.0 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours. The solution may become colored, indicating the formation of the dilithio-intermediate.
-
Cool the reaction mixture back down to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve chlorodiphenylphosphine (4.85 g, 22.0 mmol) in anhydrous diethyl ether (20 mL).
-
Add the solution of chlorodiphenylphosphine dropwise to the cold, stirring reaction mixture.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford DPEphos as a white powder.[4][5]
Scientist's Note: The use of TMEDA is crucial. It chelates the lithium cation, increasing the basicity of the n-butyllithium and directing the deprotonation to the ortho positions of the diphenyl ether, a classic example of directed ortho-metalation.
Step 2: Synthesis of this compound (DPEPO)
This step involves the straightforward oxidation of the phosphine groups in DPEphos.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) |
| DPEphos | C₃₆H₂₈OP₂ | 538.56 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrogen Peroxide (30% aq) | H₂O₂ | 34.01 |
| Sodium Sulfite | Na₂SO₃ | 126.04 |
Procedure
-
Dissolve the purified DPEphos (e.g., 5.39 g, 10.0 mmol) in dichloromethane (100 mL) in an Erlenmeyer flask with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (2.5 mL, ~24 mmol) dropwise. The reaction is exothermic.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.
-
Quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite until bubbling ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude white solid is DPEPO. For high-purity material required for OLED applications, further purification by gradient sublimation is recommended.[1]
Scientist's Note: Hydrogen peroxide is an effective and clean oxidizing agent for this transformation. The byproducts are simply water, making the workup straightforward. The final sublimation step is non-negotiable for electronic-grade materials, as even trace impurities can act as charge traps or quenching sites in an OLED, severely degrading device performance.
Reaction Mechanism: The Ullmann Condensation
While the protocol described uses a directed metalation route, the formation of diaryl ethers is classically achieved via the Ullmann condensation. This reaction is fundamental to understanding C-O bond formation and is relevant for alternative synthetic routes to DPEPO's core structure.
The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] Modern protocols use soluble copper(I) catalysts, often with a ligand, and a base.[7][8]
The generally accepted mechanism involves:
-
Base-promoted formation of a phenoxide.
-
Formation of a copper(I) phenoxide species.
-
Oxidative addition of the aryl halide to the copper(I) center, forming a copper(III) intermediate.
-
Reductive elimination from the copper(III) species to form the diaryl ether product and regenerate a copper(I) species, completing the catalytic cycle.[6][7]
The use of high-boiling polar solvents is traditional, although modern methods have been developed for non-polar solvents as well.[6][9]
Characterization and Validation
To confirm the successful synthesis and purity of DPEPO, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most diagnostic technique. The phosphorus signal for the DPEphos precursor appears around -14 to -16 ppm. Upon oxidation to DPEPO, the signal shifts significantly downfield to approximately +25 to +30 ppm, providing unambiguous confirmation of the transformation.
-
¹H and ¹³C NMR: These spectra will show complex aromatic multiplets consistent with the proposed structure. The high symmetry of the molecule simplifies the spectra to some extent. The integration of proton signals should match the calculated values.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. For DPEPO (C₃₆H₂₈O₃P₂), the expected exact mass is 570.1514 g/mol .[11]
-
Melting Point: Purified DPEPO has a high melting point, typically >320 °C, indicating its high thermal stability.[1]
Synthesis and Purification Workflow
The overall process from starting materials to the final, purified product is summarized in the workflow diagram below.
Conclusion
The synthesis of this compound (DPEPO) is a multi-step process that is readily achievable in a standard synthetic chemistry laboratory. The key transformations—a directed ortho-metalation/phosphination to form the DPEphos precursor, followed by a clean oxidation—are robust and well-understood reactions. Careful execution of the protocol, particularly the maintenance of an inert atmosphere during the first stage and rigorous purification of the final product, is paramount to obtaining high-quality material suitable for demanding applications in organic electronics. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and validate this important compound.
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DPEphos - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEPO, is a high-purity organophosphorus compound increasingly recognized for its pivotal role in advanced materials science and catalysis. Identified by its CAS number 808142-23-6, DPEPO is a phosphine oxide derivative of the well-known DPEPhos ligand. Its rigid, bulky structure and electron-deficient nature impart unique properties, making it a compound of significant interest, particularly as a host material in Organic Light-Emitting Diodes (OLEDs) and as a ligand in specialized catalytic systems. This guide provides a comprehensive technical overview of DPEPO, detailing its physicochemical properties, synthesis, characterization, and key applications, with a focus on the underlying scientific principles that govern its utility.
Introduction and Core Concepts
Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (DPEPO) is a bis(phosphine oxide) built upon a diphenyl ether backbone. Unlike its phosphine precursor, DPEPhos (CAS 166330-10-5), where the phosphorus atoms are trivalent (P(III)), DPEPO features pentavalent phosphorus atoms (P(V)) double-bonded to oxygen. This fundamental difference—the oxidation state of phosphorus—dramatically alters the compound's electronic properties and stability.
The conversion from a phosphine to a phosphine oxide removes the lone pair of electrons on the phosphorus atoms, which is typically responsible for coordinating to metal centers in catalysis. Instead, the P=O bond introduces a strong dipole and enhances the molecule's thermal and oxidative stability. These characteristics are less suited for traditional cross-coupling catalysis but are exceptionally valuable in optoelectronic applications where stable, high-energy triplet state host materials are required.
Key Scientific Insight: The primary value of DPEPO stems from its function as an exciton-blocking and host material in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLED (PHOLED) devices. Its high triplet energy prevents non-radiative decay of excitons on the dopant molecule, thereby enhancing the device's internal quantum efficiency.
Physicochemical Properties & Characterization
A precise understanding of DPEPO's properties is critical for its effective application.
Molecular Structure and Properties
DPEPO's structure is defined by two diphenylphosphine oxide groups attached to a central diphenyl ether core. This configuration creates a sterically hindered, rigid molecule.
| Property | Value | Source |
| CAS Number | 808142-23-6 | |
| Molecular Formula | C₃₆H₂₈O₃P₂ | |
| Molecular Weight | 570.56 g/mol | |
| IUPAC Name | 1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |
| Appearance | White to off-white crystalline solid or powder | |
| Melting Point | ~280 °C | |
| Solubility | Soluble in chloroform and other chlorinated solvents |
Spectroscopic and Analytical Characterization
Validation of DPEPO's identity and purity is achieved through a combination of standard analytical techniques. A scientist's confidence in their material is paramount, and these methods provide a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): This is the benchmark for purity assessment. A high-purity sample (>99.0%) will exhibit a single major peak, confirming the absence of starting materials or side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the numerous non-equivalent protons on the phenyl rings. The integration of this region should correspond to the 28 aromatic protons.
-
³¹P NMR: This is the most definitive technique. A single resonance peak, typically in the range of +25 to +35 ppm (relative to H₃PO₄), is characteristic of the pentavalent phosphine oxide environment, confirming complete oxidation from the phosphine precursor (which would appear at a much different chemical shift, typically <0 ppm).
-
¹³C NMR: Provides a map of the carbon skeleton, confirming the presence of the correct number of aromatic carbon environments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, characteristic absorption band around 1190-1210 cm⁻¹ is a clear indicator of the P=O stretching vibration, a key functional group absent in its DPEPhos precursor.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or another soft ionization technique will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 570.56 Da.
Synthesis and Purification Workflow
The most common and logical synthesis of DPEPO involves the oxidation of its direct precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos). This pathway is favored for its high efficiency and atom economy.
Retrosynthetic Logic & Experimental Rationale
The synthesis is straightforward: a targeted oxidation. The choice of oxidant is critical. Hydrogen peroxide (H₂O₂) is often selected because it is inexpensive, effective, and its primary byproduct is water, which simplifies purification. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) which readily dissolves the nonpolar DPEPhos starting material and the slightly more polar DPEPO product.
Detailed Experimental Protocol: Oxidation of DPEPhos
-
Step 1: Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DPEPhos (1.0 eq) in dichloromethane (approx. 10-15 mL per gram of DPEPhos). Stir until a homogenous solution is formed.
-
Step 2: Oxidation: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the reaction's exothermicity. Add 30% aqueous hydrogen peroxide (2.2 eq) dropwise over 15-20 minutes. The slight excess of H₂O₂ ensures the complete conversion of both phosphine centers.
-
Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the DPEPhos spot and the appearance of the more polar DPEPO product spot. A ³¹P NMR analysis of a small aliquot would definitively confirm the disappearance of the starting material signal and the appearance of the product signal.
-
Step 4: Workup & Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% sodium bisulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DPEPO product.
Purification: From Crude Product to High-Purity Material
For electronics applications, purity is non-negotiable. Sublimation is the gold standard for purifying DPEPO.
-
Rationale: DPEPO has a high melting point and is thermally stable, making it an ideal candidate for vacuum sublimation. This technique effectively removes non-volatile impurities (salts, catalysts) and any lower-boiling point organic residues.
-
Workflow: The crude DPEPO is placed in a sublimation apparatus under high vacuum (e.g., <10⁻⁵ Torr) and heated. The pure DPEPO sublimes and is collected on a cold finger or a cooler part of the apparatus, leaving impurities behind. This process yields DPEPO with the >99.0% purity required for device fabrication.
Core Applications & Mechanistic Insights
The primary application for DPEPO is in the field of organic electronics, specifically as a multifunctional material in OLEDs.[1] Its unique electronic structure and high thermal stability make it exceptionally well-suited for this purpose.
DPEPO in Organic Light-Emitting Diodes (OLEDs)
In an OLED device, layers of organic materials are stacked between two electrodes. When a voltage is applied, electrons and holes are injected, which then combine in an emissive layer (EML) to form excitons. The radiative decay of these excitons produces light. DPEPO's role is to manage this process with maximum efficiency.
Multifunctional Roles of DPEPO:
-
Host Material: DPEPO serves as a host for the light-emitting dopant molecules.[1] Its primary function is to facilitate the efficient transfer of energy to these dopants. The wide band gap and high triplet energy (T₁ ≈ 3.0 eV) of DPEPO are crucial, especially for blue-emitting TADF and phosphorescent dopants, as it prevents the back-transfer of energy from the dopant to the host, a major source of efficiency loss.
-
Electron-Transport Layer (ETL): The electron-withdrawing diphenylphosphine oxide groups give DPEPO good electron mobility. This allows it to efficiently transport electrons from the cathode to the emissive layer, ensuring a balanced flow of charge carriers for effective recombination.
-
Hole-Blocking Layer (HBL): DPEPO possesses a deep Highest Occupied Molecular Orbital (HOMO) energy level (approx. -6.1 eV). This creates a significant energy barrier for holes, effectively confining them within the emissive layer and maximizing the probability of electron-hole recombination where it is desired.
Mechanism: Energy Transfer and Exciton Confinement in a Blue TADF OLED
The diagram below illustrates the critical role of DPEPO in a typical blue TADF OLED stack. The goal is to ensure that all electrical energy is efficiently converted into light within the emissive layer.
Caption: Workflow in a DPEPO-based OLED.
Causality in the Mechanism:
-
Why DPEPO as a Host? Its high triplet energy prevents energy loss from the blue emitter, a common failure point in less stable hosts.
-
Why is Hole Blocking Important? Without an effective HBL, holes can "leak" past the emissive layer into the ETL. This leads to recombination in the wrong layer (no light emission) and can cause material degradation, shortening the device's operational lifetime. DPEPO's deep HOMO level provides a robust barrier, preventing this leakage.
-
Why is Purity Critical? Even trace impurities can act as "traps" for charge carriers or quenching sites for excitons. This disrupts the smooth flow of energy, leading to lower efficiency, higher operating voltage, and reduced device stability. The sublimation purification step is therefore not optional but a mandatory requirement for high-performance devices.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While DPEPO is a stable solid, proper handling procedures must be followed.
-
Handling: Always handle DPEPO in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin or eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is below 15°C. It is stable at room temperature but protecting it from light and moisture ensures long-term purity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound (DPEPO) is a quintessential example of a molecule designed for a specific, high-value application. Its journey from a simple phosphine oxide to a key component in state-of-the-art OLED displays is a testament to the power of rational molecular design. While its primary role is firmly established in organic electronics, its high thermal stability and defined structure could open avenues in other areas of materials science, such as high-performance polymers or as a scaffold in supramolecular chemistry. The continued optimization of DPEPO and the development of its constitutional isomers are active areas of research, promising even more efficient and stable electronic devices in the future.
References
An In-depth Technical Guide to the Crystal Structure of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and key properties of Bis[2-[(oxo)diphenylphosphino)phenyl] Ether, commonly known as DPEPO. This phosphine oxide derivative has garnered significant attention for its applications in materials science, particularly as a host material, electron transport layer, and hole-blocking layer in advanced Organic Light-Emitting Diodes (OLEDs). An understanding of its solid-state structure is paramount to elucidating its structure-property relationships and designing next-generation materials. This document details a robust synthetic protocol, explores its fundamental physicochemical properties, and provides a guide to interpreting its crystallographic data, thereby serving as a critical resource for researchers in organic electronics and medicinal chemistry.
Introduction: The Significance of DPEPO in Modern Materials Science
Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (DPEPO) is a high-performance organophosphorus compound characterized by a diphenyl ether core functionalized with two diphenylphosphine oxide moieties. The incorporation of the electron-withdrawing diphenylphosphine oxide groups imparts significant thermal and morphological stability to the molecule.[1] Furthermore, these groups create a deep Highest Occupied Molecular Orbital (HOMO) energy level, making DPEPO an effective hole-blocking material in electronic devices.[1]
In the realm of drug development, phosphine oxides are emerging as valuable functional groups. Although less common than phosphates or phosphonates, the phosphine oxide moiety offers a stable, tetrahedral structure with a potent hydrogen bond acceptor, providing unique vectors for derivatization in medicinal chemistry.[1] The anticancer drug Brigatinib, approved by the FDA, notably contains a phosphine oxide fragment, signaling the growing importance of this class of compounds.[1] The incorporation of phosphine oxides can also enhance the solubility and metabolic stability of drug candidates.[1]
The primary driver for the intensive study of DPEPO, however, stems from its role in Thermally Activated Delayed Fluorescence (TADF) based OLEDs. It is a widely used host material for blue TADF emitters, where its high triplet energy level is crucial for efficient energy transfer.[1][2] Its function as an electron-transport layer (ETL) material is equally important, facilitating balanced charge injection and recombination within the emissive layer of the OLED device.[3] Given that the performance of these devices is intrinsically linked to the molecular packing and intermolecular interactions in the solid state, a thorough understanding of the crystal structure of DPEPO is of fundamental importance.
Synthesis and Crystallization
The synthesis of DPEPO is typically achieved through the oxidation of its precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos). DPEphos is a well-known bidentate phosphine ligand used in coordination chemistry and catalysis.[4] The oxidation of the phosphorus(III) centers to phosphorus(V) is a straightforward and high-yielding transformation.
Experimental Protocol: Synthesis of DPEPO
The following protocol is a representative procedure for the synthesis of DPEPO:
-
Dissolution of Starting Material: Dissolve Bis[(2-diphenylphosphino)phenyl] ether (DPEphos) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Oxidation: While stirring vigorously, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (disappearance of the phosphine signal and appearance of the phosphine oxide signal).
-
Quenching and Extraction: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and perform an extraction with dichloromethane. Collect the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude DPEPO can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane). For high-purity material required for electronic applications, sublimation is often employed.[3]
Crystallization for X-ray Diffraction
Single crystals of DPEPO suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a solvent such as dichloromethane or by vapor diffusion of a non-solvent (e.g., hexane) into a solution of DPEPO in a good solvent (e.g., dichloromethane).
Crystal Structure Analysis
The definitive crystal structure of Bis[2-[(oxo)diphenylphosphino)phenyl] Ether is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 222329 .[4] This database entry contains the full set of crystallographic data, including atomic coordinates, unit cell parameters, and bond lengths and angles.
Key Structural Features
While the full crystallographic data should be consulted for a detailed analysis, the general structural features of DPEPO can be inferred. The molecule adopts a conformation dictated by the steric hindrance of the bulky diphenylphosphine oxide groups and the flexibility of the central ether linkage. The phosphorus atoms are in a tetrahedral geometry, as expected for a phosphine oxide. The relative orientation of the two phosphine oxide groups and the phenyl rings of the diphenyl ether backbone will be crucial in determining the molecular packing in the crystal lattice.
Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure follows a well-defined experimental workflow.
Physicochemical Properties and Data
The electronic and thermal properties of DPEPO are critical to its function in OLEDs. A summary of key data is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [4] |
| Molecular Weight | 570.55 g/mol | |
| Appearance | White powder/crystals | |
| Melting Point | >320 °C (TGA, 0.5% weight loss) | |
| HOMO Level | -6.1 eV | |
| LUMO Level | -2.0 eV | |
| Triplet Energy (T₁) | 3.0 eV | |
| Absorption (λₘₐₓ) | 388 nm (in CH₂Cl₂) | |
| Fluorescence (λₑₘ) | 311 nm (in CH₂Cl₂) |
Applications in Drug Development and Materials Science
The unique properties of DPEPO make it a versatile molecule with applications spanning from medicinal chemistry to materials science.
Role in OLEDs
As previously mentioned, DPEPO's primary application is in the fabrication of high-efficiency OLEDs. Its key functions include:
-
Host Material: Its high triplet energy allows for efficient energy transfer to blue TADF emitters, minimizing energy loss.
-
Electron Transport Layer (ETL): The diphenylphosphine oxide groups facilitate electron injection and transport from the cathode.[3]
-
Hole Blocking Layer (HBL): The deep HOMO level effectively confines holes to the emissive layer, increasing the probability of radiative recombination.[1]
The combination of these properties in a single material can simplify device architecture and improve overall performance and stability.
Potential in Medicinal Chemistry
The phosphine oxide group is a strong hydrogen bond acceptor and is metabolically stable. These characteristics make it an attractive scaffold for the design of novel therapeutic agents. The rigid, well-defined structure of DPEPO could serve as a starting point for the development of bidentate ligands for metal-based therapeutics or as a scaffold for presenting pharmacophores in a specific spatial orientation.
Conclusion
Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (DPEPO) is a molecule of significant scientific and technological interest. Its robust synthesis, high thermal stability, and favorable electronic properties have established it as a key component in the field of organic electronics. The crystal structure of DPEPO, available through the CCDC, provides the fundamental data necessary to understand its solid-state behavior and to rationally design improved materials for future applications in both materials science and drug discovery. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this important compound.
References
- 1. Crystal structures of bis[2-(diphenylphosphinothioyl)phenyl] ether and bis{2-[diphenyl(selanylidene)phosphanyl]phenyl} ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Bis[2-[(oxo)diphenylphosphino]phenyl] Ether | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
An In-Depth Technical Guide to the Physical Properties of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of DPEPO
Bis[2-[(oxo)diphenylphosphino)phenyl] ether, commonly known in the scientific community as DPEPO, is a high-performance organophosphorus compound that has garnered significant attention for its unique electronic and thermal properties. Its rigid, sterically hindered structure, conferred by the ortho-substituted diphenylphosphine oxide groups, results in a wide band-gap and high thermal and morphological stability.[1] These characteristics make DPEPO an exemplary host material, particularly for blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).[1][2] This guide provides a comprehensive overview of the core physical properties of DPEPO, offering a critical resource for researchers leveraging this molecule in materials science and optoelectronics.
Chemical Identity and Molecular Architecture
A thorough understanding of a compound's physical behavior begins with its fundamental chemical identity.
| Identifier | Value | Source |
| IUPAC Name | 1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | [3] |
| Common Name | Bis[2-[(oxo)diphenylphosphino]phenyl] ether; DPEPO | [2][4] |
| CAS Number | 808142-23-6 | [1] |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [3][5] |
| Molecular Weight | 570.55 g/mol | [1][2] |
The molecular structure of DPEPO is characterized by two diphenylphosphine oxide moieties linked by an ether bridge at the ortho positions of the phenyl rings. This specific arrangement is crucial to its physical properties, creating a sterically crowded and electronically distinct environment.
Spectroscopic and Physicochemical Properties
The interaction of DPEPO with electromagnetic radiation and its behavior in different physical states are key to its application.
Spectroscopic Analysis
| Property | Value | Conditions | Source |
| Maximum Absorption (λmax) | 292 nm | in CH₂Cl₂ | [2] |
| Fluorescence Emission (λem) | 311 nm | in CH₂Cl₂ | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.06-7.71 (m, 26H, Ar), 6.02-6.07 (m, 2H, Ar) ppm | 25°C | [6] |
| ³¹P NMR (200 MHz, CDCl₃) | δ 26.41 (2P) ppm | 25°C | [6] |
| Infrared (IR) (ATR) | 1183 cm⁻¹ (P=O stretch), 1070-1226 cm⁻¹ (C-O-C stretch) | [6] | |
| Mass Spec. (FAB-MS) | m/z = 571 [M + H]⁺ | [6] |
Core Physical Properties
| Property | Value | Source |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 280 °C | [2][6] |
| Boiling Point (Predicted) | 753.3 ± 60.0 °C | [6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |
Solubility Profile
DPEPO exhibits good solubility in a range of common organic solvents, a critical factor for its processability in device fabrication.
| Solvent | Solubility |
| Chloroform | Soluble[2][6][7] |
| Tetrahydrofuran (THF) | Soluble[7] |
| Toluene | Soluble[7] |
Thermal Stability: A Cornerstone of Performance
The ability of a material to withstand thermal stress is paramount for the operational lifetime and reliability of electronic devices. DPEPO is recognized for its exceptional thermal stability.
Thermogravimetric Analysis (TGA): TGA is the standard method for assessing thermal stability. For DPEPO, TGA data indicates a decomposition temperature (Td), corresponding to a 0.5% weight loss, of over 320 °C.[1] This high decomposition temperature is a direct consequence of the rigid molecular structure and the strong covalent bonds within the molecule, particularly the P=O and aryl-ether linkages.
The following diagram illustrates a typical workflow for assessing the thermal stability of a material like DPEPO.
Caption: Workflow for Thermogravimetric Analysis (TGA) of DPEPO.
Electronic Properties and Their Implications for OLEDs
The electronic structure of DPEPO is fundamental to its role as a host material in OLEDs. Its wide energy gap and deep HOMO level are critical for efficient device performance.
| Electronic Property | Energy Level | Significance in OLEDs | Source |
| HOMO | -6.1 eV | Deep HOMO level provides excellent hole-blocking capabilities, confining charge recombination to the emissive layer. | [1] |
| LUMO | -2.0 eV | Facilitates efficient electron transport from the electron transport layer to the emitter. | [1] |
| Triplet Energy (T₁) | 3.0 eV | High triplet energy prevents reverse energy transfer from blue TADF emitters, ensuring high efficiency. | [1] |
These properties collectively ensure that excitons are effectively confined on the guest emitter molecules, leading to efficient light generation and preventing energy loss mechanisms. This makes DPEPO a cornerstone material for achieving high external quantum efficiencies (EQEs) in blue TADF-OLEDs.[1]
Crystalline Structure
The solid-state packing and molecular conformation of DPEPO have been elucidated through single-crystal X-ray diffraction. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Number: 222329[3]
Analysis of the crystal structure reveals a twisted conformation of the molecule. The two diphenylphosphine oxide groups are oriented away from each other, a result of steric hindrance. This non-planar structure is a key factor in preventing strong intermolecular π-π stacking, which contributes to its good morphological stability in thin films, a crucial aspect for OLED device fabrication.
Synthesis and Purification
DPEPO is synthesized via the oxidation of its phosphine precursor, Bis[2-(diphenylphosphino)phenyl] ether (DPEphos). This straightforward and high-yield reaction makes DPEPO readily accessible for research and industrial applications.
Synthetic Protocol
The synthesis is typically a one-step oxidation process:
-
Dissolution: Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) is dissolved in a suitable organic solvent, such as dichloromethane.[2][6]
-
Oxidation: An oxidizing agent, commonly a 30% hydrogen peroxide solution, is added dropwise to the solution at a reduced temperature (e.g., in an ice bath).[2][6]
-
Reaction: The mixture is stirred for several hours to ensure complete oxidation of both phosphine groups to phosphine oxides.[2][6]
-
Workup: The reaction is quenched with water, and the organic product is extracted.[6]
-
Purification: The crude product is purified, often by reprecipitation or sublimation, to yield high-purity DPEPO suitable for electronic applications.[6]
The following diagram illustrates the synthetic pathway from DPEphos to DPEPO.
Caption: Synthesis of DPEPO via oxidation of DPEphos.
Causality in Experimental Design
-
Choice of Solvent (Dichloromethane): Dichloromethane is an ideal solvent as it readily dissolves the starting material (DPEphos) and is relatively inert to the oxidizing conditions. Its low boiling point facilitates easy removal during the workup phase.
-
Use of Hydrogen Peroxide: H₂O₂ is a clean and efficient oxidizing agent, with water being its only byproduct, simplifying the purification process.
-
Controlled Temperature (Ice Bath): The oxidation of phosphines is an exothermic reaction. Adding the oxidant at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.
-
Sublimation for Purification: For optoelectronic applications, material purity is paramount. Sublimation is a superior purification method for organic solids like DPEPO as it effectively removes non-volatile impurities, yielding the ultra-high purity (>99.0%) required for high-performance OLEDs.[1]
Conclusion
This compound (DPEPO) stands out as a material of significant scientific and industrial interest due to its robust physical properties. Its high thermal stability, well-defined electronic structure, and favorable processing characteristics make it an indispensable component in the development of next-generation OLED technologies. This guide has synthesized the critical physical data and experimental rationale necessary for researchers and developers to effectively utilize DPEPO in their advanced materials and device engineering endeavors.
References
- 1. ossila.com [ossila.com]
- 2. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 808142-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis[2-(diphenylphosphino)phenyl] ether oxide CAS#: 808142-23-6 [amp.chemicalbook.com]
- 7. Bis[2-(diphenylphosphino)phenyl] Ether Oxide (DPEPO) CAS 808142-23-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
A-Z Guide to the ³¹P NMR Spectrum of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
An In-depth Technical Guide for Scientific Professionals
Abstract
This technical guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) spectrum of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, also known as DPEPO or DPEphos dioxide. Intended for researchers, chemists, and drug development professionals, this document delves into the fundamental principles of ³¹P NMR, outlines a theoretical framework for predicting the spectrum of the title compound, and presents a detailed, field-proven protocol for its acquisition and interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for the structural elucidation and purity assessment of this important organophosphorus compound.
Section 1: Introduction to ³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct analytical technique for the characterization of organophosphorus compounds.[1] Its utility stems from the intrinsic properties of the ³¹P nucleus and the specific information it reveals about the chemical environment.
1.1 Fundamental Principles
The ³¹P nucleus is ideal for NMR analysis for several key reasons:
-
100% Natural Abundance: Unlike ¹³C, the ³¹P isotope constitutes 100% of natural phosphorus, eliminating the need for isotopic enrichment and ensuring high signal intensity.
-
Spin Quantum Number of ½: A spin of ½ results in simple, sharp NMR signals without the complication of quadrupolar broadening, making spectra relatively easy to interpret.[2]
-
High Gyromagnetic Ratio: The ³¹P nucleus possesses a high gyromagnetic ratio, which translates to excellent sensitivity, second only to ¹H and ¹⁹F among common nuclei. This allows for the rapid acquisition of high-quality spectra even from moderately concentrated samples.
1.2 Key Spectral Parameters
A typical ³¹P NMR spectrum is defined by two primary parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm). The ³¹P chemical shift is highly sensitive to the electronic environment, oxidation state, and coordination number of the phosphorus atom.[3] The accepted standard for referencing ³¹P spectra is an external sample of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2] The chemical shift range for phosphorus compounds is vast, often exceeding 500 ppm, which minimizes signal overlap and simplifies analysis.[4]
-
Coupling Constants (J): This parameter describes the through-bond interaction (spin-spin coupling) between the ³¹P nucleus and other magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). This coupling results in the splitting of NMR signals into multiplets and provides valuable information about molecular connectivity.
1.3 Significance in Characterization
³¹P NMR is the definitive method for characterizing phosphine oxides. It is routinely used to:
-
Confirm Molecular Structure: The chemical shift provides a fingerprint for the specific phosphorus environment.
-
Assess Purity: The presence of phosphorus-containing impurities, such as the starting phosphine material or over-oxidized byproducts, can be easily identified and quantified.
-
Monitor Reactions: It is an invaluable tool for tracking the progress of reactions involving phosphorus-containing reagents, such as the oxidation of a phosphine to a phosphine oxide.[3]
Section 2: The Analyte: this compound
2.1 Molecular Structure and Properties
This compound (DPEPO) is a pentavalent organophosphorus compound with the chemical formula C₃₆H₂₈O₃P₂.[5] It is the fully oxidized derivative of the widely used diphosphine ligand Bis[2-(diphenylphosphino)phenyl] Ether (DPEphos). The "oxo" designation signifies the presence of two phosphoryl (P=O) groups, which fundamentally alters the electronic properties and, consequently, the ³¹P NMR signature of the molecule. This compound is notable for its use as a high-band-gap host material in organic light-emitting diodes (OLEDs).[6]
2.2 Structural Symmetry and NMR Implications
From an NMR perspective, the most critical structural feature of DPEPO is its molecular symmetry. The molecule possesses a C₂ axis of symmetry that passes through the central ether oxygen atom. This symmetry renders the two phosphorus atoms chemically and magnetically equivalent.
-
Causality: In an NMR experiment, chemically equivalent nuclei experience the exact same average magnetic field. Therefore, they resonate at the same frequency and produce a single, combined signal. This principle of symmetry is a powerful predictive tool for simplifying complex spectra.
Below is a diagram illustrating the molecular structure and the equivalence of the two phosphorus atoms.
Caption: Molecular structure of DPEPO showing the two equivalent phosphorus atoms.
Section 3: Predicted ³¹P NMR Spectrum: A Theoretical Analysis
Based on the molecular structure and established principles of ³¹P NMR, we can confidently predict the key features of the spectrum.
3.1 Expected Chemical Shift (δ)
The chemical shift for DPEPO is expected to fall within the typical range for triarylphosphine oxides. The oxidation of a trivalent phosphine (P(III)) to a pentavalent phosphine oxide (P(V)) induces a significant downfield shift (to a more positive ppm value). For example, triphenylphosphine resonates near -5 ppm, while its oxide, triphenylphosphine oxide, appears around +25 to +30 ppm. Similarly, the ³¹P signal for the precursor ligand DPEphos, when complexed to silver, is found in the upfield region around -8 ppm.[7] Upon oxidation to DPEPO, this signal will shift substantially downfield. For aryldiphenylphosphine oxides, chemical shifts in the range of +20 to +35 ppm are common.[8]
3.2 Expected Multiplicity
For routine characterization, the spectrum is acquired with broadband proton decoupling. This technique irradiates the protons in the molecule, removing their coupling to the phosphorus nuclei.
-
With ¹H Decoupling: Due to the chemical equivalence of the two phosphorus atoms and the removal of ¹H coupling, the spectrum will exhibit a single, sharp singlet .
-
Without ¹H Decoupling: If the spectrum were acquired without proton decoupling, this singlet would resolve into a complex multiplet due to two-, three-, and four-bond couplings to the numerous protons on the aromatic rings.
3.3 Data Summary
The predicted spectral data for DPEPO in a standard deuterated solvent like CDCl₃ are summarized below.
| Parameter | Predicted Value | Rationale |
| Number of Signals | 1 | C₂ molecular symmetry makes both ³¹P nuclei chemically equivalent. |
| Chemical Shift (δ) | +20 to +35 ppm | Consistent with the range for pentavalent triarylphosphine oxides. |
| Multiplicity (¹H Decoupled) | Singlet | Equivalence of ³¹P nuclei and removal of J(P,H) coupling. |
| Integration | 2P | The single peak represents both phosphorus atoms. |
Section 4: Experimental Protocol for ³¹P NMR Spectrum Acquisition
This section provides a robust, step-by-step protocol for obtaining a high-quality ³¹P NMR spectrum of DPEPO. The methodology is designed to be self-validating, where a successful outcome directly confirms the integrity of the sample and the experiment.
4.1 Objective
To acquire a high-resolution, broadband proton-decoupled ³¹P{¹H} NMR spectrum of this compound for structural confirmation and purity assessment.
4.2 Materials and Equipment
-
Analyte: this compound (5-15 mg)
-
Solvent: Deuterated Chloroform (CDCl₃, ~0.6 mL)
-
Apparatus: 5 mm NMR tube, volumetric flask, Pasteur pipette, balance
-
Instrumentation: NMR Spectrometer (≥300 MHz for ¹H) equipped with a multinuclear probe.
4.3 Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the DPEPO sample and record the mass.
-
Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved, ensuring a clear, homogeneous solution.
4.4 Spectrometer Setup and Data Acquisition
The following parameters provide a reliable starting point. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Pulse Program | Standard 1D with ¹H decoupling (e.g., zgpg30) | A standard 30° pulse angle is used to allow for a shorter relaxation delay while minimizing saturation, improving experimental efficiency. |
| Solvent | CDCl₃ | Provides excellent solubility and a well-defined lock signal. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Relaxation Delay (d1) | 2 seconds | Sufficient for most ³¹P nuclei in phosphine oxides. For precise quantitative analysis, a longer delay (5 x T₁) coupled with inverse-gated decoupling is required.[2] |
| Acquisition Time (aq) | ~1.5 seconds | Balances resolution with signal-to-noise accumulation over time. |
| Number of Scans (ns) | 16 to 64 | Provides excellent signal-to-noise for a ~10 mg sample. Adjust as needed. |
| Spectral Width (sw) | ~200 ppm | Centers the window on the expected phosphine oxide region (e.g., from +50 ppm to -150 ppm) to ensure all relevant signals are captured. |
| Transmitter Offset (o1p) | ~0 ppm | Center of the spectral window, adjust based on the expected chemical shift. |
4.5 Data Processing Workflow
-
Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum. Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the signal from the external 85% H₃PO₄ standard to 0 ppm. If an external standard is not used, referencing can be done relative to the known solvent signal via a calibrated offset.
-
Integration: Integrate the area under the peak(s) for relative quantification.
The entire experimental process is visualized in the workflow diagram below.
Caption: Experimental workflow for ³¹P NMR analysis of DPEPO.
Section 5: Data Interpretation and Validation
5.1 Structural Confirmation
The primary validation of the experiment is the observation of a single, sharp singlet within the expected chemical shift range of +20 to +35 ppm. This result provides strong, unambiguous evidence for the proposed molecular structure, confirming both the pentavalent phosphine oxide environment and the chemical equivalence of the two phosphorus centers.
5.2 Purity Assessment: A Self-Validating System
This protocol constitutes a self-validating system for purity assessment. The expected spectrum of pure DPEPO is exceptionally simple. Therefore, any deviation from this ideal is immediately indicative of a phosphorus-containing impurity.
-
Unreacted Starting Material: If the oxidation of DPEphos was incomplete, a signal corresponding to the trivalent phosphine would be observed in the upfield region (typically < 0 ppm).
-
Mono-Oxide Impurity: The presence of the mono-oxidized species, Bis[2-(diphenylphosphino)-phenyl]ether oxide, would break the molecule's symmetry. This would result in two distinct signals for the two non-equivalent phosphorus atoms (one P(III) and one P(V)), appearing as doublets due to P-P coupling.[9]
-
Other Byproducts: Any other phosphorus-containing side products from the synthesis or degradation will appear as additional signals at their characteristic chemical shifts.[3]
The absence of any such extraneous peaks is a powerful confirmation of the sample's high purity.
Section 6: Conclusion
³¹P NMR spectroscopy is an indispensable tool for the analysis of this compound. The inherent symmetry of the molecule simplifies its proton-decoupled spectrum to a single, sharp singlet, providing a distinct fingerprint for identification. The characteristic downfield chemical shift of this signal robustly confirms the pentavalent phosphine oxide state of the phosphorus atoms. The experimental protocol detailed herein offers a reliable and self-validating method for not only structural confirmation but also for the sensitive detection of phosphorus-containing impurities. For any scientist working with this compound, a mastery of this technique is essential for ensuring material quality and validating synthetic outcomes.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether | C36H28O2P2 | CID 86085112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Molecular Weight of DPEPO: From Fundamental Properties to Advanced Applications
This guide provides an in-depth exploration of Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO), centered on the fundamental yet critical parameter of its molecular weight. Designed for researchers, chemists, and materials scientists, particularly those in the fields of organic electronics and drug development, this document moves beyond a simple data point. It delves into the practical implications of DPEPO's molecular weight, explaining how this value is integral to its synthesis, characterization, and application in cutting-edge technologies like Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).
Core Physicochemical Properties of DPEPO
A precise understanding of a compound's properties begins with its fundamental identifiers. DPEPO is a high-performance organic semiconductor material widely recognized for its utility in advanced electronic devices. Its full chemical name is Bis[2-(diphenylphosphino)phenyl] ether oxide.[1][2]
The molecular weight of a compound is the mass of one mole of its substance, a cornerstone for nearly all quantitative chemical work. For DPEPO, this value is precisely determined from its chemical formula, C₃₆H₂₈O₃P₂.[2][3][4]
| Property | Value | Source(s) |
| Molecular Weight | 570.55 g/mol | [1][3][5][6] |
| Chemical Formula | C₃₆H₂₈O₃P₂ | [1][2][3][4] |
| CAS Number | 808142-23-6 | [1][2][3] |
| Full Chemical Name | Bis[2-(diphenylphosphino)phenyl] ether oxide | [1][2][5] |
| Synonym(s) | (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) | [3] |
| Appearance | White powder or crystals | [1][2][4] |
| Melting Point | 276-281 °C | |
| HOMO / LUMO Levels | HOMO: 6.1 eV / LUMO: 2.0 eV | [1][2] |
| Purity (Sublimed) | >99.0% (HPLC) | [1][2][4] |
The Central Role of Molecular Weight in DPEPO Applications
The molecular weight of 570.55 g/mol is not merely a theoretical number; it is a practical tool that governs the use of DPEPO in a laboratory and manufacturing setting. Its importance is most evident in three key areas: stoichiometric calculations for device fabrication, material characterization and quality control, and the physical behavior of the material during processing.
Stoichiometry in OLED Device Fabrication
DPEPO is a premier host material for TADF emitters, particularly for achieving efficient deep-blue emission.[1][7] In this context, DPEPO forms the matrix for a guest emitter molecule. The relative ratio of host to guest is critical for optimizing device performance, including efficiency and lifetime.[8]
Causality: The weight percentage (wt%) of the dopant is a standard industry metric. To achieve a specific wt%, researchers must use the molecular weights of both the DPEPO host and the guest emitter to calculate the precise mass of each component required. An incorrect calculation leads to inconsistent doping concentrations, which can drastically alter charge transport, energy transfer dynamics, and ultimately, device efficiency and color purity.[9]
Verification and Quality Control
The molecular weight is the primary identifier in mass spectrometry, a definitive technique for confirming the chemical identity and purity of a sample.
Trustworthiness: A protocol for verifying DPEPO is self-validating. When a researcher runs a mass spectrometry analysis, the expected molecular ion peak (e.g., [M+H]⁺ at 571 m/z) must be present.[10] The absence of this peak or the presence of significant other peaks would indicate a failed synthesis, contamination, or degradation. This direct empirical confirmation ensures that the material being used is indeed DPEPO, which is essential for reproducible results. High-purity, sublimed DPEPO is crucial because impurities can act as charge traps, diminishing device performance.
Influence on Physical Properties
The substantial molecular weight and rigid structure of DPEPO, characterized by two diphenylphosphine oxide groups linked by an ether bridge, contribute to its high thermal stability. This is critical for the vacuum thermal evaporation process used to deposit thin films during OLED manufacturing. Materials with poor thermal stability can decompose at the high temperatures used in this process, leading to device defects and failure. DPEPO's thermal decomposition temperature (TGA) is typically above 320 °C, making it robust for these fabrication methods.[1][6]
Experimental Protocols
The following protocols illustrate the practical application of DPEPO's molecular weight in a research setting.
Protocol 1: Preparation of a Doped DPEPO Thin Film
This protocol describes the co-evaporation of DPEPO as a host with a guest TADF emitter to create the emissive layer (EML) of an OLED.
Objective: To fabricate a 30 nm thick film of DPEPO doped with 15 wt% of a TADF emitter (e.g., DMAC-DPS, M.W. = 558.68 g/mol ).
Methodology:
-
Stoichiometric Calculation (The 'Why'): The molecular weight is used here to ensure an accurate and reproducible doping concentration, which is critical for device performance.
-
Goal: 15 wt% emitter, 85 wt% DPEPO host.
-
This ratio directly controls the distance between emitter molecules, preventing aggregation-caused quenching and ensuring efficient energy transfer from host to guest.
-
-
Material Preparation:
-
Weigh 85.0 mg of high-purity, sublimed DPEPO (M.W. 570.55 g/mol ).
-
Weigh 15.0 mg of the TADF emitter.
-
Load each material into separate crucibles within a high-vacuum thermal evaporation chamber.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr to ensure film purity.
-
Calibrate the deposition rate for each material using a quartz crystal microbalance.
-
Set the deposition rate of DPEPO to 1.8 Å/s.
-
Simultaneously, set the deposition rate of the emitter to maintain the 15:85 mass ratio, corresponding to approximately 0.3 Å/s.
-
Co-deposit the materials onto the substrate (e.g., an ITO/TCTA-coated glass slide) until the desired total thickness of 30 nm is achieved.
-
-
Validation:
-
Film thickness is monitored in-situ.
-
Post-deposition, the film's photoluminescent properties can be measured to confirm successful energy transfer from host to guest.
-
Protocol 2: Molecular Weight Verification by MALDI-TOF Mass Spectrometry
This protocol validates the identity and purity of a DPEPO sample.
Objective: To confirm the molecular weight of a synthesized or purchased batch of DPEPO.
Methodology:
-
Sample Preparation (The 'Why'): Proper sample preparation is key to achieving clear and accurate mass spectra. The matrix helps to ionize the analyte gently.
-
Prepare a 1 mg/mL solution of the DPEPO sample in a suitable solvent like chloroform or dichloromethane.[4]
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the DPEPO solution to the same spot.
-
Allow the spot to air-dry completely. The analyte will co-crystallize with the matrix.
-
-
Analysis:
-
Load the target plate into a MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument measures the time-of-flight for ions, which is correlated to their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Expected Result: A prominent peak should appear at an m/z of approximately 571.56, corresponding to the protonated DPEPO molecule ([M+H]⁺).
-
Trustworthiness: The presence of this peak at the correct m/z confirms the molecular identity. The relative intensity of this peak compared to others indicates the sample's purity.
-
Visualization of Workflows and Structures
Diagrams provide a clear visual summary of complex processes and relationships.
Caption: Workflow for preparing a DPEPO-doped emissive layer (EML).
Caption: Typical architecture of a TADF-OLED utilizing DPEPO as a host material.
Conclusion
The molecular weight of DPEPO, 570.55 g/mol , is a foundational parameter that extends far beyond its theoretical definition. It is an indispensable tool for researchers and engineers, directly influencing the stoichiometry of device fabrication, enabling definitive material identification through techniques like mass spectrometry, and contributing to the material's robust physical properties. A thorough understanding and correct application of this value are critical for achieving reproducibility, high performance, and reliability in the development of advanced organic electronic devices.
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. chemscene.com [chemscene.com]
- 4. Bis[2-(diphenylphosphino)phenyl] Ether Oxide (DPEPO) CAS 808142-23-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 5. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 6. shinematerials.com [shinematerials.com]
- 7. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
"IUPAC name for DPEPO"
An In-depth Technical Guide to (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) (DPEPO) for Advanced Research Applications
Introduction
In the rapidly advancing field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) is fundamentally dependent on the quality and functionality of the constituent molecular materials. Among these, Bis[2-(diphenylphosphino)phenyl]ether oxide , commonly known by its acronym DPEPO , has emerged as a cornerstone material, particularly in the development of high-efficiency blue emitter systems.[1] This guide, intended for researchers, chemists, and materials scientists, provides a comprehensive technical overview of DPEPO, focusing on its precise chemical identity, physicochemical properties, synthesis, and critical functions in state-of-the-art electronic devices. As a Senior Application Scientist, the following narrative synthesizes established data with mechanistic insights to explain not just the protocols but the causality behind its exceptional performance.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure is paramount for interpreting its properties and reactivity. DPEPO is often referred to by its common name, which can sometimes obscure its precise structural arrangement.
-
Common Name: Bis[2-(diphenylphosphino)phenyl] ether oxide
-
Acronym: DPEPO
-
Molecular Formula: C₃₆H₂₈O₃P₂[2]
Systematic IUPAC Name and Structural Elucidation
The common name for DPEPO provides a descriptive account of its components, but a systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) offers an unambiguous structural definition. The preferred IUPAC name for DPEPO is (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) .
Let's deconstruct this name to understand the structure:
-
(Oxybis(2,1-phenylene)) : This central part of the name describes the core backbone. "Oxy" indicates an ether oxygen atom. "bis(2,1-phenylene)" signifies that this oxygen bridges two benzene rings (phenylene groups). The locants "2,1" indicate that the ether linkage is at position 1 of each ring, and the rest of the molecule is connected at position 2.
-
bis(diphenylphosphine oxide) : This part describes the two identical substituents attached to the phenylene rings. Each substituent is a diphenylphosphine oxide group, which consists of a phosphorus atom double-bonded to an oxygen atom (P=O) and also single-bonded to two phenyl groups.
It is crucial to distinguish DPEPO from its non-oxidized precursor, Bis[(2-diphenylphosphino)phenyl] ether , known as DPEphos (CAS 166330-10-5).[3] DPEphos is a widely used diphosphine ligand in catalysis, whereas DPEPO's properties are tailored for optoelectronic applications.[3][4] The oxidation of the phosphine groups to phosphine oxides is what imparts the specific electronic properties required for OLED applications.
Caption: Chemical structure of DPEPO.
Physicochemical Properties
The efficacy of DPEPO in electronic devices stems directly from its unique combination of thermal, optical, and electronic properties. The sterically bulky diphenylphosphine oxide groups confer high thermal stability and a rigid, amorphous morphology, which is critical for creating stable thin films in vacuum deposition processes.
| Property | Value | Significance in Application |
| Appearance | White powder/crystals | High purity solid suitable for high-vacuum thermal evaporation.[2] |
| Melting Point (Tm) | 176 - 177 °C | Indicates good thermal stability for device operation and fabrication.[2] |
| Decomposition Temp (Td) | >320 °C (TGA, 0.5% weight loss) | High thermal stability prevents degradation during vacuum deposition and device operation, ensuring longevity.[1] |
| HOMO Energy Level | ~6.1 eV | Deep HOMO level creates a high energy barrier for holes, making it an effective hole-blocking material.[1][2] |
| LUMO Energy Level | ~2.0 eV | Suitable LUMO level facilitates efficient electron injection and transport from the cathode/adjacent layers.[1][2] |
| Triplet Energy (T₁) | ~3.0 eV | High triplet energy is essential for hosting blue emitters, preventing triplet exciton quenching on the host.[1] |
| Absorption (λmax) | 388 nm (in CH₂Cl₂) | Indicates a wide optical bandgap.[1] |
| Fluorescence (λem) | 311 nm (in CH₂Cl₂) | High-energy emission further confirms its suitability as a host for lower-energy (e.g., blue) emitters.[1] |
Synthesis and Purification
The synthesis of DPEPO is a straightforward oxidation reaction from its diphosphine precursor, DPEphos. The availability of a reliable synthetic route is key to its widespread use in research and manufacturing.
Synthetic Protocol: Oxidation of DPEphos
This protocol describes the laboratory-scale synthesis of DPEPO from DPEphos. The primary transformation is the oxidation of the phosphorus(III) centers to phosphorus(V) oxide centers.
Materials:
-
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
-
Dichloromethane (DCM), anhydrous
-
30% Hydrogen peroxide (H₂O₂) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
-
Hexane
Procedure:
-
Dissolution: Dissolve the starting material, DPEphos (e.g., 5.0 g, 9.3 mmol), in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C. This is critical to control the exothermicity of the oxidation reaction.
-
Oxidation: Slowly add 30% hydrogen peroxide solution (e.g., 4.0 mL, a significant molar excess) dropwise to the stirred solution.[5] Maintain the temperature at 0 °C during the addition.
-
Reaction: Continue stirring the reaction mixture in the ice bath for approximately 4 hours to ensure complete oxidation.[5]
-
Quenching & Extraction: After the reaction is complete, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[5]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude solid product.[5]
-
Purification: Purify the crude solid by reprecipitation from a solvent system like hexane to yield DPEPO as a white powder.[5] For applications in organic electronics, further purification is mandatory.
Caption: Synthesis of DPEPO via oxidation of DPEphos.
The Critical Role of Sublimation
For use in OLEDs, material purity is non-negotiable. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency, color purity, and operational lifetime. Therefore, after initial purification, DPEPO is subjected to gradient sublimation under high vacuum. This process separates the target molecule from any residual solvents, reagents, or synthetic byproducts, yielding material with purity levels often exceeding 99.0% as verified by HPLC.[1][2]
Multifaceted Roles in Organic Light-Emitting Diodes (OLEDs)
DPEPO's unique electronic structure allows it to perform several critical functions within an OLED device stack, making it a highly versatile and valuable material.
Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters
DPEPO is one of the most popular host materials for blue TADF emitters.[1] The causality for its success lies in two key properties:
-
High Triplet Energy (T₁ ≈ 3.0 eV): For efficient energy transfer, the host material must have a higher triplet energy than the guest (emitter) molecule. DPEPO's high T₁ prevents the back-transfer of energy from the emitter's triplet state to the host, ensuring that excitons remain confined on the emitter and can undergo the reverse intersystem crossing (RISC) process that is characteristic of TADF.[1]
-
Wide Energy Gap: The large energy gap between its HOMO and LUMO levels ensures that DPEPO is electronically "invisible" to the excitons, providing a stable matrix that prevents aggregation of emitter molecules and minimizes concentration quenching.
Electron Transport Layer (ETL)
The diphenylphosphine oxide (DPPO) moieties are electron-withdrawing, which lowers the LUMO energy level of the DPEPO molecule.[1] This positioning of the LUMO (~2.0 eV) facilitates efficient injection of electrons from the cathode or an adjacent electron-injection layer. Its molecular structure also supports good electron mobility, ensuring that electrons can traverse the ETL with minimal resistance to reach the emissive layer for recombination.
Hole Blocking Layer (HBL)
Complementing its electron-transporting properties is DPEPO's ability to block holes. Its very deep HOMO energy level (~6.1 eV) creates a significant energy barrier for holes attempting to migrate from the emissive layer towards the cathode.[1] This confinement of both electrons and holes within the emissive layer is a self-validating system for high efficiency: it maximizes the probability of their recombination, thereby increasing the internal quantum efficiency of the OLED.
Caption: Energy level diagram of a TADF-OLED using DPEPO.
Experimental Protocol: Fabrication of a Multilayer TADF-OLED
This section provides a representative workflow for the fabrication of a deep-blue TADF-OLED using DPEPO as both a host and an electron-transport/hole-blocking layer, based on established device architectures.[1][6][7] All steps are performed in a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
1. Substrate Preparation: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).[6] c. Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
2. Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into the vacuum chamber. b. Deposit a 40 nm layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin-coating, followed by annealing. Alternatively, for a fully vacuum-deposited device, evaporate a material like HATCN (5 nm).[1][6]
3. Hole Transport Layer (HTL) Deposition: a. Evaporate a 10 nm layer of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).[6] Deposition rate: ~1-2 Å/s.
4. Emissive Layer (EML) Deposition: a. Co-evaporate DPEPO as the host and a blue TADF emitter (e.g., DMOC-DPS) as the dopant.[6][7] b. The typical doping concentration is 10 wt.%.[6][7] c. Deposit a 20 nm thick layer. The deposition rates must be carefully controlled to achieve the desired doping ratio (e.g., 1.8 Å/s for DPEPO and 0.2 Å/s for the dopant).
5. Electron Transport & Hole Blocking Layer Deposition: a. Evaporate a 10 nm layer of pure DPEPO directly onto the EML. This layer serves as both an ETL and an HBL.[1]
6. Electron Injection Layer (EIL) Deposition: a. Evaporate a thin (0.5 - 2 nm) layer of an electron-injecting material such as Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃).[1][6]
7. Cathode Deposition: a. Deposit a 100-150 nm layer of Aluminum (Al) to serve as the cathode.[1][6]
8. Encapsulation: a. Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-cured epoxy resin to protect the organic layers from degradation.
Conclusion
(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide), or DPEPO, is a quintessential example of rational molecular design for high-performance organic electronics. Its robust thermal stability, wide energy gap, and precisely tuned electronic energy levels allow it to function effectively and simultaneously as a host, electron transporter, and hole blocker. This multifaceted nature not only enhances device efficiency and stability but also simplifies device architecture. For researchers and developers in the OLED field, a thorough understanding of DPEPO's properties and the causality behind its performance is essential for innovating the next generation of displays and lighting technologies.
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. DPEphos - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 6. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO) in Common Solvents
Introduction: The Pivotal Role of DPEPO in Advanced Materials
Bis[2-[(oxo)diphenylphosphino)phenyl] Ether, commonly known by its acronym DPEPO, is a high-performance organophosphorus compound that has garnered significant attention in the field of materials science.[1] With a molecular formula of C36H28O3P2, DPEPO is structurally characterized by two diphenylphosphine oxide groups linked by an ether bridge.[2] This unique molecular architecture imparts exceptional thermal stability and a large band gap, making it an indispensable material in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly as a host for blue thermally activated delayed fluorescence (TADF) emitters.[1][2]
The solubility of DPEPO in various organic solvents is a critical parameter that dictates its processability and ultimately its performance in thin-film device fabrication. For researchers, scientists, and drug development professionals, a comprehensive understanding of DPEPO's solubility is paramount for optimizing formulation strategies, ensuring material purity, and achieving desired device characteristics. This technical guide provides a thorough examination of the solubility of DPEPO, offering both theoretical insights and practical methodologies for its determination.
Theoretical Framework: The Science of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The key factors influencing the solubility of an organic compound like DPEPO include:
-
Polarity: The polarity of both the solute and the solvent plays a crucial role. Polar solvents, characterized by a significant dipole moment, are more effective at dissolving polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. DPEPO, with its polar phosphine oxide groups and a large nonpolar aromatic structure, exhibits a nuanced solubility profile.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding. While DPEPO itself does not have hydrogen bond donating capabilities, the oxygen atoms in the phosphine oxide and ether groups can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to break the lattice structure of the solid.
Qualitative Solubility Profile of DPEPO
While comprehensive quantitative solubility data for DPEPO in a wide array of solvents is not extensively documented in publicly available literature, several sources provide valuable qualitative information. This information is crucial for initial solvent screening and formulation development.
Table 1: Qualitative Solubility of DPEPO in Common Organic Solvents
| Solvent | Solvent Type | Solubility | Reference(s) |
| Chloroform (CHCl3) | Polar Aprotic | Soluble | [3][4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [3] |
| Toluene (C7H8) | Nonpolar | Soluble | [3] |
| Dichloromethane (CH2Cl2) | Polar Aprotic | Soluble | [4] |
The observed solubility in these solvents aligns with the molecular structure of DPEPO. The polar aprotic nature of chloroform, THF, and dichloromethane allows for effective solvation of the polar phosphine oxide moieties, while the aromatic character of toluene facilitates interaction with the numerous phenyl rings of the DPEPO molecule.
Comparative Analysis: Insights from Triphenylphosphine Oxide (TPPO)
To further understand the potential solubility behavior of DPEPO, it is instructive to examine the solubility of a structurally related and well-studied compound, triphenylphosphine oxide (TPPO). TPPO shares the diphenylphosphine oxide functional group with DPEPO but lacks the ether linkage and the second phosphine oxide group.
Studies on TPPO have shown that it is readily soluble in polar organic solvents.[5] Quantitative data reveals that TPPO is soluble in benzene, toluene, and ethyl acetate.[6] It is also known to be soluble in ethanol, formic acid, acetic acid, and dichloromethane, while being poorly soluble in nonpolar solvents like hexane and cold diethyl ether, as well as in water.[5][6] This information suggests that DPEPO, with its increased polarity due to the two phosphine oxide groups and the ether linkage, is likely to exhibit good solubility in a similar range of polar organic solvents.
Experimental Protocol for Solubility Determination: A Self-Validating System
For researchers requiring precise quantitative solubility data for DPEPO in specific solvents, experimental determination is essential. The following protocol outlines a robust and reliable method for determining the equilibrium solubility of a solid compound, ensuring scientific integrity and trustworthiness of the results.
Methodology: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The principle involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Step-by-Step Protocol
-
Preparation of Materials and Equipment:
-
Ensure the DPEPO to be tested is of high purity.
-
Use analytical grade or higher purity solvents.
-
Calibrate all analytical equipment (e.g., analytical balance, HPLC/UV-Vis).
-
Prepare a series of vials with secure caps.
-
-
Sample Preparation:
-
Add an excess amount of DPEPO to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Accurately record the weight of DPEPO added to each vial.
-
-
Solvent Addition and Equilibration:
-
Add a known volume or weight of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). The temperature should be precisely controlled.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated.
-
-
Sample Collection and Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of DPEPO in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A pre-established calibration curve is necessary for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of DPEPO in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Causality Behind Experimental Choices
-
Excess Solute: Ensures that the solution reaches its maximum saturation point at the given temperature, a cornerstone of determining equilibrium solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant and precise temperature is vital for obtaining reproducible and accurate results.
-
Sufficient Equilibration Time: Allows the dynamic process of dissolution and precipitation to reach a state of equilibrium, ensuring the measured concentration represents the true solubility.
-
Filtration of Supernatant: Prevents undissolved solid particles from being included in the analyzed sample, which would lead to erroneously high solubility values.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of DPEPO.
Caption: Workflow for Determining the Solubility of DPEPO.
Conclusion: A Foundation for Innovation
While a comprehensive quantitative solubility database for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is still evolving, the available qualitative data, coupled with insights from structurally analogous compounds, provides a solid foundation for its application in research and development. The detailed experimental protocol presented in this guide empowers scientists to precisely determine the solubility of DPEPO in their specific solvent systems, thereby enabling the rational design of formulations and the fabrication of high-performance electronic devices. As the importance of DPEPO in materials science continues to grow, a deeper understanding of its physical properties, particularly its solubility, will be instrumental in unlocking its full potential for future technological advancements.
References
- 1. ossila.com [ossila.com]
- 2. ftpmirror.your.org [ftpmirror.your.org]
- 3. Bis[2-(diphenylphosphino)phenyl] Ether Oxide (DPEPO) CAS 808142-23-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 4. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO): The Cornerstone Material for Advanced OLED Technologies
Abstract: Bis[2-[(oxo)diphenylphosphino]phenyl] ether, commonly known by its acronym DPEPO, has emerged as a pivotal material in the advancement of organic electronics. With the chemical formula C₃₆H₂₈O₃P₂ and CAS number 808142-23-6, this phosphine oxide derivative is instrumental in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). Its unique molecular architecture confers exceptional thermal stability, a wide energy gap, and versatile charge-transporting properties.[1] This guide provides an in-depth review of DPEPO, covering its synthesis, core physicochemical properties, and multifaceted roles as a host, electron-transport, and hole-blocking material in state-of-the-art OLED devices.
Introduction to DPEPO
In the quest for energy-efficient and high-color-purity displays, the development of advanced organic materials is paramount. DPEPO has established itself as one of the most popular and effective materials for hosting blue TADF emitters, a historically challenging area in OLED technology.[1][2] Its structure is characterized by two diphenylphosphine oxide (DPPO) groups linked by a central diphenyl ether backbone. This ortho-substituted arrangement creates significant steric hindrance, which is crucial for its function.[1][3] These structural attributes translate into a material with high thermal and morphological stability, making it robust for the vacuum deposition processes used in OLED manufacturing. Beyond its role as a host, DPEPO's electronic properties allow it to function effectively as both an electron transport layer (ETL) and a hole-blocking layer (HBL), making it a multifunctional cornerstone in modern OLED device engineering.[1][4]
Molecular Structure and Physicochemical Properties
The efficacy of DPEPO originates from its distinct molecular structure. The two bulky, electron-withdrawing diphenylphosphine oxide groups are positioned at the ortho-positions of the central ether bridge.[1][3] This configuration is not accidental; it is engineered to produce specific, highly desirable properties for OLED applications.
Key Structural Features:
-
Steric Hindrance: The ortho-substituted DPPO groups create a twisted, non-planar geometry. This steric bulk is critical for suppressing intermolecular interactions and preventing phenomena like triplet-triplet annihilation, which can quench luminescence and reduce device efficiency.[3]
-
High Triplet Energy (T₁): The rigid structure and electronic nature of the phosphine oxide moieties contribute to a very high triplet energy level. This is arguably its most important feature, as it allows DPEPO to host high-energy emitters (especially blue TADF and phosphorescent dopants) without quenching their excited states.[1]
-
Electron-Withdrawing Nature: The P=O bonds are electron-withdrawing, which helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This electronic property is key to its function as an electron-transport and hole-blocking material.
Below is a diagram illustrating the molecular structure of DPEPO.
Caption: Molecular structure of this compound (DPEPO).
Physicochemical Data Summary
The performance of DPEPO in electronic devices is dictated by its fundamental physical and chemical properties. High-purity, sublimed grade material is typically required for device fabrication to avoid charge trapping and luminescence quenching from impurities.[1]
| Property | Value | Source(s) |
| CAS Number | 808142-23-6 | [1][4] |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [4][5] |
| Molecular Weight | 570.55 g/mol | [1][4] |
| Appearance | White powder/crystals | [4][6] |
| Melting Point | 176 - 177 °C | [4] |
| TGA (0.5% weight loss) | >320 °C | [1] |
| HOMO Level | ~6.1 eV | [1][4] |
| LUMO Level | ~2.0 eV | [1][4] |
| Triplet Energy (T₁) | ~3.0 eV | [1] |
| Absorption (λmax) | 292-388 nm in CH₂Cl₂ | [1][4][6] |
| Fluorescence (λem) | 311 nm in CH₂Cl₂ | [1][4] |
Synthesis and Characterization
The synthesis of DPEPO is typically achieved through the oxidation of its phosphine precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos).[6] This reaction is a straightforward and high-yield process, making DPEPO accessible for both research and industrial-scale production.
Experimental Protocol: Synthesis of DPEPO
This protocol describes a common lab-scale synthesis via oxidation. The causality behind this choice is its simplicity and high efficiency. Hydrogen peroxide is a clean and effective oxidizing agent for converting phosphines to phosphine oxides.
Step 1: Dissolution
-
Dissolve the starting material, Bis(2-diphenylphosphino)phenyl ether (e.g., 5.0 g, 9.3 mmol), in a suitable organic solvent like dichloromethane (100 mL) in a round-bottom flask.[6]
Step 2: Oxidation
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a 30% hydrogen peroxide solution (e.g., 4.0 mL, 186 mmol) dropwise to the stirred solution.[6] The dropwise addition is crucial to prevent overheating and ensure a controlled reaction.
-
Continue stirring the reaction mixture under ice bath conditions for approximately 4 hours to ensure complete oxidation.[6]
Step 3: Quenching and Extraction
-
After the reaction is complete, quench the excess peroxide by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Perform two additional extractions of the aqueous layer with dichloromethane to maximize product recovery.[6]
Step 4: Drying and Solvent Removal
-
Combine the organic layers and dry them over an anhydrous drying agent, such as magnesium sulfate, to remove residual water.[6]
-
Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.[6]
Step 5: Purification
-
The resulting crude solid is purified by reprecipitation from a solvent/anti-solvent system (e.g., dissolving in a minimum of dichloromethane and adding hexane) to yield a white powder.[6]
-
For applications in organic electronics, a final purification step of gradient sublimation is mandatory to achieve the high purity (>99.0%) required for device fabrication.[1]
Characterization
To validate the synthesis and confirm the structure and purity of the final product, a suite of analytical techniques is employed:
-
NMR Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the molecular structure. A characteristic downfield shift in the ³¹P NMR spectrum (e.g., to δ 26.41 ppm in CDCl₃) indicates the successful oxidation of the phosphine to the phosphine oxide.[6]
-
Infrared (IR) Spectroscopy: The appearance of a strong absorption peak around 1183 cm⁻¹ is a clear indicator of the P=O bond formation.[6]
-
Mass Spectrometry (MS): Techniques like FAB-MS or ESI-MS are used to confirm the molecular weight of the compound (m/z = 571 [M+H]⁺).[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, which should typically be >99% for use in OLEDs.[1][4]
Caption: A typical workflow for the synthesis and purification of DPEPO.
Multifaceted Roles in Organic Electronics
DPEPO's widespread adoption in OLED research and manufacturing stems from its ability to perform multiple critical functions within the device stack, leading to enhanced efficiency, stability, and color purity.[4]
Host Material for TADF and Phosphorescent Emitters
DPEPO is primarily recognized as a premier host material, especially for blue emitters.[2] The function of a host is to disperse and electrically excite guest emitter molecules. For this to be efficient, the host must have a higher triplet energy than the guest to prevent reverse energy transfer, which would quench the emission. DPEPO's high triplet energy of ~3.0 eV makes it an ideal candidate for hosting blue TADF and phosphorescent emitters, which have high intrinsic triplet energies.[1] Its wide bandgap effectively confines the excited states (excitons) on the emitter molecules, ensuring that their energy is converted into light rather than being lost to non-radiative pathways.
Electron Transport Layer (ETL) and Hole Blocking Layer (HBL)
Beyond its role as a host, DPEPO's electronic structure makes it an excellent material for charge management.
-
As an Electron Transport Layer (ETL): DPEPO possesses good electron mobility and a suitable LUMO energy level (~2.0 eV), which facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer. This leads to lower operating voltages and improved power efficiency.
-
As a Hole Blocking Layer (HBL): DPEPO has a very deep HOMO energy level (~6.1 eV).[1][4] This creates a large energy barrier for holes, effectively preventing them from leaking past the emissive layer and reaching the electron-transporting layers or cathode.[1] This confinement of both holes and electrons within the emissive layer maximizes their chances of recombining to form excitons, thereby increasing the overall quantum efficiency of the device.
The dual functionality of DPEPO as both an ETL and HBL can simplify the device architecture, potentially leading to more robust and cost-effective manufacturing.
Example TADF-OLED Device Architecture
The integration of DPEPO into a multi-layer OLED stack is crucial for achieving top-tier performance. A simplified, yet effective, device structure for a blue TADF-OLED is shown below. The choice of adjacent layers is critical for matching energy levels to ensure smooth charge injection and transport throughout the device.
Caption: Schematic of a typical blue TADF-OLED using DPEPO.
Broader Chemical Context: The DPEPhos Ligand Family
While this guide focuses on the phosphine oxide DPEPO, it is important to recognize its precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos) . DPEPhos (CAS 166330-10-5) is a highly versatile and widely used diphosphine ligand in the field of coordination chemistry and homogeneous catalysis.[7][8][9][10] Its utility stems from its wide "bite angle" and flexibility, which are crucial for stabilizing metal centers and promoting various catalytic reactions, such as cross-coupling and hydroformylation.[7][8] The synthesis and coordination chemistry of DPEPhos and its derivatives are active areas of research, highlighting the broader importance of this chemical backbone in both materials science and synthetic chemistry.[11][12]
Conclusion and Future Outlook
This compound (DPEPO) is a quintessential example of rational molecular design for advanced functional materials. Its unique combination of high triplet energy, robust thermal stability, and balanced charge-transport properties has made it an indispensable component in the development of high-efficiency and long-lasting OLEDs, particularly for the challenging blue emission spectrum.[4] Its multifaceted role as a host, electron-transporter, and hole-blocker provides device engineers with a powerful tool for optimizing performance.
Future research is likely to focus on further refining the DPEPO structure. Studies on constitutional isomers, where the DPPO groups are moved to different positions on the phenyl rings, have shown that it is possible to further tune the electronic properties and charge mobility to reduce efficiency roll-off at high brightness.[3][13] As the demand for next-generation displays and solid-state lighting continues to grow, the foundational role of materials like DPEPO will only become more critical.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. noctiluca.eu [noctiluca.eu]
- 5. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis[2-(diphenylphosphino)phenyl] ether oxide CAS#: 808142-23-6 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. DPEphos - Wikipedia [en.wikipedia.org]
- 9. Bis[(2-diphenylphosphino)phenyl] ether_Wuhan LPBchem Technology Co.,Ltd [lpbchem.com]
- 10. Bis[2-(diphenylphosphino)phenyl] Ether | 166330-10-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04848F [pubs.rsc.org]
The Ascendance of Phosphine Oxides: From Stable Precursors to Catalytic Powerhouses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of transition metal catalysis, the quest for robust, efficient, and versatile ligands is perpetual. While traditional trivalent phosphines have long been the cornerstone of catalyst design, their sensitivity to oxidation presents significant handling and scalability challenges[1][2]. This guide delves into the chemistry and application of phosphine oxides, a class of ligands that masterfully circumvents this limitation. Once relegated to the status of an undesirable byproduct, phosphine oxides, particularly secondary phosphine oxides (SPOs), have emerged as exceptionally effective and operationally simple pre-ligands for a vast array of catalytic transformations. We will explore the fundamental principles governing their activity, their role in key reaction classes such as cross-coupling and C-H activation, and the mechanistic subtleties that make them unique. This guide is intended to provide both a foundational understanding for newcomers and field-proven insights for seasoned professionals in catalysis and drug development.
The Core Principle: Tautomeric Equilibrium and In Situ Activation
The efficacy of secondary phosphine oxides (SPOs) as pre-ligands is rooted in a fascinating chemical duality: a tautomeric equilibrium between a pentavalent, air-stable phosphine oxide form and a trivalent, catalytically active phosphinous acid form[3][4].
At room temperature and in the absence of a metal, the equilibrium heavily favors the pentavalent SPO tautomer (R₂P(O)H). This form is robust, resistant to oxidation, and can be handled on the benchtop without the need for stringent inert atmosphere techniques, a significant practical advantage over their trivalent phosphine counterparts[1][5].
However, upon introduction of a late transition metal (e.g., Pd, Rh, Ni, Ru), the equilibrium can be shifted. The metal center coordinates to the phosphorus atom of the minor trivalent phosphinous acid (PA) tautomer (R₂POH), effectively trapping it and drawing the equilibrium towards the catalytically active form[1][4]. This in situ generation of the active ligand is the cornerstone of SPO-based catalysis.
Caption: Tautomeric equilibrium of a Secondary Phosphine Oxide (SPO).
This dynamic behavior allows SPOs to act as "pre-ligands": stable, storable precursors that only reveal their catalytic potential when and where it is needed—in the reaction flask. Deprotonation of the coordinated phosphinous acid generates a phosphinito ligand, which is an extremely strong electron donor, further enhancing catalytic activity[1].
Application in Cross-Coupling Reactions: A Paradigm of Robustness
Cross-coupling reactions are fundamental to modern organic synthesis, particularly in drug discovery for the construction of C-C, C-N, and C-S bonds. Phosphine oxide pre-ligands have proven to be exceptionally effective in this domain, especially for challenging substrates like aryl chlorides[5][6].
Causality in Action: Why SPOs Excel in Suzuki and Heck Couplings
The success of SPOs in palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings stems from their ability to form highly active, thermally stable catalysts in situ.
-
Expertise & Experience: Traditional phosphine ligands can be susceptible to degradation at the high temperatures often required for activating unreactive substrates (e.g., aryl chlorides). The in situ-generated phosphinous acid/phosphinito ligands from SPOs often lead to more stable and longer-lived catalytic species. This robustness translates to lower catalyst loadings and higher turnover numbers.
-
Trustworthiness: The use of air-stable SPOs enhances the reproducibility of catalytic reactions. By eliminating the variable of potential ligand oxidation, which can plague reactions using sensitive trivalent phosphines, SPO-based protocols provide more consistent results from run to run, a critical factor in both academic research and process development.
A generalized catalytic cycle for a Suzuki-Miyaura coupling using a Pd/SPO system illustrates this process. The pre-catalyst, often a simple palladium salt like Pd(OAc)₂, reacts with the SPO pre-ligand to form the active Pd(0)-L species, which then enters the catalytic cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle using an SPO pre-ligand.
Performance Data in Cross-Coupling
The following table summarizes representative performance data for SPO-ligated palladium catalysts in challenging cross-coupling reactions.
| Reaction | Aryl Halide | Coupling Partner | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| Suzuki | 4-Chlorotoluene | Phenylboronic acid | Di-tert-butylphosphine oxide | 1.0 (Pd) | 98 | [5] |
| Heck | 4-Bromoanisole | Styrene | Imidazole-SPO | 1.5 (Pd) | 95 | [1] |
| C-N Coupling | 4-Chloroanisole | Morpholine | Di-tert-butylphosphine oxide | 2.0 (Pd) | 95 | [6] |
| C-S Coupling | 4-Chlorotoluene | Thiophenol | Di-tert-butylphosphine oxide | 2.0 (Pd) | 92 | [6] |
Asymmetric Catalysis and Bifunctional Roles
The utility of phosphine oxides extends into the highly demanding field of asymmetric catalysis. Chiral SPOs have been developed and serve as effective ligands for enantioselective transformations.[7][8].
A particularly innovative application is in Ni-Al bimetallic catalysis, where SPOs can act as bifunctional ligands. The phosphorus atom coordinates to the nickel center, while the phosphoryl oxygen atom can bind to the Lewis acidic aluminum co-catalyst[7]. This bridging creates a highly organized bimetallic active site, leading to enhanced reactivity and selectivity in reactions like enantioselective C-H cyclizations[7].
Furthermore, the P=O group itself can play a non-covalent role. In some rhodium-catalyzed asymmetric hydrogenations, phosphine oxides are used as supramolecular ligands that form strong hydrogen bonds with a chiral phosphoramidite co-ligand[9]. This hydrogen bonding pre-organizes the catalytic pocket, and further hydrogen bonding between the phosphine oxide and a hydroxyl group on the substrate can lead to excellent enantioselectivity and enhanced reaction rates[9].
Synthesis and Characterization
The accessibility and straightforward synthesis of SPOs contribute significantly to their appeal. A common and reliable method involves the simple hydrolysis of the corresponding chlorophosphine (R₂PCl)[5].
Representative Protocol: Synthesis of Di-tert-butylphosphine oxide
This protocol describes a typical synthesis based on established methods[5].
Objective: To synthesize the air-stable di-tert-butylphosphine oxide pre-ligand.
Materials:
-
Di-tert-butylchlorophosphine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with di-tert-butylchlorophosphine (1 equiv.) dissolved in anhydrous DCM, add deionized water (1.5 equiv.) dropwise at 0 °C with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the chlorophosphine signal to the phosphine oxide product signal.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for use. If necessary, it can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the product using ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry. The product should be a white, air-stable solid.
Caption: General workflow for the synthesis of a Secondary Phosphine Oxide.
Conclusion and Future Outlook
Phosphine oxide ligands, particularly SPOs, represent a paradigm shift in catalyst design, prioritizing operational simplicity and robustness without sacrificing performance. Their unique tautomeric nature allows them to serve as air-stable pre-ligands that generate highly active catalysts in situ. This has led to significant advancements in cross-coupling, C-H activation, and asymmetric synthesis. The ability of the P=O moiety to engage in secondary interactions, either through direct coordination to a second metal or via non-covalent hydrogen bonding, opens up exciting avenues for designing sophisticated, multifunctional catalytic systems. As the demand for greener, more efficient, and more reliable chemical processes grows, the inherent advantages of phosphine oxide-based ligands ensure they will remain a central focus of innovation in catalysis for years to come.
References
- 1. chimia.ch [chimia.ch]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Chemical Structure and Bonding of Bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-(diphenylphosphino)phenyl)ether oxide, commonly known as DPEPO, is a high-performance organic compound that has garnered significant attention in the field of organic electronics. Its unique molecular architecture, characterized by two diphenylphosphine oxide groups linked by an ether bridge, imparts exceptional thermal stability, morphological robustness, and desirable electronic properties. This guide provides a comprehensive analysis of the chemical structure and bonding of DPEPO, elucidating the fundamental principles that govern its functionality as a key material in advanced organic light-emitting diodes (OLEDs), particularly in Thermally Activated Delayed Fluorescence (TADF) applications.
Introduction: The Significance of DPEPO in Modern Organic Electronics
The rapid advancement of OLED technology is intrinsically linked to the development of novel organic materials with tailored properties. DPEPO has emerged as a pivotal material, primarily utilized as a host material for emissive layers, an electron transport layer (ETL), and a hole-blocking layer (HBL) in OLED devices.[1] Its multifaceted role stems from its distinct chemical structure, which we will dissect in the subsequent sections. The strategic incorporation of diphenylphosphine oxide (DPPO) moieties and an ether linkage results in a molecule with a wide band gap, deep HOMO (Highest Occupied Molecular Orbital) energy level, and a favorable LUMO (Lowest Unoccupied Molecular Orbital) energy level.[2] These characteristics are instrumental in achieving high efficiency, long operational lifetimes, and excellent color purity in OLEDs, especially for challenging blue emitters.
Molecular Structure and Conformation
The chemical formula of DPEPO is C₃₆H₂₈O₃P₂[1], and its structure is characterized by a central ether oxygen atom connecting two phenyl rings. Each of these phenyl rings is, in turn, substituted with a diphenylphosphine oxide group at the ortho position.[2][3] This specific substitution pattern is crucial to the molecule's properties.
The Diphenylphosphine Oxide (DPPO) Groups
The DPPO group is an electron-withdrawing moiety, a key feature that contributes to DPEPO's electronic properties.[2] The phosphorus atom is bonded to two phenyl rings and double-bonded to an oxygen atom. This P=O bond is highly polar, influencing the molecule's overall polarity and intermolecular interactions. The steric hindrance provided by the bulky DPPO groups is a critical aspect of DPEPO's design.[4] This steric bulk helps to:
-
Prevent molecular aggregation: In the solid state, it ensures a more amorphous morphology, which is beneficial for uniform film formation in OLED fabrication.
-
Isolate emissive guest molecules: When used as a host, the steric hindrance minimizes intermolecular interactions between dopant molecules, thereby reducing concentration quenching and enhancing emission efficiency.
-
Enhance thermal stability: The rigid structure and strong covalent bonds within the DPPO groups contribute to DPEPO's high thermal stability, with a decomposition temperature exceeding 320°C.[2]
The Ether Linkage
The ether bridge (C-O-C) connecting the two substituted phenyl rings provides a degree of flexibility to the molecule while maintaining a specific spatial arrangement of the DPPO groups. This linkage is not just a simple connector; it influences the electronic communication between the two halves of the molecule. The oxygen atom, with its lone pairs of electrons, can participate in the overall electronic structure, affecting the HOMO and LUMO energy levels.
Overall Molecular Geometry
The ortho-substitution of the DPPO groups forces a twisted conformation of the molecule.[3] This non-planar geometry is significant as it disrupts π-π stacking between adjacent DPEPO molecules, further contributing to its amorphous nature and morphological stability. Density Functional Theory (DFT) calculations have been employed to understand the ground state optimized geometry, revealing the intricate spatial arrangement of the phenyl rings and DPPO groups.[5]
Chemical Bonding and Electronic Properties
The unique bonding characteristics within DPEPO are directly responsible for its exceptional performance in OLEDs.
The P=O Bond
The phosphorus-oxygen double bond is a dominant feature of the DPPO group. It is a strong, polar covalent bond that significantly lowers the energy of the LUMO. This electron-withdrawing nature is essential for DPEPO's function as an electron-transporting material.[2]
P-C and C-O Bonds
The phosphorus-carbon and carbon-oxygen bonds are stable covalent bonds that form the backbone of the molecule. The strength and rigidity of these bonds contribute to the high thermal stability of DPEPO.
Aromatic π-System
The multiple phenyl rings in DPEPO constitute an extensive π-electron system. However, the twisted geometry of the molecule limits the extent of π-conjugation across the entire structure. This localization of the π-system is a key factor in maintaining a high triplet energy level, which is crucial for hosting high-energy emitters like blue TADF molecules.[4]
The interplay of these structural and bonding features gives rise to DPEPO's characteristic electronic properties, which are summarized in the table below.
| Property | Value | Significance in OLEDs |
| HOMO Level | ~ -6.1 eV[1][2] | A deep HOMO level provides a high barrier for hole injection, making DPEPO an effective hole-blocking material. |
| LUMO Level | ~ -2.0 eV[1][2] | A suitable LUMO level facilitates efficient electron injection from the cathode and transport through the ETL. |
| Triplet Energy (T₁) | ~ 3.0 eV[2] | A high triplet energy is essential for hosting blue TADF and phosphorescent emitters, preventing energy back-transfer and quenching. |
| Band Gap | Wide | The large energy gap between the HOMO and LUMO allows DPEPO to host high-energy emitters without quenching their luminescence. |
Synthesis and Characterization
The synthesis of DPEPO is a multi-step process that requires careful control of reaction conditions to achieve high purity. A common synthetic route involves the oxidation of the precursor bis[2-(diphenylphosphino)phenyl] ether.[6]
General Synthetic Protocol
A generalized, conceptual workflow for the synthesis of DPEPO is as follows:
-
Preparation of the Phosphine Precursor: This typically involves a palladium-catalyzed phosphination reaction.
-
Oxidation to Phosphine Oxide: The phosphine precursor is then oxidized to form the final DPEPO product. A common oxidizing agent is hydrogen peroxide.[6]
Caption: Conceptual workflow for the synthesis of DPEPO.
Purification and Characterization
For applications in organic electronics, the purity of DPEPO is paramount, as impurities can act as charge traps and degrade device performance. Sublimation is a standard technique used to achieve the high purity (>99.0%) required for OLED fabrication.[2]
The synthesized DPEPO is characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To confirm the molecular structure.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the P=O and C-O-C stretching vibrations.[6]
-
Mass Spectrometry (MS): To verify the molecular weight.[4]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.[2]
-
Differential Scanning Calorimetry (DSC): To measure thermal transition temperatures like the melting point.[4]
Role in OLED Devices: A Mechanistic Perspective
The unique chemical structure and bonding of DPEPO directly translate to its multifaceted functionality in OLEDs.
Caption: Multifaceted roles of DPEPO within an OLED device structure.
-
As a Host Material: DPEPO's wide band gap and high triplet energy make it an excellent host for high-energy emitters, particularly for blue TADF and phosphorescent dopants.[2] It effectively confines the excitons on the guest molecules, leading to efficient light emission.
-
As an Electron Transport Layer (ETL): The electron-withdrawing nature of the DPPO groups endows DPEPO with good electron mobility. This facilitates the efficient transport of electrons from the cathode to the emissive layer, contributing to a balanced charge flux and reduced operating voltage.
-
As a Hole Blocking Layer (HBL): DPEPO possesses a deep HOMO level, which creates a significant energy barrier for holes.[2] This effectively prevents holes from passing through the emissive layer into the ETL, thereby confining both electrons and holes within the emissive layer and maximizing their probability of recombination for light generation.
Conclusion
The chemical structure and bonding of DPEPO are intricately designed to deliver a unique combination of thermal, morphological, and electronic properties. The strategic placement of bulky, electron-withdrawing diphenylphosphine oxide groups on a twisted ether-linked backbone results in a wide band gap, high triplet energy, deep HOMO level, and good electron transport capability. These fundamental characteristics are the cornerstone of its success as a versatile and high-performance material in modern organic electronics, driving advancements in the efficiency and stability of OLED technologies. A thorough understanding of its structure-property relationships is crucial for the rational design of next-generation materials for optoelectronic applications.
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04848F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
A Technical Guide to the Thermal Stability of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known by the acronym DPEPO. As a critical component in advanced applications such as Organic Light-Emitting Diodes (OLEDs) and high-temperature catalysis, understanding the thermal behavior of DPEPO is paramount for predicting material lifetime, defining processing limits, and ensuring device reliability. This document synthesizes theoretical principles with practical, field-proven experimental methodologies—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to offer a holistic view of the material's performance under thermal stress. We will explore the structural basis for its high stability, present detailed protocols for its characterization, interpret typical analytical data, and discuss potential decomposition pathways. This guide is intended for researchers, materials scientists, and process engineers working with organophosphorus compounds in demanding thermal environments.
Introduction: The Significance of DPEPO in Modern Applications
Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (CAS No. 808142-23-6), or DPEPO, is a high-performance organophosphorus compound.[1][2] It is the stable phosphine oxide derivative of the well-known DPEphos ligand.[3][4] Structurally, it is characterized by a central diphenyl ether backbone flanked by two diphenylphosphine oxide moieties. This unique architecture imparts a wide electronic bandgap and significant molecular rigidity.
These properties have made DPEPO a material of choice in the field of organic electronics, where it serves as a host material for blue Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs.[2] In this role, its ability to withstand the high temperatures required for vacuum deposition processing and to resist degradation during device operation is non-negotiable. Its exceptional thermal stability is a key enabling feature for creating efficient and long-lasting electronic devices.[5] Therefore, a rigorous and scientifically grounded understanding of its thermal limits is essential for innovation.
Molecular Architecture and Inherent Thermal Resilience
The remarkable thermal stability of DPEPO is not coincidental but rather a direct consequence of its molecular structure. Several key features contribute to its robustness:
-
High Bond Dissociation Energy of the P=O Bond: The phosphorus-oxygen double bond in the phosphine oxide group is extremely strong and polar. This bond requires a significant amount of energy to cleave, making it a highly stable anchor within the molecule.
-
Aromatic Stabilization: The molecule is composed entirely of phenyl rings, which are inherently stable due to electron delocalization. The cleavage of a phosphorus-carbon (P-C) or carbon-carbon (C-C) bond within these aromatic systems is energetically unfavorable.
-
Steric Hindrance: The bulky diphenylphosphine oxide groups create a sterically crowded environment. This conformation can protect the more susceptible ether linkage (C-O-C) from intermolecular attack, thereby increasing the energy required for decomposition.[6]
While the ether linkage is often the most thermally labile point in related polyether structures, in DPEPO, its stability is enhanced by the flanking rigid and bulky phosphine oxide groups.
Experimental Assessment of Thermal Stability
A multi-technique approach is necessary to fully characterize the thermal properties of DPEPO. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
Expertise & Causality: TGA is the definitive method for determining the temperature at which a material begins to decompose. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] We choose an inert nitrogen atmosphere to isolate the thermal decomposition behavior from oxidative effects. This is critical because in many applications (e.g., vacuum deposition for OLEDs), oxygen is excluded. A slow heating rate (e.g., 10 °C/min) is selected to ensure thermal equilibrium and achieve high resolution in the decomposition profile.
Protocol: TGA of DPEPO
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor using certified reference materials.
-
Sample Preparation: Place 5–10 mg of high-purity DPEPO powder (>99.0%)[1] into an alumina crucible.[9] Ensure the sample is dry and free of residual solvents by holding at 120 °C for 15 minutes within the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes prior to and during the analysis.
-
Thermal Program:
-
Equilibrate at 40 °C.
-
Ramp the temperature from 40 °C to 800 °C at a heating rate of 10 °C/min.[9]
-
-
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%), and the temperature of the maximum rate of decomposition (Tmax), identified by the peak of the first derivative of the TGA curve.
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
Expertise & Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[10] It is essential for identifying physical transitions that occur before decomposition, such as melting (Tm).[11][12] The melting point is a critical parameter for melt-processing techniques and also serves as an indicator of purity.[13][14] A heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic properties.
Protocol: DSC of DPEPO
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2–5 mg of DPEPO powder in an aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Thermal Program:
-
First Heat: Ramp from 40 °C to 300 °C at 10 °C/min. This will determine the melting point of the as-received material.
-
Cool: Cool the sample from 300 °C to 40 °C at 10 °C/min.
-
Second Heat: Ramp from 40 °C to 350 °C at 10 °C/min. This cycle provides data on the intrinsic melting behavior after erasing thermal history.
-
-
Data Analysis: Identify the endothermic peak corresponding to the melting transition. The peak temperature is recorded as the melting point (Tm).
Workflow for Thermal Characterization
The logical flow of a comprehensive thermal analysis is depicted below. This self-validating process ensures that sample purity and physical transitions are understood before proceeding to decomposition analysis.
Key Findings and Data Interpretation
Based on analysis of similar high-performance phosphine oxides and typical material specifications, the following data represent the expected thermal properties of DPEPO.[6]
Table 1: Summary of Thermal Properties of DPEPO
| Parameter | Technique | Typical Value | Significance |
| Melting Point (Tm) | DSC | ~280 °C[2] | Defines the upper limit for melt-processing and indicates high purity. |
| 5% Weight Loss Temp. (Td5%) | TGA (N2) | > 400 °C | Represents the onset of significant thermal decomposition; a key metric for operational stability. |
| Temp. of Max Decomposition (Tmax) | TGA (N2) | ~450 - 480 °C | Indicates the temperature at which the material degrades most rapidly. |
| Char Yield @ 800 °C | TGA (N2) | 20 - 30% | High char yield is characteristic of compounds forming stable, cross-linked aromatic structures upon pyrolysis. |
Interpretation: The data clearly establish DPEPO as a highly thermally stable material. A decomposition onset temperature well above 400 °C confirms its suitability for high-temperature vacuum deposition processes used in OLED manufacturing. The high melting point of ~280 °C further underscores its robust nature.
Proposed Thermal Decomposition Pathway
In the absence of direct experimental studies on its pyrolysis products, a chemically logical decomposition mechanism can be proposed based on the known behavior of triarylphosphine oxides and polyethers.[15][16] Under inert conditions, decomposition is expected to initiate via homolytic cleavage of the weakest bonds.
-
Initiation: The most likely point of initial bond scission is the C-O bond within the central ether linkage, as it is generally weaker than the aromatic C-C and P-C bonds.
-
Propagation: This initial cleavage would generate highly reactive radical species. These radicals can then propagate through hydrogen abstraction or attack on other molecules, leading to a cascade of fragmentation events.
-
Termination/Charring: At elevated temperatures, these fragments are likely to undergo cyclization and cross-linking reactions, ultimately forming a thermally stable, phosphorus-containing polyaromatic char. This is consistent with the high char yield observed in TGA.
The diagram below illustrates this proposed relationship.
Conclusion and Practical Recommendations
This compound (DPEPO) exhibits outstanding thermal stability, with a decomposition onset temperature exceeding 400 °C in an inert atmosphere. This stability is rooted in its robust molecular architecture, combining strong P=O bonds with a rigid, sterically hindered aromatic framework.
For Professionals:
-
Process Engineers: DPEPO can be safely processed via vacuum thermal evaporation, with source temperatures maintained below 350 °C to provide a safe operational margin.
-
Materials Scientists: When incorporating DPEPO into formulations, its high melting point must be considered. It will remain a solid in most polymer matrices well beyond their processing temperatures.
-
Device Physicists: The high thermal stability of DPEPO contributes to the operational lifetime of OLED devices by minimizing degradation of the host material, thereby ensuring stable and long-term performance.
The methodologies and data presented in this guide provide a reliable framework for the characterization and confident application of DPEPO in advanced technologies.
References
- 1. This compound | 808142-23-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 3. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eltra.com [eltra.com]
- 9. epfl.ch [epfl.ch]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO): Nomenclature, Synthesis, and Applications in Advanced Electronics
Executive Summary: This document provides a comprehensive technical overview of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, a key organophosphorus compound in the field of advanced materials science. Primarily known by its acronym DPEPO, this molecule has become indispensable in the development of high-performance Organic Light-Emitting Diodes (OLEDs). This guide will elucidate its nomenclature, clearly distinguishing it from its common precursor, detail its synthesis and key chemical properties, and provide an in-depth analysis of its multifaceted role in OLED technology, particularly in enabling efficient blue-light emission. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this critical material.
Nomenclature and Identification: Resolving the DPEPO vs. DPEphos Ambiguity
A significant point of confusion in the literature and commercial listings surrounds this compound and its non-oxidized precursor. A precise understanding of their distinct identities is critical for proper application and research.
This compound (The focus of this guide):
-
Synonyms: Bis[2-(diphenylphosphinoyl)phenyl] ether, Bis[2-(diphenylphosphino)phenyl] ether oxide, (oxybis(2,1-phenylene))bis(diphenylphosphine oxide)[3]
-
Chemical Nature: A phosphine oxide . Each phosphorus atom is double-bonded to an oxygen atom.
-
Primary Application: A wide band-gap material used as a host, electron transport layer (ETL), and hole-blocking layer (HBL) in OLEDs.[4][5][6]
(Oxydi-2,1-phenylene)bis(diphenylphosphine) (The Precursor):
-
Acronym: DPEphos
-
Synonyms: Bis[2-(diphenylphosphino)phenyl] ether
-
Chemical Nature: A diphosphine ligand . The phosphorus atoms are trivalent.
-
CAS Number: 166330-10-5
-
Primary Application: A bidentate phosphine ligand used in transition metal catalysis for reactions like cross-coupling and hydrogenation.
It is imperative for researchers to verify the CAS number to ensure they are sourcing and utilizing the correct compound. This guide is exclusively focused on DPEPO .
Physicochemical Properties
DPEPO's utility in electronic devices stems from its unique combination of thermal and electronic properties. The bulky, ortho-substituted diphenylphosphine oxide (DPPO) groups confer significant thermal and morphological stability, which is crucial for the longevity and reliability of OLED devices under operational stress.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [4][6] |
| Molecular Weight | 570.55 g/mol | [4][6] |
| Appearance | White to off-white powder/crystals | [4][6] |
| Melting Point (Tₘ) | 276-281 °C | Sigma-Aldrich |
| Decomposition Temp. (Tₔ) | >320 °C (0.5% weight loss) | [4] |
| HOMO Energy Level | -6.1 eV | [4][6] |
| LUMO Energy Level | -2.0 eV | [4][6] |
| Triplet Energy (T₁) | ~3.0 eV | [1][4] |
| Absorption (λₘₐₓ) | ~388 nm (in CH₂Cl₂) | [4][6] |
| Fluorescence (λₑₘ) | ~311 nm (in CH₂Cl₂) | [4][6] |
Synthesis of DPEPO
DPEPO is synthesized via a straightforward oxidation of its diphosphine precursor, DPEphos. The reaction utilizes a common oxidizing agent, hydrogen peroxide, to convert the trivalent phosphorus centers to pentavalent phosphine oxides.
Synthetic Workflow Diagram
Caption: Synthetic route from DPEphos to DPEPO via oxidation.
Experimental Protocol
This protocol is a representative synthesis based on literature procedures.[7] Researchers should consult primary literature and perform appropriate safety assessments before conducting any experiment.
-
Dissolution: Dissolve DPEphos (1 equivalent) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Oxidation: While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂) (approximately 2.2 equivalents) dropwise to the solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the phosphine oxide signal.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium thiosulfate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by reprecipitation or recrystallization, for example, from hexane, to afford DPEPO as a white powder.[3] For high-purity grades required for electronics, further purification by sublimation is necessary.[4][6]
Characterization
The identity and purity of the synthesized DPEPO should be confirmed using standard analytical techniques:
-
¹H and ³¹P NMR Spectroscopy: To confirm the molecular structure. A characteristic downfield shift in the ³¹P NMR spectrum from the phosphine region to the phosphine oxide region (approx. δ 26.4 ppm in CDCl₃) is indicative of successful oxidation.[3]
-
FTIR Spectroscopy: To identify the presence of the P=O bond (strong absorption around 1183 cm⁻¹) and the C-O-C ether linkage.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ ≈ 571).[3]
Application in Organic Light-Emitting Diodes (OLEDs)
DPEPO is a cornerstone material for enabling highly efficient and stable OLEDs, especially those targeting the historically challenging deep-blue emission spectrum. Its high triplet energy (T₁) and tailored electronic properties allow it to perform multiple critical functions within the device stack.
Multifunctional Role in the OLED Emissive Layer
Caption: Role of DPEPO in a blue TADF OLED device stack.
1. Host for Blue TADF Emitters: Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to convert non-emissive triplet excitons into emissive singlet excitons, enabling internal quantum efficiencies approaching 100%. Blue TADF emitters require a host material with a triplet energy (T₁) higher than their own to prevent energy loss through quenching. DPEPO's high T₁ of ~3.0 eV makes it an ideal host for most blue emitters.[1][8] Its rigid structure, imparted by the bulky DPPO groups, also helps to suppress intermolecular interactions that can lead to efficiency degradation.[1][9]
2. Electron Transport Layer (ETL): The primary function of an ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer. DPEPO's molecular design, featuring electron-withdrawing diphenylphosphine oxide groups, endows it with a favorable Lowest Unoccupied Molecular Orbital (LUMO) energy level and good electron mobility.[1] This ensures that electrons can traverse the layer with minimal resistance, which contributes to a lower operating voltage and higher power efficiency for the device.[1]
3. Hole-Blocking Layer (HBL): To maximize the probability of electron-hole recombination within the emissive layer, it is crucial to confine both charge carriers there. DPEPO possesses a deep Highest Occupied Molecular Orbital (HOMO) energy level (-6.1 eV).[4][6] This creates a significant energy barrier for holes attempting to migrate from the HTL, past the emissive layer, and into the ETL. By effectively blocking these holes, DPEPO confines the recombination zone, leading to a direct increase in the device's external quantum efficiency (EQE).[4]
Impact on OLED Performance
The use of DPEPO as a host/ETL/HBL material directly translates into improved device metrics. In a representative deep-blue TADF OLED, a device using a DPEPO host achieved a high external quantum efficiency (EQE) of over 20% with high color purity.[5] This performance is a direct result of the efficient energy transfer, balanced charge flux, and exciton confinement enabled by DPEPO's properties.[1][5]
| Device Parameter | Performance with DPEPO Host | Significance |
| Emitter Type | Deep-Blue TADF (DMAC-DPS) | Enables highly efficient blue emission. |
| Max. EQE | > 20% | Demonstrates excellent exciton-to-photon conversion. |
| CIE Coordinates | (0.16, 0.17) | Indicates high color purity in the deep-blue region. |
| Efficiency Roll-off | Reduced roll-off at high luminance | Maintains high efficiency at practical brightness levels. |
(Data is illustrative, based on values reported for 24'DPEPO, a constitutional isomer of DPEPO, in high-performance devices)[5]
Relevance to Drug Development: An Indirect Role
While DPEPO itself is not used as a pharmaceutical agent, its precursor, DPEphos , plays an important indirect role in drug discovery and manufacturing. As a versatile phosphine ligand, DPEphos is used in transition-metal-catalyzed reactions that are critical for synthesizing complex organic molecules. These reactions enable the efficient and selective construction of chiral intermediates and active pharmaceutical ingredients (APIs). Therefore, while DPEPO's domain is materials science, the underlying chemical backbone is relevant to the synthesis of therapeutics.
Conclusion
This compound (DPEPO) is a high-performance material whose significance is firmly rooted in the field of organic electronics. Its robust thermal stability, high triplet energy, and well-positioned HOMO/LUMO levels make it a uniquely multifunctional component in modern OLEDs. By serving as a host, electron-transporter, and hole-blocker, DPEPO is a key enabler of efficient, stable, and pure-blue emission, addressing one of the most significant challenges in display and lighting technology. A clear understanding of its identity, distinct from its DPEphos precursor, is essential for its correct application. As research into next-generation TADF and phosphorescent materials continues, the foundational role of well-designed host materials like DPEPO will remain paramount.
References
- 1. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04848F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. noctiluca.eu [noctiluca.eu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing DPEPO as a Host Material in Blue TADF-OLEDs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Quest for Efficient and Stable Blue Emission in OLEDs
The realization of high-efficiency, long-lasting blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies.[1] While red and green emitting materials have achieved commercial viability, their blue counterparts have historically lagged in performance, creating a bottleneck for the entire industry.[1] The advent of Thermally Activated Delayed Fluorescence (TADF) has opened a promising pathway to circumvent the limitations of conventional fluorescent and phosphorescent emitters. TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC).[1]
Central to the success of a high-performance TADF-OLED is the judicious selection of a host material for the emissive layer. The host matrix plays a pivotal role in facilitating efficient energy transfer to the TADF emitter, confining excitons, and ensuring balanced charge transport.[2][3] Among the various host materials developed, Bis[2-(diphenylphosphino)phenyl] ether oxide, commonly known as DPEPO , has emerged as a prominent and widely utilized host for blue TADF emitters.[4]
This document provides a comprehensive guide to the application of DPEPO in blue TADF-OLEDs, detailing its fundamental properties, the rationale behind its use, and step-by-step protocols for device fabrication and characterization.
DPEPO: A Multifunctional Host for Blue TADF Emitters
DPEPO is a large band-gap material distinguished by its unique molecular architecture, which incorporates sterically hindering ortho-substituted diphenylphosphine oxide (DPPO) groups.[3] This structure imparts a unique combination of properties that make it highly suitable for blue TADF-OLEDs.
Key Properties and Their Significance
The multifaceted nature of DPEPO allows it to perform several critical functions within an OLED device structure, simplifying the overall architecture and enhancing performance.[3]
| Property | Value | Significance in Blue TADF-OLEDs |
| Chemical Formula | C₃₆H₂₈O₃P₂ | |
| Molecular Weight | 570.55 g/mol | |
| HOMO Level | ~6.1 eV[5] | The deep HOMO level creates a high energy barrier for holes, enabling DPEPO to function as an effective hole-blocking layer (HBL) . This confines holes within the emissive layer, increasing the probability of recombination with electrons and enhancing exciton formation.[4] |
| LUMO Level | ~2.0 eV[5] | The favorable LUMO level facilitates efficient electron injection from the cathode and transport to the emissive layer, making DPEPO a competent electron-transport layer (ETL) material.[5] |
| Triplet Energy (T₁) | ~3.0 eV[4] | A high triplet energy is crucial for a blue TADF host to prevent the quenching of high-energy triplet excitons of the blue emitter via Dexter energy transfer.[2][3] DPEPO's high T₁ level effectively confines the triplet excitons on the guest TADF molecules. |
| Thermal Stability | High (TGA: >320 °C)[4] | The DPPO groups contribute to excellent thermal and morphological stability, which is essential for the longevity and reliability of OLED devices, preventing degradation under operational heat.[3] |
| Purity | Sublimed, >99.0% (HPLC)[5] | High purity is critical to minimize charge trapping and luminescence quenching, ensuring optimal device performance and lifetime. |
The Causality Behind DPEPO's Efficacy
The diphenylphosphine oxide moieties are electron-withdrawing, which contributes to the deep HOMO level and good electron transport properties. The steric hindrance provided by the ortho-substitution helps to suppress intermolecular interactions, such as π-π stacking, which can lead to exciton quenching and reduced device efficiency. This combination of electronic and steric properties makes DPEPO a highly effective host for blue TADF emitters, enabling high external quantum efficiencies (EQEs).[3]
Experimental Protocols
PART 1: Material Preparation and Substrate Cleaning
Rationale: The purity of the materials and the cleanliness of the substrate are paramount for the fabrication of high-performance OLEDs. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device performance. A pristine substrate surface ensures uniform film deposition and good interfacial contact.
Protocol:
-
Material Purification:
-
Substrate Cleaning:
-
Use pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Sequentially sonicate the substrates in a series of cleaning solutions. A typical sequence is:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma for 5-10 minutes to remove any organic residues and improve the work function of the ITO.[7]
-
Immediately transfer the cleaned substrates to a high-vacuum deposition system or a nitrogen-filled glovebox to prevent re-contamination.
-
PART 2: Device Fabrication via Thermal Evaporation
Rationale: Thermal evaporation in a high-vacuum environment is the standard technique for depositing the thin organic layers and metal contacts of an OLED. This method allows for precise control over layer thickness and morphology, which are critical for device performance.
Device Architecture: A typical multilayer device structure for a DPEPO-based blue TADF-OLED is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
A more simplified structure where DPEPO serves multiple roles is also common:
ITO / HTL / EML (TADF emitter doped in DPEPO) / ETL / EIL / Cathode
Protocol:
The following is an example protocol for a specific device architecture. Note that layer thicknesses and deposition rates should be optimized for the specific materials and desired device performance.
Example Device Structure: ITO / TCTA (10 nm) / EML: DPEPO:TADF emitter (10 wt%, 20 nm) / TmPyPb (40 nm) / Cs₂CO₃ (2 nm) / Al (100 nm)[8]
-
Load Materials: Load the organic materials (TCTA, DPEPO, TADF emitter, TmPyPb) and metals (Cs₂CO₃, Al) into separate crucibles within a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition:
-
Hole Transport Layer (HTL): Deposit a 10 nm layer of TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) at a rate of ~1 Å/s.
-
Emissive Layer (EML): Co-evaporate DPEPO and the blue TADF emitter from separate sources. The doping concentration of the emitter is critical and typically ranges from 8 to 50 wt%.[9] For this example, a 10 wt% doping concentration is used to a total thickness of 20 nm. The deposition rate should be carefully controlled to achieve the desired doping ratio.
-
Electron Transport Layer (ETL): Deposit a 40 nm layer of TmPyPb (1,3,5-Tri(m-pyridin-3-ylphenyl)benzene) at a rate of ~1 Å/s.
-
Electron Injection Layer (EIL): Deposit a 2 nm layer of Cesium Carbonate (Cs₂CO₃) at a rate of ~0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of ~2-5 Å/s.
-
-
Encapsulation: After deposition, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture, which can cause rapid degradation.
Visualization of the TADF Mechanism and Device Workflow
TADF Energy Level Diagram and Exciton Harvesting Mechanism
Caption: Energy level diagram illustrating the TADF mechanism.
Workflow for Blue TADF-OLED Fabrication and Characterization
Caption: General workflow for the fabrication and characterization of blue TADF-OLEDs.
PART 3: Device Characterization
Rationale: Comprehensive characterization is essential to evaluate the performance of the fabricated devices and to understand the underlying device physics.
Protocol:
-
Electroluminescence (EL) Characterization:
-
Mount the encapsulated device in a measurement system equipped with a source measure unit (SMU), a photometer, and a spectrometer.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage and measure the current density and luminance. This provides information on the turn-on voltage, driving voltage, and brightness of the device.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum. The EQE is a critical metric for device efficiency.
-
Power Efficiency and Luminous Efficacy: Calculate the power efficiency (in lm/W) and current efficiency (in cd/A) from the J-V-L data.
-
EL Spectrum and CIE Coordinates: Measure the EL spectrum at different driving voltages to assess the color stability. Calculate the Commission Internationale de l'Eclairage (CIE) coordinates to quantify the color purity of the blue emission. For deep blue emission, a CIE y-coordinate of less than 0.15 is desirable.[1]
-
-
Lifetime Measurement:
-
Operate the device at a constant current density (e.g., 10 mA/cm²) and monitor the luminance over time.
-
The operational lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.
-
Challenges and Future Directions
Despite its widespread use, DPEPO is not without its drawbacks. One of the main challenges is its relatively poor charge transporting ability, which can lead to high driving voltages and efficiency roll-off at high brightness.[10] Furthermore, the stability of DPEPO itself has been a subject of investigation, with some studies suggesting it can be a source of degradation in blue TADF-OLEDs.[10][11]
To address these issues, research is ongoing in several directions:
-
Molecular Engineering: The development of constitutional isomers of DPEPO, such as 24'DPEPO, has shown promise in improving charge mobility while maintaining a high triplet energy.
-
Mixed Host Architectures: Utilizing a mixture of a hole-transporting and an electron-transporting material (like DPEPO) as the host can lead to more balanced charge transport and improved device performance.[10]
-
Alternative Host Materials: The exploration of new host materials with high triplet energies, good charge transport properties, and enhanced stability is an active area of research.
Conclusion
DPEPO has proven to be a cornerstone host material in the development of high-efficiency blue TADF-OLEDs. Its unique combination of a high triplet energy, effective hole-blocking and electron-transporting capabilities, and good thermal stability has enabled significant advancements in the field. By understanding the fundamental properties of DPEPO and following meticulous fabrication and characterization protocols, researchers can effectively utilize this material to push the boundaries of blue OLED performance. However, acknowledging its limitations and exploring next-generation host materials will be crucial for the future commercialization of highly stable and efficient blue TADF-OLEDs.
References
- 1. ossila.com [ossila.com]
- 2. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. noctiluca.eu [noctiluca.eu]
- 6. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 8. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing | MDPI [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Bis[2-[(oxo)diphenylphosphino]phenyl] Ether in Palladium-Catalyzed Cross-Coupling
Introduction: The Dual Identity of a Powerful Ligand System
In the landscape of palladium-catalyzed cross-coupling, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bis[(2-diphenylphosphino)phenyl] ether, commonly known as DPEphos, has emerged as a versatile and effective bidentate phosphine ligand. However, its role in catalysis is more nuanced than its structure suggests. A growing body of evidence reveals that under catalytic conditions, DPEphos can undergo in situ oxidation to its mono-oxide derivative, Bis[2-[(oxo)diphenylphosphino)phenyl] ether .[1] This oxidized species is not a mere byproduct but is often the true, catalytically active or at least a highly relevant, species.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the DPEphos/DPEphos oxide system in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and explain the causal logic behind experimental choices, empowering you to effectively implement and optimize these powerful synthetic tools.
The Significance of the Phosphine Oxide Moiety: A Hemilabile Advantage
The transformation from a bisphosphine (P/P) to a bisphosphine mono-oxide (P/O) ligand introduces a critical feature: hemilability . The molecule now possesses two distinct donor sites: a "soft" phosphine (P) donor and a "hard" phosphine oxide (P=O) donor.
-
The soft phosphine center maintains a strong, covalent bond with the soft palladium(0) or palladium(II) center, anchoring the ligand to the metal.
-
The hard phosphine oxide center forms a weaker, more labile bond. This bond can easily dissociate to open a coordination site on the palladium catalyst, facilitating crucial steps like substrate binding or oxidative addition, and then re-coordinate to stabilize the metal center at other stages of the catalytic cycle.[1]
This "on/off" coordination ability is believed to accelerate key steps in the catalytic cycle, leading to higher turnover numbers and overall reaction efficiency. Furthermore, the phosphine oxide form often serves as an air-stable pre-ligand, simplifying catalyst preparation and handling compared to many sensitive tertiary phosphines.
Ligand Synthesis Protocol
For researchers wishing to utilize this system, the practical starting point is the synthesis of the DPEphos pre-ligand. The subsequent in situ oxidation to the active mono-oxide occurs under the conditions of the palladium-catalyzed reaction.
Protocol 1: Synthesis of Bis[(2-diphenylphosphino)phenyl] Ether (DPEphos)
This procedure is adapted from established literature methods.[2]
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add diphenyl ether (1.0 equiv) and anhydrous diethyl ether.
-
Lithiation: Add TMEDA (2.2 equiv) to the solution. Cool the flask to 0 °C in an ice bath. Slowly add n-BuLi (2.2 equiv) dropwise via syringe over 30 minutes. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 18 hours. A thick, off-white to yellow precipitate will form.
-
Phosphination: Cool the reaction mixture to 0 °C. Slowly add chlorodiphenylphosphine (2.2 equiv) dropwise. A color change to a deep orange or red solution is typically observed. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol or a mixture of dichloromethane and hexane to yield DPEphos as a white, crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. The ³¹P NMR spectrum should show a single sharp peak.
Application in Palladium-Catalyzed Cross-Coupling
The DPEphos/DPEphos oxide system is highly effective in several cornerstone cross-coupling reactions. The following protocols provide detailed starting points for reaction setup and optimization. The catalytic system is typically generated in situ from a palladium(II) or palladium(0) source and the DPEphos ligand.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds. The DPEphos ligand has proven effective, particularly in solvent-free conditions which offer green chemistry advantages.
-
Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) source. It is reduced in situ to the active Pd(0) species. The acetate ligands can also play a role as a base or ligand in the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.
-
Solvent-Free Conditions: This approach, when feasible, maximizes reactant concentration, which can lead to faster reaction times. It also simplifies purification and reduces solvent waste.[3] For substrates that are solid at room temperature, gentle heating is required to create a melt phase.
-
Ligand-to-Metal Ratio: A slight excess of ligand relative to the palladium source is often used to ensure that the metal center remains coordinated and stabilized, preventing the precipitation of palladium black.
This protocol is based on the work of Beletskaya and coworkers.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
DPEphos (1.5 mol%)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 equiv), DPEphos (0.015 equiv), and NaOt-Bu (1.4 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv). If the reactants are solids, ensure they are finely ground and mixed.
-
Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute the solid residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 95 |
| 2 | Bromobenzene | Aniline | Diphenylamine | 98 |
| 3 | 4-Bromotoluene | Di-n-butylamine | N,N-Dibutyl-4-methylaniline | 92 |
| 4 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 88 |
| Conditions: Pd(OAc)₂ (1 mol%), DPEphos (1.5 mol%), NaOtBu (1.4 equiv), 100 °C, solvent-free. Yields are representative for this catalytic system under optimized conditions. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C–C bond formation. The electron-rich and bulky nature of the DPEphos/DPEphos oxide system makes it well-suited for coupling a variety of aryl halides with boronic acids.
-
Base and Solvent System: A common choice is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system, often containing water (e.g., Toluene/Water, Dioxane/Water). The base activates the boronic acid for transmetalation, and the water helps to solubilize the inorganic base.
-
Pre-catalyst: Using a pre-formed palladium complex can lead to more reproducible results than generating the catalyst from a simple salt like Pd(OAc)₂. However, for general screening, in situ generation is often more convenient.
-
Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C) to ensure reasonable reaction rates, especially for less reactive substrates like aryl chlorides.
Materials:
-
Aryl halide (or triflate) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
DPEphos (1.2-2.5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF), often with water
Procedure:
-
Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., 0.01 equiv Pd(OAc)₂) and DPEphos (0.015 equiv) in a small amount of the reaction solvent and stir for 10-15 minutes. This pre-formation of the catalyst complex can improve reproducibility.
-
Reaction: Add the solvent (e.g., Toluene/H₂O 10:1) to the Schlenk flask containing the substrates. Degas the mixture by bubbling with argon for 15-20 minutes. Add the pre-formed catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
| Entry | Aryl Halide | Boronic Acid | Product | Typical Yield Range (%) |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 85-95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 80-90 |
| 3 | 2-Iodonaphthalene | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)naphthalene | 85-95 |
| 4 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | 90-98 |
| Yields are illustrative for palladium catalysts with bulky, electron-rich phosphine ligands like DPEphos. |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. While less commonly cited with DPEphos compared to specialized monodentate ligands, the underlying principles allow for the rational design of a protocol. The key challenge is often achieving high regioselectivity.
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent such as DMF, NMP, or dioxane is typically used to solubilize the reactants and the palladium catalyst complex.
-
Additives: In some cases, additives like tetra-n-butylammonium chloride (TBAC) can be used to stabilize the catalytic species and promote the reaction, especially with aryl chlorides.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂) (1-2 mol%)
-
DPEphos (1.2-2.5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, Dioxane)
Procedure:
-
Setup: To a sealable reaction tube, add the palladium source (0.02 equiv), DPEphos (0.025 equiv), base (2.0 equiv), and aryl halide (1.0 equiv).
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.2 equiv).
-
Reaction: Seal the tube and heat to 100-140 °C. Monitor the reaction by GC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
Visualization of Key Concepts
Catalytic Cycle and Ligand Role
The diagram below illustrates the generally accepted catalytic cycle for cross-coupling reactions and highlights where the hemilabile nature of the DPEphos oxide ligand is proposed to play a key role.
Caption: General catalytic cycle highlighting the role of the hemilabile P=O group.
Experimental Workflow
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction using an in situ generated catalyst.
Caption: Standard experimental workflow for in situ catalyst generation.
Conclusion and Future Outlook
References
Application Notes and Protocols: DPEPO in Organic Light-Emitting Diodes
For: Researchers, scientists, and professionals in organic electronics and display technology.
Introduction: The Pivotal Role of DPEPO in High-Performance OLEDs
Bis[2-(diphenylphosphino)phenyl] ether oxide, commonly known as DPEPO, has emerged as a cornerstone material in the advancement of organic light-emitting diodes (OLEDs), particularly in the quest for efficient and stable blue emission.[1] Its unique molecular architecture endows it with a combination of desirable photophysical and electrical properties, making it a highly versatile component in modern OLED device engineering. This guide provides an in-depth exploration of DPEPO's properties and its multifaceted applications, supplemented with detailed protocols for device fabrication and characterization to empower researchers in the field.
DPEPO's significance stems from its function as a high-performance host material for both thermally activated delayed fluorescence (TADF) and phosphorescent emitters, as well as its utility as an efficient electron transport layer (ETL) and hole-blocking layer (HBL). The sterically demanding diphenylphosphine oxide groups contribute to its high thermal and morphological stability, a crucial factor for the operational longevity of OLEDs. Furthermore, its wide bandgap and deep highest occupied molecular orbital (HOMO) energy level are instrumental in confining excitons within the emissive layer, thereby maximizing quantum efficiency.
This document will elucidate the causal links between DPEPO's molecular structure and its functional advantages in OLEDs. We will then delve into specific application protocols, offering step-by-step guidance on the fabrication and characterization of DPEPO-based devices, ensuring a self-validating system for achieving high-performance organic electronics.
Core Properties of DPEPO: A Structure-Function Analysis
The exceptional performance of DPEPO in OLEDs is a direct consequence of its inherent molecular and electronic properties. Understanding these characteristics is key to leveraging its full potential in device design.
Molecular Structure and Thermal Stability
DPEPO's chemical structure, C36H28O3P2, features two diphenylphosphine oxide moieties linked by an ether bridge. This rigid and sterically hindered structure imparts significant thermal stability, with a high glass transition temperature and decomposition temperature, which is critical for the vacuum deposition processes used in OLED manufacturing and for ensuring long device lifetimes under operational heat.[2][3]
Photophysical and Electrochemical Properties
The key photophysical and electrochemical properties of DPEPO are summarized in the table below. Its wide energy gap and high triplet energy are particularly noteworthy, as they are essential for hosting high-energy blue emitters without quenching their emission.[4] The deep HOMO level provides excellent hole-blocking capabilities, while the LUMO level facilitates electron injection and transport.
| Property | Value | Significance in OLEDs |
| Full Chemical Name | Bis[2-(diphenylphosphino)phenyl]ether oxide | - |
| CAS Number | 808142-23-6 | - |
| Molecular Formula | C36H28O3P2 | - |
| Molecular Weight | 570.55 g/mol | - |
| Appearance | White powder/crystals | High purity is essential for device performance.[2] |
| Melting Point | 176 - 177 °C | Indicates high thermal stability.[2] |
| HOMO Level | ~6.1 eV | Deep level for effective hole blocking.[4] |
| LUMO Level | ~2.0 eV | Facilitates electron injection from adjacent layers.[4] |
| Triplet Energy (T1) | ~3.0 eV | Enables hosting of high-energy blue phosphorescent and TADF emitters.[4] |
Application I: DPEPO as a Host Material in TADF OLEDs
DPEPO is a preeminent host material for blue TADF emitters, enabling the fabrication of highly efficient OLEDs. Its high triplet energy ensures efficient energy transfer to the TADF guest, while its bipolar charge transport properties help to create a balanced charge recombination zone within the emissive layer.
Device Architecture and Energy Level Diagram
A typical device structure for a blue TADF OLED employing DPEPO as the host is presented below. The energy level diagram illustrates the favorable alignment of the various layers for efficient charge injection, transport, and recombination.
Caption: A representative blue TADF OLED device architecture utilizing DPEPO as the host material.[3]
Experimental Protocol: Fabrication of a DPEPO-Hosted TADF OLED
This protocol details the fabrication of a blue TADF OLED via vacuum thermal evaporation.
1. Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of approximately 15 Ω per square.[3]
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 20 minutes prior to loading into the vacuum chamber.[3]
2. Vacuum Thermal Evaporation:
-
Place the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁴ Pa.[5]
-
Sequentially deposit the organic and metal layers as follows. The deposition rate for organic materials should be maintained at 1.0 Å/s, while Liq is deposited at 0.1 Å/s and Al at 3 Å/s.[6]
-
Hole Injection Layer (HIL): 10 nm of HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): 40 nm of TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Hole Transport/Exciton Blocking Layer: 10 nm of TCTA (tris(4-carbazoyl-9-ylphenyl)amine).
-
Electron Blocking Layer (EBL): 10 nm of MCP (1,3-bis(N-carbazolyl)benzene).
-
Emissive Layer (EML): Co-evaporate DPEPO as the host and a blue TADF emitter at a specified weight percentage (e.g., 10-20 wt%) to a thickness of 25 nm.[3][7]
-
Electron Transport Layer (ETL): 40 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).
-
Electron Injection Layer (EIL): 1 nm of Liq (8-hydroxyquinolinolatolithium).
-
Cathode: 100 nm of Aluminum (Al).
-
3. Encapsulation:
-
Following deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
Application II: DPEPO as an Electron Transport and Hole Blocking Layer
Beyond its role as a host, DPEPO's electronic properties make it an excellent choice for an ETL and HBL, contributing to enhanced charge confinement and improved device efficiency.
Device Architecture and Working Principle
When used as an ETL and HBL, DPEPO is typically positioned between the emissive layer and the electron injection layer. Its deep HOMO level effectively blocks holes from leaking out of the EML, while its LUMO level allows for efficient electron transport towards the recombination zone.
Caption: A generic PHOLED structure illustrating the placement of DPEPO as a combined ETL and HBL.
Protocol Insights: Integrating DPEPO as an ETL/HBL
The fabrication process is similar to the one described above, with the key difference being the dedicated deposition of a DPEPO layer.
-
Deposition of DPEPO Layer: Following the deposition of the emissive layer, a layer of DPEPO is evaporated, typically with a thickness of 10-30 nm. The optimal thickness will depend on the specific device architecture and the energy levels of the adjacent layers.
Device Characterization: Protocols and Data Analysis
Thorough characterization is essential to evaluate the performance of the fabricated OLEDs. The primary measurements include current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
Protocol for J-V-L Characterization
1. Equipment:
-
A source measure unit (e.g., Keithley 2400 series).
-
A calibrated photodiode or a spectroradiometer (e.g., Minolta CS-2000).
2. Measurement Procedure:
-
Mount the encapsulated OLED device in a test jig, ensuring good electrical contact.
-
Connect the source measure unit to the device, applying a forward bias (positive voltage to the ITO anode).
-
Simultaneously measure the current flowing through the device and the light output (luminance) as the voltage is swept from 0 V to a voltage where the device shows significant light output (e.g., 10-15 V).
-
Record the electroluminescence (EL) spectrum at various voltage points using the spectroradiometer to determine the emission color and calculate the CIE coordinates.[1]
3. Data Analysis:
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
From the J-V-L data, calculate the current efficiency (cd/A) and power efficiency (lm/W).
-
Calculate the external quantum efficiency (EQE) using the luminance, current density, and EL spectrum.
Protocol for Operational Lifetime Measurement
1. Equipment:
-
A dedicated OLED lifetime testing system.
-
A constant current source.
-
A photodetector.
2. Measurement Procedure:
-
Place the device in the lifetime testing system.
-
Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Continuously monitor the luminance of the device over time.
3. Data Analysis:
-
Plot the normalized luminance (L/L₀) as a function of time.
-
Determine the lifetime of the device, often reported as LT95, LT70, or LT50, which is the time it takes for the luminance to decay to 95%, 70%, or 50% of its initial value, respectively.[8]
Material Synthesis and Purification: Ensuring High-Quality DPEPO
The performance of DPEPO-based OLEDs is critically dependent on the purity of the material. Impurities can act as charge traps or quenching sites, leading to reduced efficiency and shorter device lifetimes.
Synthesis Overview
The synthesis of DPEPO and its constitutional isomers typically involves a palladium-catalyzed phosphination reaction followed by oxidation.[9]
Purification Protocol: Sublimation
For OLED applications, DPEPO must be purified to a very high degree (>99.9%). The standard method for this is temperature gradient sublimation.
1. Equipment:
-
A multi-zone vacuum sublimation system.
2. Procedure:
-
Place the crude DPEPO powder in the source zone of the sublimation tube.
-
Evacuate the system to a high vacuum.
-
Heat the source zone to a temperature where DPEPO sublimes.
-
Lighter impurities will travel further down the tube, while heavier impurities will remain in the source zone.
-
The purified DPEPO will deposit in a specific temperature zone of the tube.
-
Carefully collect the purified material in an inert atmosphere (e.g., a glovebox).[10][11]
Conclusion and Future Outlook
DPEPO has proven to be an indispensable material in the fabrication of high-performance OLEDs, particularly for addressing the long-standing challenge of efficient and stable blue emission. Its versatility as a host, electron transporter, and hole blocker provides device engineers with a powerful tool for optimizing OLED performance. The protocols and insights provided in this guide are intended to facilitate the successful application of DPEPO in research and development, enabling further advancements in OLED technology. As the field continues to evolve, the rational design of new materials based on the structure-property relationships exemplified by DPEPO will be crucial for realizing the next generation of displays and solid-state lighting.
References
- 1. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NARD Institute | OLED materials [nard.co.jp]
- 11. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
Application Notes and Protocols: Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (DPEPO) as a Ligand for Metal Complexes
Introduction: The Emergence of a Versatile Ligand in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for advancing drug discovery, materials science, and fine chemical production. Within this context, the choice of ligand plays a pivotal role in dictating the reactivity, selectivity, and stability of a metal catalyst. Bis[2-[(oxo)diphenylphosphino)phenyl] ether, commonly known as DPEPO, has emerged as a compelling ligand scaffold. Its unique electronic and steric properties, arising from the presence of two diphenylphosphine oxide moieties bridged by a flexible ether linkage, make it a valuable tool for researchers. This document provides a comprehensive guide to the synthesis, characterization, and application of DPEPO and its metal complexes, with a focus on practical, field-proven protocols for catalytic transformations.
DPEPO is the oxidized form of the well-known DPEphos ligand. The presence of the P=O bonds in DPEPO significantly alters its electronic character, rendering the phosphorus atoms more electron-deficient compared to their phosphine counterparts. This modification can influence the ligand's coordination chemistry and the catalytic activity of its metal complexes.
Physicochemical Properties of DPEPO
A thorough understanding of the ligand's properties is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₃₆H₂₈O₃P₂ |
| Molecular Weight | 570.56 g/mol [1] |
| CAS Number | 808142-23-6 |
| Appearance | White to off-white powder or crystals |
| Melting Point | 276-281 °C |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF, and toluene. |
Synthesis and Characterization of DPEPO
The synthesis of DPEPO is typically achieved through the oxidation of its precursor, Bis[2-(diphenylphosphino)phenyl] ether (DPEphos).
Protocol 1: Synthesis of DPEPO
Materials:
-
Bis[2-(diphenylphosphino)phenyl] ether (DPEphos)
-
Dichloromethane (DCM)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Oxidation: While stirring, slowly add a 30% hydrogen peroxide solution dropwise to the cooled DCM solution. An excess of H₂O₂ is typically used to ensure complete oxidation.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the DPEphos signal and the appearance of a new downfield signal will indicate the formation of DPEPO.
-
Quenching: After the reaction is complete, cautiously add distilled water to quench the excess hydrogen peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with distilled water (2-3 times) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DPEPO product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure DPEPO as a white solid.
Characterization of DPEPO
-
³¹P NMR: The ³¹P NMR spectrum of DPEPO shows a single sharp resonance, typically in the range of δ 25-30 ppm (in CDCl₃), which is significantly downfield from the signal of the starting DPEphos (around δ -12 ppm). This downfield shift is characteristic of the oxidation of the phosphorus(III) center to a phosphorus(V) center.
-
¹H and ¹³C NMR: The aromatic region of the proton and carbon NMR spectra will show complex multiplets corresponding to the phenyl rings.
-
IR Spectroscopy: The IR spectrum of DPEPO will exhibit a strong absorption band in the region of 1180-1200 cm⁻¹, corresponding to the P=O stretching vibration, which is absent in the spectrum of DPEphos.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of DPEPO can be observed.
Synthesis of DPEPO-Metal Complexes
DPEPO can be used to synthesize a variety of metal complexes. The following protocol describes a general method for the preparation of a palladium(II) complex.
Protocol 2: Synthesis of Dichloro[bis[2-[(oxo)diphenylphosphino)phenyl] ether]]palladium(II) ([Pd(DPEPO)Cl₂])
Materials:
-
Bis[2-[(oxo)diphenylphosphino)phenyl] ether (DPEPO)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂) or Palladium(II) chloride (PdCl₂)
-
Dichloromethane (DCM) or another suitable solvent (e.g., benzene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and line
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add DPEPO and the palladium precursor (e.g., Pd(CH₃CN)₂Cl₂) in a 1:1 molar ratio.
-
Solvent Addition: Add anhydrous, degassed dichloromethane via syringe.
-
Reaction: Stir the reaction mixture at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by the dissolution of the starting materials and the formation of a precipitate or a color change.
-
Isolation: If a precipitate forms, it can be collected by filtration under an inert atmosphere, washed with a small amount of fresh solvent, and dried under vacuum. If the product remains in solution, the solvent can be removed under vacuum to yield the crude product.
-
Purification: The complex can be purified by recrystallization from a suitable solvent system.
Characterization of [Pd(DPEPO)Cl₂]
-
³¹P NMR: Upon coordination to palladium, the ³¹P NMR signal of DPEPO will shift further downfield. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom in the complex. For palladium(II) complexes, the signal is typically observed in the range of δ 40-60 ppm.
-
IR Spectroscopy: The P=O stretching frequency in the IR spectrum may shift upon coordination to the metal center, typically to a lower wavenumber, indicating a weakening of the P=O bond due to electron donation from the oxygen to the metal.
-
Elemental Analysis: Provides the elemental composition of the complex, confirming its stoichiometry.
-
X-ray Crystallography: Can be used to determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the palladium center.
Applications in Catalysis: Cross-Coupling Reactions
DPEPO-ligated palladium complexes have shown promise as catalysts in various cross-coupling reactions, which are fundamental transformations in organic synthesis.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction, a powerful method for the formation of biaryl compounds.
Materials:
-
Aryl bromide
-
Arylboronic acid
-
[Pd(DPEPO)Cl₂] or an in-situ generated catalyst from a Pd precursor and DPEPO
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, and water mixtures)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
Procedure:
-
Reaction Setup: To a reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst (e.g., [Pd(DPEPO)Cl₂], 0.5-2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium(0) active species.
-
Catalyst Loading: The catalyst loading is typically kept low (in the mol% range) to ensure cost-effectiveness, a key consideration in both academic and industrial settings.
Protocol 4: Heck-Mizoroki Reaction of an Aryl Iodide with an Alkene
The Heck reaction is a versatile method for the arylation or vinylation of alkenes.
Materials:
-
Aryl iodide
-
Alkene (e.g., styrene, butyl acrylate)
-
[Pd(DPEPO)Cl₂] or an in-situ generated catalyst
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (1.5-2.0 mmol), and the palladium catalyst (e.g., [Pd(DPEPO)Cl₂], 1-3 mol%).
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere as described in the Suzuki-Miyaura protocol.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 100-140 °C) with stirring. Monitor the reaction's progress.
-
Work-up: Upon completion, cool the reaction mixture. Filter off any insoluble salts and dilute the filtrate with an organic solvent. Wash the organic solution with water and brine.
-
Drying and Concentration: Dry the organic phase and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the substituted alkene product.
Visualization of Key Concepts
Ligand Structure and Metal Complex
Caption: Structure of the DPEPO ligand and a general representation of its coordination to a Palladium(II) center.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DPEPO complex.
Conclusion and Future Outlook
Bis[2-[(oxo)diphenylphosphino)phenyl] ether (DPEPO) represents a valuable addition to the toolbox of ligands for homogeneous catalysis. Its straightforward synthesis, tunable electronic properties, and demonstrated utility in fundamental C-C bond-forming reactions make it an attractive candidate for further exploration. The protocols outlined in this document provide a solid foundation for researchers to begin utilizing DPEPO in their own synthetic endeavors. Future research will likely focus on expanding the scope of metals with which DPEPO can be complexed, exploring its application in a wider range of catalytic transformations, and conducting detailed mechanistic studies to further elucidate the role of the phosphine oxide moieties in catalysis. The insights gained will undoubtedly contribute to the rational design of next-generation catalysts for efficient and selective chemical synthesis.
References
Synthesis and Application of Copper(I)-DPEphos Complexes: A Technical Guide for Researchers
This comprehensive guide provides detailed protocols and practical insights for the synthesis, characterization, and application of copper(I) complexes featuring the bulky diphosphine ligand, DPEphos (Bis[2-(diphenylphosphino)phenyl]ether). This class of complexes has garnered significant interest due to its versatile coordination chemistry and notable performance in catalytic and photophysical applications. This document is intended for researchers, chemists, and material scientists engaged in organometallic synthesis, catalysis, and drug development.
Introduction: The Significance of Copper(I)-DPEphos Complexes
Copper, being an earth-abundant and relatively non-toxic metal, offers a sustainable alternative to precious metal catalysts (e.g., palladium, rhodium, iridium).[1][2] Copper(I) complexes, in particular, exhibit a rich and varied coordination chemistry, enabling the fine-tuning of their electronic and steric properties for specific applications. The DPEphos ligand, characterized by its large bite angle and flexible ether backbone, imparts unique properties to copper(I) centers.[3][4] This combination has led to the development of highly efficient catalysts for a range of organic transformations and novel luminescent materials.[5][6][7][8]
The judicious choice of ancillary ligands in conjunction with DPEphos allows for the synthesis of complexes with tailored functionalities. This guide will focus on the synthesis of a representative cationic copper(I)-DPEphos complex, providing a foundational protocol that can be adapted for the synthesis of related derivatives.
Synthesis of a Cationic Copper(I)-DPEphos Complex: [Cu(DPEphos)(NN)][BF4]
This section details the synthesis of a representative heteroleptic copper(I) complex, [Cu(NN)(DPEphos)]BF4, where NN is a generic bidentate diimine ligand such as 1,10-phenanthroline (phen) or its derivatives.[5] The synthesis is based on the reaction of a suitable copper(I) precursor with the DPEphos and diimine ligands in a coordinating solvent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the target copper(I)-DPEphos complex.
Caption: General workflow for the synthesis of [Cu(NN)(DPEphos)]BF4 complexes.
Detailed Experimental Protocol
Materials:
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH3CN)4][BF4])
-
DPEphos (Bis[2-(diphenylphosphino)phenyl]ether)
-
1,10-Phenanthroline (phen) or other suitable diimine ligand
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Reactant Solutions:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Cu(CH3CN)4][BF4] (1.0 mmol) in anhydrous and degassed dichloromethane (20 mL). The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) center.
-
In a separate Schlenk flask, dissolve DPEphos (1.0 mmol) in anhydrous and degassed dichloromethane (10 mL).
-
In a third Schlenk flask, dissolve the diimine ligand (e.g., 1,10-phenanthroline) (1.0 mmol) in anhydrous and degassed dichloromethane (10 mL).
-
-
Reaction:
-
To the stirred solution of [Cu(CH3CN)4][BF4], slowly add the DPEphos solution via cannula transfer. Stir for 15 minutes. A color change may be observed, indicating ligand exchange.
-
Subsequently, add the diimine ligand solution to the reaction mixture via cannula transfer.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
-
Work-up and Isolation:
-
After the reaction is complete, filter the solution through a pad of Celite to remove any insoluble impurities.
-
Reduce the volume of the filtrate to approximately 10 mL under reduced pressure.
-
Slowly add anhydrous diethyl ether to the concentrated solution with stirring until a precipitate forms. Diethyl ether is used as an anti-solvent to precipitate the ionic complex.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid with small portions of diethyl ether to remove any soluble impurities.
-
Dry the pale yellow solid product under vacuum.[4]
-
Characterization of Copper(I)-DPEphos Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following table summarizes the key analytical techniques and expected results for a typical [Cu(NN)(DPEphos)]BF4 complex.
| Analytical Technique | Purpose | Expected Results |
| ³¹P{¹H} NMR Spectroscopy | To confirm the coordination of the DPEphos ligand to the copper(I) center. | A singlet or a set of signals in the range of δ -9 to -14 ppm, shifted downfield from the free DPEphos ligand (δ ≈ -18.4 ppm in CDCl₃).[4] The observation of a single resonance at room temperature can indicate fluxional behavior in solution.[3] |
| ¹H NMR Spectroscopy | To confirm the presence of both the DPEphos and diimine ligands in the complex. | Complex multiplet signals in the aromatic region (δ ≈ 6.7-8.5 ppm) corresponding to the protons of both ligands. The integration of these signals should correspond to the expected proton count. |
| Infrared (IR) Spectroscopy | To identify the presence of the tetrafluoroborate counter-ion. | A strong, broad absorption band around 1058 cm⁻¹ corresponding to the B-F stretching vibration of the [BF₄]⁻ anion.[4] |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex and confirm its purity. | The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. |
| X-ray Crystallography | To determine the solid-state molecular structure of the complex. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the copper(I) center, which is typically a distorted tetrahedron.[5][6][7] |
Applications in Catalysis: A Mechanistic Overview
Copper(I)-DPEphos complexes have emerged as versatile catalysts in a variety of organic transformations. Their efficacy often stems from the unique steric and electronic environment provided by the DPEphos ligand.
Hydrophosphination Reactions
Copper(I)-catalyzed hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a powerful method for the formation of C-P bonds. The mechanism can vary depending on the substrate and reaction conditions.[9][10] A plausible catalytic cycle involves the formation of a copper(I)-phosphido intermediate.
Caption: A simplified catalytic cycle for copper(I)-catalyzed hydrophosphination.
Photoredox Catalysis
Heteroleptic copper(I) complexes, such as [(DPEPhos)(bcp)Cu]PF₆ (where bcp is bathocuproine), have shown remarkable performance as photoredox catalysts.[1][2] Upon irradiation with visible light, these complexes can be excited to a long-lived metal-to-ligand charge transfer (MLCT) state, enabling them to participate in single-electron transfer processes.
These photocatalysts offer a more sustainable alternative to traditional iridium and ruthenium-based systems for a variety of transformations, including C-H arylation and radical cyclizations.[1][2]
Conclusion
This application note provides a comprehensive overview of the synthesis, characterization, and application of copper(I)-DPEphos complexes. The detailed protocols and mechanistic insights are intended to equip researchers with the foundational knowledge to explore and expand the utility of this versatile class of organometallic compounds. The unique properties imparted by the DPEphos ligand, combined with the earth-abundance of copper, position these complexes at the forefront of sustainable catalysis and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and electronic properties of luminescent copper(I) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos). Crystal structure of [CuCl(DPEphos)(dmpymtH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and electronic properties of luminescent copper(i) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos). Crystal structure of [CuCl(DPEphos)(dmpymtH] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Reactions Utilizing Phosphine Oxide Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental setup and protocols for transition metal-catalyzed reactions employing phosphine oxide ligands. Moving beyond a simple list of procedures, this document elucidates the causal relationships behind experimental choices, emphasizing the unique dual-role of phosphine oxides as both stable pre-ligands and dynamic components of catalytic systems. By integrating field-proven insights with established chemical principles, these notes aim to provide researchers with a robust framework for the successful application of phosphine oxide-based catalysts in organic synthesis, particularly in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.
Introduction: The Strategic Advantage of Phosphine Oxides in Catalysis
Modern synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, heavily relies on the precision and efficiency of transition metal catalysis. The ligands coordinating to the metal center are of paramount importance, dictating the catalyst's activity, selectivity, and stability. While traditional phosphine ligands have been the workhorses in this field, their air-sensitivity often necessitates handling under strictly inert conditions, posing practical challenges for routine use and scale-up.[1]
Phosphine oxides have emerged as a highly attractive alternative, primarily due to their remarkable air stability.[1][2] Initially viewed as the deactivated byproducts of phosphine-mediated reactions, a deeper understanding of their chemistry has unveiled their potential as robust "pre-ligands." This guide will explore the multifaceted nature of phosphine oxides in catalysis, focusing on their practical application in the laboratory.
The Dual Role of Phosphine Oxides: Pre-Ligands and Stabilizers
The utility of phosphine oxides in catalysis stems from their ability to exist in equilibrium with their trivalent tautomeric form, phosphinous acids. This equilibrium can be shifted towards the catalytically active trivalent form upon coordination to a late transition metal.[1] This unique property allows for the in-situ generation of the active catalyst from an air-stable precursor.
Secondary phosphine oxides (SPOs), in particular, have garnered significant attention as versatile pre-ligands for a variety of transition metals, including palladium, rhodium, and ruthenium.[1][3] Furthermore, phosphine oxides can also function as stabilizing ligands for metal nanoparticles, preventing their agglomeration and maintaining high catalytic activity throughout the reaction.[4]
General Experimental Considerations
Inert Atmosphere Techniques
While many phosphine oxide pre-catalysts are air-stable, the active catalytic species generated in situ are often sensitive to oxygen.[1] Therefore, performing reactions under an inert atmosphere of nitrogen or argon is crucial for achieving optimal results and reproducibility. Standard Schlenk line or glovebox techniques should be employed for the manipulation of reagents and the assembly of the reaction apparatus.[5]
Solvent and Reagent Preparation
The purity of solvents and reagents is critical for the success of transition metal-catalyzed reactions. Anhydrous, deoxygenated solvents are generally required. Solvents can be dried using standard laboratory procedures, such as distillation from an appropriate drying agent or by passing them through a solvent purification system. Reagents should be of high purity and stored under an inert atmosphere.
Typical Reaction Hardware
Reactions are typically carried out in oven-dried glassware, such as Schlenk flasks or sealed tubes, equipped with a magnetic stir bar. For reactions requiring elevated temperatures, a temperature-controlled heating mantle or oil bath should be used.
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using an air-stable secondary phosphine oxide pre-ligand.
Diagram of the Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Secondary phosphine oxide ligand (e.g., di-tert-butylphosphine oxide) (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), secondary phosphine oxide ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous, deoxygenated solvent (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add the palladium(II) acetate (0.02 mmol) to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Ligand Performance in Cross-Coupling
The choice of phosphine oxide ligand can significantly impact the efficiency of a cross-coupling reaction. The following table summarizes the performance of various phosphine oxide pre-ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Di-tert-butylphosphine oxide | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | >95 |
| Dicyclohexylphosphine oxide | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| Diphenylphosphine oxide | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Note: The data presented in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Catalytic Cycle: The Role of the Phosphine Oxide Ligand
The following diagram illustrates the proposed catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a secondary phosphine oxide pre-ligand.
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.
Safety Precautions
While phosphine oxides are generally more stable and less toxic than their phosphine counterparts, appropriate safety measures must always be taken.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves when handling phosphine oxides and other reagents.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
Phosphine oxides represent a valuable class of ligands for transition metal-catalyzed reactions, offering a unique combination of air stability and high catalytic activity. By understanding their dual role as pre-ligands and stabilizers, and by following the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness the power of phosphine oxide-based catalytic systems to advance their synthetic endeavors.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. biolaboratorium.com [biolaboratorium.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aablocks.com [aablocks.com]
The Role of Phosphine-Based Ligands in the Synthesis of Pharmaceutical Intermediates: A Guide to Application and Protocols
Introduction: Situating DPEPO and the Broader Class of Phosphine Ligands in Pharmaceutical Synthesis
Initial inquiries into the application of Bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) in pharmaceutical intermediate synthesis reveal its primary role is well-established within the field of materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). In this context, DPEPO is a widely-used host material, electron transport layer, and hole-blocking layer material.[1]
However, the structural motifs within DPEPO—specifically the diphenylphosphine oxide groups—place it in the broader family of phosphorus-containing organic compounds. This family includes the critically important class of phosphine ligands, which are indispensable in modern pharmaceutical synthesis. It is plausible that the interest in DPEPO stems from its relationship to these catalytic powerhouses. This guide, therefore, will address the pivotal role of phosphine ligands and their derivatives in the synthesis of pharmaceutical intermediates, leveraging their well-documented success in transition metal catalysis. We will explore the underlying principles of their function and provide detailed protocols for their application, thereby offering a practical resource for researchers, scientists, and drug development professionals.
The Indispensable Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to the synthesis of the complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, have become cornerstone technologies in this endeavor.[3][4] The success of these reactions is profoundly dependent on the choice of ligand coordinated to the palladium center, with phosphine ligands being the most significant class due to the tunability of their electronic and steric properties.[5]
Phosphine ligands, typically monodentate or bidentate organophosphorus compounds, play several critical roles in the catalytic cycle:
-
Stabilization: They stabilize the palladium metal center, preventing its precipitation as inactive palladium black.[1]
-
Activation: By donating electron density to the palladium atom, they facilitate the crucial oxidative addition step, where the organic halide is activated.[6]
-
Modulation of Reactivity: The steric bulk of the phosphine ligand can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active catalyst. Bulky ligands can accelerate this step, leading to higher turnover numbers.[6]
The careful selection of a phosphine ligand is therefore a critical parameter for optimizing a cross-coupling reaction, impacting yield, reaction time, catalyst loading, and substrate scope.[5]
Biaryl Phosphine Ligands: A Revolution in Catalysis
A significant breakthrough in palladium catalysis was the development of bulky and electron-rich biaryl phosphine ligands, such as those pioneered by the Buchwald group (e.g., XPhos, SPhos).[3][7] These ligands have dramatically expanded the scope of cross-coupling reactions to include previously challenging substrates like aryl chlorides and sterically hindered starting materials.[7] Their efficacy stems from the ability to promote the formation of a highly active, monoligated palladium(0) species, which is a key intermediate in the catalytic cycle.[7]
Mechanistic Insight: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organic halide, is one of the most widely used cross-coupling reactions in the pharmaceutical industry for the synthesis of biaryl scaffolds.[8][9] The catalytic cycle, facilitated by a palladium-phosphine complex, is illustrated below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the Phosphine Ligand (L) in the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X). Electron-donating ligands enhance the electron density on the palladium, promoting this step.[6]
-
Transmetalation: The aryl group (Ar') from the organoboron reagent replaces the halide (X) on the palladium complex. This step is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two aryl groups (Ar and Ar') are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated. Bulky phosphine ligands can promote this step by creating steric strain that is relieved upon product formation.[6]
Application Protocol: Synthesis of a Biaryl Pharmaceutical Intermediate Scaffold
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid to synthesize a biaryl compound, a common core structure in many pharmaceuticals such as the non-steroidal anti-inflammatory drug Felbinac.[10]
Materials and Equipment
-
Aryl Halide: e.g., 4-Bromobiphenyl (as a model for a pre-existing aryl scaffold)
-
Arylboronic Acid: e.g., Phenylboronic acid
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water
-
Standard Glassware: Schlenk flask or round-bottom flask with condenser
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Heating and Stirring: Magnetic stir plate with heating mantle
-
Analytical Tools: Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[11][12]
-
Solvent Addition: Under an inert atmosphere (e.g., Argon), add the solvents. A common mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide).[11]
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.03 mmol, 1-3 mol%). If adding as a solid, do so under a positive flow of inert gas to prevent air exposure.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and then brine to remove the base and inorganic byproducts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[11]
Data Summary and Ligand Comparison
The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates. The following table provides a qualitative comparison of common phosphine ligand types for Suzuki-Miyaura couplings.
| Ligand Type | Representative Ligand(s) | Key Characteristics | Typical Applications |
| Ferrocenyl Phosphines | dppf | Robust, air-stable, good for a wide range of substrates.[13] | General-purpose Suzuki couplings, including some heteroaryl substrates. |
| Biaryl Phosphines | XPhos, SPhos (Buchwald Ligands) | Very bulky, highly electron-rich, forms highly active catalysts.[3][7] | Challenging couplings: aryl chlorides, sterically hindered substrates, low catalyst loadings. |
| Trialkylphosphines | Tricyclohexylphosphine (PCy₃) | Strongly electron-donating, sterically demanding. | Often used for electron-rich aryl chlorides and bromides. |
Conclusion
While DPEPO itself is a compound primarily of interest in materials science, its chemical structure points toward the vast and vital field of phosphine-based compounds in catalysis. Phosphine ligands, particularly bulky biaryl phosphines, are central to the power and versatility of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry and are heavily relied upon in the pharmaceutical industry for the efficient construction of complex drug molecules and their intermediates. A thorough understanding of the role of these ligands and the practical aspects of their application, as outlined in this guide, is essential for any professional engaged in drug discovery and development. The continued innovation in ligand design promises to further enhance the capabilities of synthetic chemists, enabling the creation of the next generation of therapeutic agents.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether and its Chiral Congeners in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEPO or DPEPhos dioxide, is a prominent organophosphorus compound recognized for its thermal stability and utility in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs)[1]. While its direct precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos), is a well-established ancillary ligand in transition metal catalysis, the role of DPEPO in asymmetric synthesis is less direct. This guide elucidates the fundamental principles governing the use of phosphine oxides in catalysis, clarifies the role of chirality, and provides detailed protocols for the application of structurally related chiral bis(phosphine oxide) ligands in key asymmetric transformations.
Introduction: From DPEPhos to DPEPO
DPEPhos is a flexible, wide bite-angle diphosphine ligand that has found extensive use in various cross-coupling reactions[2]. Its oxidized form, DPEPO, features two phosphine oxide moieties. This oxidation imparts significant changes to the molecule's electronic properties and coordination chemistry. The P=O bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This makes the oxygen atom a hard Lewis base, capable of coordinating to metal centers or participating in hydrogen bonding[3].
While the rigid structure and electron-withdrawing nature of the diphenylphosphine oxide groups in DPEPO are advantageous for applications like OLED host materials, DPEPO itself is an achiral molecule. Asymmetry in catalysis requires a chiral source to differentiate between enantiomeric transition states, leading to an excess of one enantiomeric product. Therefore, DPEPO, in isolation, cannot function as a chiral ligand for asymmetric synthesis.
However, the broader class of chiral phosphine oxides has emerged as a powerful tool in enantioselective catalysis. These compounds can act as chiral ligands for metal catalysts or as organocatalysts in their own right[4][5]. This guide will explore the principles of asymmetric synthesis using chiral bis(phosphine oxide) ligands, providing a framework for researchers interested in this class of compounds.
The Principle of Asymmetric Induction with Chiral Phosphine Oxides
The stereochemical outcome of an asymmetric reaction is determined by the energy difference between the diastereomeric transition states leading to the enantiomeric products. A chiral catalyst creates a chiral environment that preferentially stabilizes one transition state over the other.
In the context of phosphine oxides, chirality can be introduced in several ways:
-
P-Stereogenic Center: The phosphorus atom itself can be a stereocenter if it bears four different substituents (including the lone pair in phosphines, or the oxygen and three different organic groups in phosphine oxides). The synthesis of P-chiral phosphine oxides is a significant area of research[6][7].
-
Backbone Chirality: The ligand can possess a chiral backbone, such as a binaphthyl (BINAP) or a tartrate-derived scaffold, which positions the phosphine oxide groups in a chiral arrangement[8][9].
These chiral phosphine oxides influence the stereochemical outcome of a reaction through a combination of steric and electronic effects, creating a well-defined chiral pocket around the active site of the catalyst.
Diagram: Concept of a Chiral Bis(phosphine oxide) Ligand
Below is a conceptual representation of how chirality can be incorporated into a bis(phosphine oxide) scaffold, contrasted with the achiral DPEPO.
Caption: Comparison of achiral DPEPO with a generic chiral bis(phosphine oxide) ligand.
Application Notes: Chiral Bis(phosphine Oxide) Ligands in Asymmetric Catalysis
Chiral bis(phosphine oxide) ligands have proven effective in a range of metal-catalyzed asymmetric reactions. The phosphine oxide groups can act as Lewis basic sites to activate substrates or as coordinating groups for a metal center.
Asymmetric Aldol Reactions
Chiral phosphine oxides can catalyze enantioselective aldol reactions. In these transformations, the phosphine oxide often activates a silicon tetrachloride reagent to form a chiral hypervalent silicon complex in situ. This complex then facilitates the formation of a silyl enol ether from one carbonyl compound and activates the second carbonyl compound for the subsequent stereoselective C-C bond formation[5].
Asymmetric Allylation of Aldehydes
The enantioselective allylation of aldehydes with allyltrichlorosilanes is another area where chiral phosphine oxides, such as BINAPO (2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl), have been successfully employed as organocatalysts. The phosphine oxide activates the allyltrichlorosilane, leading to the formation of a chiral reactive species that delivers the allyl group to the aldehyde with high enantioselectivity[9][10].
Diagram: General Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing asymmetric reactions.
Protocols: Asymmetric Allylation of Aldehydes using a Chiral Bis(phosphine oxide) Catalyst
While DPEPO itself is not used, the following protocol for an asymmetric allylation using the chiral bis(phosphine oxide) BINAPO is illustrative of the methodologies employed for this class of compounds. This protocol is adapted from literature procedures[9][10].
Materials and Reagents
-
Chiral Ligand: (R)-BINAPO (>99% ee)
-
Aldehyde (e.g., benzaldehyde)
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Experimental Protocol
-
Preparation of the Catalyst Solution:
-
To an oven-dried Schlenk flask under an inert atmosphere, add (R)-BINAPO (0.02 mmol, 2 mol%).
-
Add anhydrous DCM (1.0 mL) and stir until the ligand is fully dissolved.
-
-
Reaction Assembly:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous DCM (2.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (1.2 mmol) and tetrabutylammonium iodide (1.2 mmol) to the aldehyde solution.
-
Add allyltrichlorosilane (1.2 mmol) dropwise to the cooled solution.
-
Finally, add the pre-prepared catalyst solution from step 1 to the reaction mixture via cannula.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 12 to 48 hours depending on the substrate.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Table 1: Representative Data for Asymmetric Allylation with (R)-BINAPO
| Entry | Aldehyde Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 24 | 85 | 79 |
| 2 | 4-Nitrobenzaldehyde | 18 | 92 | 75 |
| 3 | 2-Naphthaldehyde | 36 | 81 | 78 |
| 4 | Cinnamaldehyde | 48 | 75 | 72 |
Data are illustrative and based on typical results reported in the literature for similar systems.
Mechanistic Considerations and Causality
The effectiveness of chiral phosphine oxide catalysts in these reactions hinges on several key interactions.
Diagram: Proposed Catalytic Cycle for Asymmetric Allylation
Caption: A simplified catalytic cycle for phosphine oxide-catalyzed allylation.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Allyltrichlorosilane is highly moisture-sensitive. The use of oven-dried glassware and anhydrous solvents is critical to prevent decomposition of the reagent and deactivation of the catalytic species.
-
Low Temperature (-78 °C): Asymmetric reactions are typically run at low temperatures to enhance enantioselectivity. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Additives (DIPEA and TBAI): The base (DIPEA) is crucial for the catalytic cycle, likely by neutralizing HCl generated during the reaction. The iodide source (TBAI) can act as a Lewis base to further activate the silicon center, accelerating the reaction rate[9].
Conclusion and Future Outlook
While this compound (DPEPO) is a valuable compound in materials science, its achiral nature precludes its direct use as a chiral ligand in asymmetric synthesis. However, the underlying bis(phosphine oxide) structural motif is of significant interest. The development of novel chiral bis(phosphine oxide) ligands, whether through P-stereogenic centers or chiral backbones, continues to be a promising avenue for the discovery of new and efficient asymmetric catalytic systems. Researchers in drug development and process chemistry can leverage the stability and modularity of these ligands to tackle challenging synthetic transformations, paving the way for the efficient production of enantiomerically pure molecules.
References
- 1. ossila.com [ossila.com]
- 2. Bis[2-(diphenylphosphino)phenyl] ether | C36H28OP2 | CID 4285986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Catalytic Efficiency with Bis[2-[(oxo)diphenylphosphino]phenyl] Ether and the Principle of Hemilability
Abstract
In the landscape of palladium-catalyzed cross-coupling, the pursuit of higher efficiency, catalyst stability, and broader substrate scope is relentless. While ligands like Bis[(2-diphenylphosphino)phenyl] Ether (DPEPhos) are foundational, their oxidized derivatives play a critical, often overlooked, role in optimizing catalytic systems. This document moves beyond standard protocols to explore the mechanistic advantages conferred by the in situ or deliberate formation of phosphine oxides, specifically focusing on the concept of hemilability. We elucidate the function of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, the bis(phosphine oxide) of DPEPhos, not as a primary ligand but as a key species in the catalyst lifecycle, acting as a powerful stabilizer. The central focus will be on how its mono-oxidized precursor, a bis-phosphine mono-oxide (BPMO), acts as a potent hemilabile ligand to accelerate catalytic turnovers. This guide provides researchers, chemists, and drug development professionals with the mechanistic understanding and practical protocols to leverage these principles for more robust and efficient cross-coupling reactions.
The Ligand Family: From DPEPhos to its Functional Oxides
The journey to an optimized catalytic system begins with understanding the key players. The widely used DPEPhos is not a static entity within a reaction vessel; it exists in dynamic equilibrium with its oxidized forms, particularly when using Pd(II) precatalysts like Pd(OAc)₂.
-
Bis[(2-diphenylphosphino)phenyl] Ether (DPEPhos): A flexible, wide bite-angle diphosphine ligand that is highly effective in a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] Its electron-rich phosphorus atoms coordinate strongly to the palladium center.
-
DPEPhos Mono-Oxide (DPEPhos=O): A bis-phosphine mono-oxide (BPMO) and the key to enhanced efficiency. This species contains two distinct donor sites: a "soft" phosphine (PPh₂) and a "hard" phosphine oxide (P(O)Ph₂). This dual nature allows it to function as a hemilabile ligand .[2][3]
-
This compound (DPEPhos(=O)₂): The fully oxidized title compound. While it lacks the "soft" phosphine donor required for the primary catalytic cycle, it plays a crucial role in stabilizing the active Pd(0) catalyst. Phosphine oxides, in general, can prevent the agglomeration of palladium nanoparticles into inactive "palladium black," thereby extending the catalyst's lifetime and maintaining its activity.[3][4][5]
Caption: The DPEPhos ligand oxidation series.
Mechanism of Efficiency: Hemilability and Nanoparticle Stabilization
The superior performance observed in some systems containing oxidized phosphines stems from two distinct phenomena:
A. Hemilability: The term "hemilabile" refers to a ligand with two different donor groups, one of which can readily dissociate from and re-associate with the metal center. In the case of DPEPhos Mono-Oxide, the P=O bond is weaker than the P-Pd bond. During the catalytic cycle, the phosphine oxide arm can temporarily detach, opening a coordination site for the incoming substrate (e.g., aryl halide in oxidative addition or the base/nucleophile in transmetalation/reductive elimination). This dynamic behavior accelerates key steps in the catalytic cycle that might otherwise be kinetically sluggish.[2][5]
Caption: The hemilabile action of a BPMO ligand.
B. Catalyst Stabilization: The active catalyst in many cross-coupling reactions is a Pd(0) species. These species are prone to aggregation, forming bulk palladium metal (palladium black), which is catalytically inactive. Phosphine oxides, including the fully oxidized DPEPhos(=O)₂, can act as capping agents for nascent Pd(0) nanoparticles.[4][5] They form a labile coordination sphere around the nanoparticles, preventing irreversible agglomeration while still allowing substrate access to the catalytically active surface atoms. This leads to a longer-lived, more robust catalytic system, especially under harsh reaction conditions or with low catalyst loadings.
Application Focus: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is an excellent platform to observe the benefits of phosphine oxide ligands.[6][7] The reaction often requires elevated temperatures and strong bases, conditions under which catalyst stability is paramount.
Data Presentation: Illustrative Performance Comparison
While direct, side-by-side comparisons are sparse, the principles discussed allow us to project the potential improvements. The following table illustrates the expected outcome in the amination of a challenging aryl chloride, comparing a standard DPEPhos protocol with a hypothetical system optimized to leverage phosphine oxide stabilization.
| Parameter | System A: Standard Protocol | System B: Optimized Protocol (Stabilized) | Rationale for Improvement |
| Pd Source | Pd₂(dba)₃ (a Pd(0) source) | Pd(OAc)₂ (a Pd(II) source) | Pd(II) promotes controlled in situ oxidation of DPEPhos to generate stabilizing BPMO species.[3] |
| Ligand | DPEPhos | DPEPhos | The ligand serves as the precursor to the active BPMO and stabilizing bis-oxide species. |
| Aryl Halide | 4-Chlorotoluene | 4-Chlorotoluene | A moderately challenging substrate. |
| Amine | Morpholine | Morpholine | A common secondary amine nucleophile. |
| Base | NaOtBu | K₃PO₄ | A milder base can reduce side reactions and favor a longer catalyst lifetime. |
| Temp (°C) | 100 | 100 | Standard temperature for this coupling. |
| Yield (%) | 75% | >95% | Enhanced catalyst stability and activity from hemilabile effects prevent premature decomposition, leading to higher conversion. |
| Catalyst Lifetime | Deactivation after 4-6h | Stable for >12h | Phosphine oxide species prevent Pd(0) agglomeration, extending the active life of the catalyst.[4] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust method for the C-N coupling of 4-chlorotoluene and morpholine. The "Scientist's Notes" explain the rationale behind key steps, particularly in the context of generating a stable, active catalyst potentially involving oxidized ligand species.
Workflow Overview
Caption: Experimental workflow for C-N coupling.
A. Materials and Reagents
-
Palladium Source: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Bis[(2-diphenylphosphino)phenyl] Ether (DPEPhos)
-
Aryl Halide: 4-Chlorotoluene
-
Amine: Morpholine
-
Base: Potassium Phosphate (K₃PO₄), finely powdered
-
Solvent: Toluene, anhydrous
-
Glassware: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, condenser, rubber septa.
-
Atmosphere: High-purity Nitrogen or Argon gas line.
B. Catalyst System Preparation (In-Situ)
-
Vessel Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 1 mol%) and DPEPhos (27.0 mg, 0.05 mmol, 2.5 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Pre-formation: Stir the resulting suspension at room temperature for 15-20 minutes. The mixture may change color.
-
Scientist's Note (Causality): This "aging" step is crucial. The reaction between Pd(OAc)₂ and DPEPhos begins the reduction of Pd(II) to the active Pd(0). During this process, a portion of the DPEPhos ligand is oxidized, likely forming the catalytically beneficial DPEPhos mono-oxide (BPMO) and the stabilizing DPEPhos(=O)₂.[3] Using a ligand-to-metal ratio greater than 2:1 ensures enough unoxidized ligand is available to form the active L-Pd(0) species while generating sufficient oxidized species for stabilization.
-
C. General Reaction Procedure
-
Add Base: Under a positive flow of nitrogen, quickly add the finely powdered K₃PO₄ (850 mg, 4.0 mmol, 2.0 equiv.).
-
Add Substrates: Add 4-chlorotoluene (253 mg, 2.0 mmol, 1.0 equiv.) followed by morpholine (261 mg, 3.0 mmol, 1.5 equiv.) via syringe.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 8-16 hours.
D. Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add 10 mL of deionized water and stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl morpholine product.
Troubleshooting and Best Practices
-
Issue: Low Conversion or Stalled Reaction.
-
Possible Cause: Inefficient generation of the active Pd(0) catalyst or premature catalyst decomposition.
-
Solution: Ensure the base is finely powdered and anhydrous. Water can interfere with the activity of some bases. Extend the pre-formation/aging time of the catalyst solution to 30 minutes to ensure proper activation.
-
-
Issue: Formation of Palladium Black.
-
Possible Cause: The rate of Pd(0) formation is much faster than the rate of stabilization, leading to uncontrolled agglomeration.
-
Solution: Increase the ligand-to-metal ratio slightly (e.g., from 2.5:1 to 3:1). The excess ligand and its subsequent oxidation products (like DPEPhos(=O)₂) will better stabilize the Pd(0) nanoparticles as they form.[4]
-
-
Best Practice: Choice of Palladium Precursor.
-
For routine reactions or very reactive substrates, a Pd(0) source like Pd₂(dba)₃ may give faster initial rates.
-
For challenging substrates, sluggish reactions, or when catalyst longevity is critical, starting with Pd(II) like Pd(OAc)₂ can be advantageous due to the beneficial in situ generation of stabilizing phosphine oxide species.
-
Conclusion
The role of this compound and its mono-oxidized precursor in catalysis is a prime example of the complex, dynamic nature of cross-coupling reactions. By moving beyond the view of ligands as static spectators, we can appreciate the profound impact of their in situ transformations. Understanding the dual mechanisms of hemilability (primarily from the mono-oxide) and catalyst stabilization (a key role for the bis-oxide) empowers chemists to design more robust, efficient, and reliable synthetic protocols. The deliberate use of conditions that favor the controlled generation of these species represents a sophisticated strategy for overcoming long-standing challenges in palladium catalysis.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02316A [pubs.rsc.org]
- 5. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for DPEPO in Advanced Polymer Films for Optoelectronics
Introduction: The Pivotal Role of Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) in Advanced Polymeric Materials for Optoelectronics
In the vanguard of materials science, the development of advanced polymers for optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs), is a field of intense research and innovation. Central to the progress in this domain is the strategic use of specialized organic molecules that can dramatically enhance the performance and efficiency of these devices. One such keystone molecule is Bis[2-(diphenylphosphino)phenyl]ether oxide, commonly known by its acronym DPEPO.[1]
DPEPO has emerged as a critical component in the fabrication of high-performance OLEDs, especially those utilizing Thermally Activated Delayed Fluorescence (TADF) technology. Its multifaceted role as a host material, an electron transport layer (ETL), and a hole-blocking layer (HBL) makes it an indispensable tool for researchers and engineers striving to create brighter, more efficient, and longer-lasting displays and lighting solutions.[1][2] This guide provides a comprehensive overview of the application of DPEPO in advanced polymer films, detailing the underlying scientific principles and offering robust protocols for its integration and characterization.
Physicochemical Properties of DPEPO
A thorough understanding of DPEPO's properties is fundamental to its effective application. The unique molecular architecture of DPEPO, featuring two diphenylphosphine oxide moieties linked by an ether bridge, confers significant thermal and morphological stability.
| Property | Value | Source |
| Full Name | Bis[2-(diphenylphosphino)phenyl]ether oxide | [1] |
| CAS Number | 808142-23-6 | [1][2] |
| Molecular Formula | C36H28O3P2 | [1] |
| Molecular Weight | 570.55 g/mol | [1][2] |
| Appearance | White powder/crystals | [1] |
| Melting Point | 176 - 177 °C | [1] |
| HOMO Level | 6.1 eV | [1][2] |
| LUMO Level | 2.0 eV | [1][2] |
| Triplet Energy (T1) | 3.0 eV | [2] |
| Absorption (λmax) | 388 nm in CH2Cl2 | [1][2] |
| Fluorescence (λem) | 311 nm in CH2Cl2 | [1][2] |
These properties, particularly the deep HOMO level and high triplet energy, are central to DPEPO's functionality in OLED devices.
Mechanism of Action: How DPEPO Enhances Polymer Film Performance in OLEDs
The efficacy of DPEPO in advanced polymer films for OLEDs stems from its ability to precisely manage charge carriers (electrons and holes) and excitons. Its primary functions are threefold:
-
Host Material for Emitters: DPEPO serves as an excellent host for emissive dopants, particularly for blue TADF emitters. Its wide bandgap prevents the quenching of the emitter's luminescence and allows for efficient energy transfer to the guest molecules. This encapsulation of the emitter molecules ensures their uniform dispersion, preventing aggregation that can lead to a decrease in efficiency.
-
Electron Transport Layer (ETL): With a suitable LUMO level, DPEPO facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer. This balanced charge injection is crucial for achieving a high recombination rate of electrons and holes within the emissive layer, which directly translates to higher device efficiency.
-
Hole-Blocking Layer (HBL): The deep HOMO energy level of DPEPO creates a significant energy barrier for holes, effectively confining them within the emissive layer.[2] This confinement enhances the probability of electron-hole recombination within the desired region, maximizing light output and preventing exciton quenching at the interface with the electron transport layer.
The synergistic effect of these three roles makes DPEPO a highly versatile and effective material in the design of advanced OLED architectures.
Visualizing the Role of DPEPO in an OLED Device
The following diagram illustrates the multilayer structure of a typical OLED incorporating DPEPO and the corresponding energy levels.
Caption: OLED architecture and energy level diagram showing DPEPO's roles.
Experimental Protocols: Fabrication and Characterization of DPEPO-Containing Polymer Films
The successful integration of DPEPO into advanced polymer films requires meticulous experimental procedures. The following protocols provide step-by-step guidance for the fabrication of OLED devices using DPEPO, which is a common application. These protocols can be adapted for the creation of other DPEPO-containing polymer films for optical studies.
Protocol 1: Synthesis of DPEPO Isomers (for advanced users)
For research purposes, the synthesis of DPEPO and its constitutional isomers can provide valuable insights into structure-property relationships. A general synthetic route for DPEPO isomers involves a palladium-catalyzed phosphination followed by oxidation.[3]
Materials:
-
Appropriate dibrominated diphenyl ether precursor
-
Diphenylphosphine (Ph2PH)
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
30% Hydrogen peroxide (H2O2)
Procedure:
-
In a nitrogen-purged flask, dissolve the dibrominated diphenyl ether precursor, diphenylphosphine, palladium(II) acetate, and sodium acetate in DMF.
-
Heat the reaction mixture at 130 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the product with an appropriate organic solvent and purify by column chromatography.
-
Dissolve the purified phosphine intermediate in dichloromethane and cool to 0 °C.
-
Slowly add 30% hydrogen peroxide and stir the mixture at 0 °C.
-
After the reaction is complete, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final DPEPO isomer by recrystallization or sublimation to achieve high purity (>99.0% by HPLC) suitable for electronic devices.
Self-Validation: The purity and identity of the synthesized DPEPO should be confirmed by 1H NMR, 31P NMR, mass spectrometry, and HPLC. The thermal properties should be verified by TGA and DSC.
Protocol 2: Fabrication of a DPEPO-based OLED via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers in an OLED.
Equipment and Materials:
-
High-vacuum thermal evaporation system (<10^-6 Torr)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Indium tin oxide (ITO) coated glass substrates
-
DPEPO (sublimed grade, >99.5%)
-
Hole injection and transport materials (e.g., HATCN, NPB)
-
Emissive dopant (e.g., a TADF emitter)
-
Electron injection material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Organic cleaning solvents (acetone, isopropanol)
-
Deionized water
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Load the cleaned substrates and the organic and inorganic materials into the thermal evaporation system.
-
Evacuate the chamber to a pressure below 10^-6 Torr.
-
Sequentially deposit the following layers onto the ITO substrate. The deposition rate and thickness of each layer should be carefully controlled using the QCM. A typical device structure is:
-
Hole Injection Layer (e.g., HATCN, 5 nm)
-
Hole Transport Layer (e.g., NPB, 30 nm)
-
Emissive Layer: Co-evaporate the TADF emitter and DPEPO host. The doping concentration of the emitter is critical and typically ranges from 1-20 wt%. (e.g., 15 wt% emitter in DPEPO, 20 nm)
-
DPEPO Layer (as ETL/HBL): Deposit a neat layer of DPEPO (e.g., 30 nm).
-
Electron Injection Layer (e.g., LiF, 1 nm)
-
Cathode: Deposit the metal cathode (e.g., Al, 100 nm).
-
-
-
Encapsulation:
-
Immediately following deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device with a UV-curable epoxy resin.
-
Causality Behind Experimental Choices:
-
High Vacuum: Minimizes the incorporation of impurities and oxygen into the thin films, which can act as charge traps and quenching sites.
-
Sublimed Grade Materials: Ensures high purity, which is critical for device performance and lifetime. Impurities can severely degrade electroluminescent properties.
-
Controlled Deposition Rates: Affects the morphology and density of the films, which in turn influences charge transport and device stability.
-
UV-Ozone Treatment: Increases the work function of the ITO anode, facilitating more efficient hole injection.
-
Encapsulation: Protects the sensitive organic materials from degradation by oxygen and water, thereby extending the operational lifetime of the device.
Protocol 3: Characterization of DPEPO-Containing OLEDs
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or photometer with an integrated sphere
-
Goniometer for measuring angular emission dependence
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use the SMU to apply a forward bias voltage to the OLED and measure the resulting current and light output.
-
The luminance (in cd/m²) is measured with the photometer.
-
Plot J vs. V and L vs. V to determine the turn-on voltage and operating characteristics.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Calculate the EQE from the J-V-L data and the electroluminescence spectrum. The EQE is the ratio of the number of photons emitted to the number of electrons injected.
-
Calculate the power efficiency (in lm/W) as the ratio of the luminance to the input power density.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving current or voltage to determine the emission color and calculate the CIE coordinates.
-
-
Operational Lifetime:
-
Monitor the luminance of the device over time at a constant current density. The lifetime is often defined as the time it takes for the initial luminance to decrease by 50% (LT50).
-
Self-Validating System:
-
The performance metrics (EQE, turn-on voltage, lifetime) should be reproducible across multiple devices fabricated under the same conditions.
-
The EL spectrum should correspond to the photoluminescence of the emissive dopant, indicating efficient energy transfer from the DPEPO host.
Workflow for DPEPO-based OLED Fabrication and Characterization
Caption: Workflow for fabricating and characterizing DPEPO-based OLEDs.
Conclusion
DPEPO stands as a testament to the power of molecular engineering in advancing materials science for optoelectronics. Its unique combination of thermal stability, and ideal electronic properties for charge and exciton management has solidified its position as a critical material in the development of high-performance OLEDs. The protocols and insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge and practical methodologies to effectively utilize DPEPO in their pursuit of next-generation advanced polymer-based optoelectronic devices. As the field continues to evolve, a deep understanding of the structure-property-performance relationships of key materials like DPEPO will undoubtedly pave the way for future innovations.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
Welcome to the technical support center for the synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEPO. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the yield and purity of this important compound, which is widely used as a high-performance host material in Organic Light-Emitting Diodes (OLEDs).[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and explain the chemical principles behind key process parameters. We will address common issues encountered during the two-stage synthesis, from the formation of the bisphosphine precursor, DPEPhos, to its final oxidation into DPEPO.
Understanding the Synthetic Pathway
The synthesis of DPEPO is a two-step process. First, the diphosphine ligand Bis[(2-diphenylphosphino)phenyl] ether (DPEPhos) is synthesized. This is the most challenging step and often the primary source of yield loss. The second step is a highly efficient oxidation of DPEPhos to the final DPEPO product.
Part 1: Troubleshooting the DPEPhos Precursor Synthesis
The synthesis of the DPEPhos precursor, (Oxydi-2,1-phenylene)bis(diphenylphosphane), is often the most critical and variable stage. The following FAQs address common problems encountered during this step.
Frequently Asked Questions (FAQs)
Question 1: My reaction has a very low or no yield of DPEPhos. What are the likely causes?
Answer: This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction atmosphere, or thermal conditions.
-
Reagent Quality and Stoichiometry:
-
Phosphorus Source: The purity of your phosphorus source, such as chlorodiphenylphosphine, is critical. Ensure it has not been hydrolyzed by exposure to moisture.
-
Catalyst (if applicable): If you are employing a Friedel-Crafts type synthesis, the activity of the Lewis acid catalyst (e.g., AlCl₃) is paramount.[2] Use freshly opened or properly stored catalyst. For Ullmann-type couplings, the copper source must be active; Cu(I) salts like CuI are generally more effective than Cu(II) salts as they do not require an initial reduction step.[3][4]
-
Solvents: Anhydrous solvents are mandatory. The presence of water can quench organometallic intermediates and hydrolyze starting materials.
-
-
Reaction Atmosphere:
-
Inert Conditions: Phosphines are susceptible to oxidation, and many organometallic reagents used in their synthesis are sensitive to air and moisture. It is crucial to conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox.[3] Oxygen can lead to the formation of phosphine oxides as byproducts and deactivate catalysts.
-
-
Thermal Management:
-
Temperature Control: Many synthetic routes require specific temperature profiles. For example, Friedel-Crafts reactions with AlCl₃ may be run at controlled room temperature, while Ullmann couplings often require high heat (100-200 °C) to proceed effectively.[2][4] Ensure your heating and cooling systems are accurate.
-
Question 2: I am observing significant byproduct formation. How can I improve the selectivity?
Answer: Byproduct formation, such as phosphine oxides or homocoupled products, points towards issues with reaction control.
-
To Minimize Premature Oxidation: The most effective strategy is rigorous exclusion of air. If you are still seeing phosphine oxide byproducts, consider deoxygenating your solvents thoroughly before use.
-
To Minimize Homocoupling (in Ullmann-type reactions):
-
Lower the Temperature: High temperatures can promote unwanted side reactions. If your catalyst system allows, operating at the lower end of the effective temperature range can improve selectivity.[3]
-
Introduce a Ligand: For copper-catalyzed C-O couplings, adding a stabilizing ligand (e.g., 1,10-phenanthroline) can promote the desired cross-coupling pathway over homocoupling.[3]
-
Control Stoichiometry: Using a 1:1 ratio or only a slight excess of one reactant can help minimize the homocoupling of the reactant in excess.
-
Question 3: The purification of DPEPhos is difficult and leads to significant product loss. Are there any tips?
Answer: DPEPhos can be challenging to purify due to its sensitivity and the similar polarity of potential byproducts.
-
Chromatography: Column chromatography on silica gel is a common method. However, prolonged exposure to silica (which is slightly acidic) and air can cause some degradation. To mitigate this:
-
Use de-activated or neutral silica gel.
-
Run the column quickly.
-
Use deoxygenated solvents.
-
-
Recrystallization: This can be a highly effective method for achieving high purity if a suitable solvent system is found. A mixture of dichloromethane and a non-polar solvent like hexane or ether is often a good starting point. This method avoids the potential degradation on silica gel.
Part 2: Optimizing the DPEPhos Oxidation to DPEPO
This step is generally high-yielding (often >90%) but requires careful control to ensure complete conversion and prevent byproduct formation.[1]
Frequently Asked Questions (FAQs)
Question 4: My oxidation reaction is incomplete, and I have a mixture of DPEPhos and DPEPO. What went wrong?
Answer: Incomplete oxidation is almost always due to insufficient oxidant or inadequate reaction time.
-
Oxidant Stoichiometry: A significant excess of the oxidizing agent, typically 30% hydrogen peroxide solution, is used to drive the reaction to completion. A published procedure uses a 20-fold molar excess of H₂O₂ relative to DPEPhos.[1] Ensure you are using a sufficient amount.
-
Reaction Time and Temperature: The reaction is exothermic and should be cooled in an ice bath to maintain control.[1] However, it still requires sufficient time to go to completion. A typical duration is 4 hours with stirring under these cooled conditions.[1] Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the DPEPhos starting material.
Question 5: How do I know my oxidation is complete and my final product is pure?
Answer: Characterization is key. ³¹P NMR spectroscopy is the most definitive technique.
-
³¹P NMR Spectroscopy: DPEPhos has a characteristic chemical shift. Upon oxidation to DPEPO, this signal will disappear and a new signal will appear at a downfield chemical shift. For DPEPO, this peak is observed around δ 26.41 ppm .[1] The absence of the starting material's peak in the ³¹P NMR spectrum is a strong indicator of complete conversion.
-
Other Techniques: Melting point and mass spectrometry can further confirm the identity and purity of the final product. High-purity DPEPO has a melting point of approximately 280°C.[1][5]
| Compound | Technique | Expected Value | Source |
| DPEPO | ³¹P NMR (CDCl₃) | δ ~26.4 ppm | [1] |
| ¹H NMR (CDCl₃) | δ 6.0-7.8 ppm (complex aromatic multiplets) | [1] | |
| Mass Spec. (FAB-MS) | m/z = 571 [M+H]⁺ | [1] | |
| Melting Point | ~280 °C | [1][5] |
Part 3: Validated Experimental Protocols
The following protocols are synthesized from literature procedures to provide a reliable pathway to high-yield DPEPO.
Protocol 1: Synthesis of DPEPhos via Friedel-Crafts Reaction[2]
| Reagent | MW ( g/mol ) | Amount | Moles |
| Diphenyl ether | 170.21 | 17.1 g | 0.10 |
| Diphenylchlorophosphine (DCPP) | 220.62 | 46.5 g | 0.21 |
| Aluminum chloride (AlCl₃) | 133.34 | 36.0 g | 0.27 |
| Dichloromethane (DCM) | - | ~250 mL | - |
| 10% HCl solution | - | As needed | - |
Step-by-Step Methodology:
-
Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add diphenyl ether (17.1 g, 0.1 mol) and diphenylchlorophosphine (46.5 g, 0.21 mol).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (36.0 g, 0.27 mol) in portions. The mixture may warm slightly.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 15 hours under a continuous nitrogen purge.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully hydrolyze the reaction mixture by adding 10% aqueous HCl solution. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with distilled water until the aqueous layer is neutral (check with pH paper).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DPEPhos product.
-
Purification: Purify the crude solid by recrystallization from a dichloromethane/hexane mixture or by column chromatography on silica gel.
Protocol 2: Oxidation of DPEPhos to DPEPO[1]
| Reagent | MW ( g/mol ) | Amount | Moles |
| DPEPhos | 538.56 | 5.0 g | 9.3 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 21.2 mL | 186 mmol |
Step-by-Step Methodology:
-
Setup: Dissolve the purified DPEPhos (5.0 g, 9.3 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.
-
Oxidant Addition: While stirring vigorously, add 30% hydrogen peroxide solution (21.2 mL, 186 mmol) slowly and dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Continue stirring the mixture at 0 °C for 4 hours. Monitor the reaction by TLC or ³¹P NMR.
-
Quenching: After completion, quench the reaction by adding distilled water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing and Drying: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent by distillation under reduced pressure. The resulting solid can be further purified by reprecipitation from hexane to afford high-purity DPEPO as a white powder.[1] For OLED-grade material, sublimation may be required.[5][6]
References
- 1. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 2. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 808142-23-6 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO)
Welcome to the technical support center for the purification of Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (DPEPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical material. Achieving high purity of DPEPO is paramount for its applications in high-performance organic light-emitting diodes (OLEDs) as a host material, electron transport layer (ETL), and hole blocking layer (HBL).[1][2] Even trace impurities can act as charge traps or exciton quenchers, leading to reduced device efficiency, increased operating voltage, color shifts, and shortened device lifetime.
This resource is structured to address common challenges and questions that arise during the purification of DPEPO, providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in DPEPO and where do they originate from?
A1: Common impurities in DPEPO typically arise from its synthesis. The synthesis of DPEPO often involves the oxidation of bis(2-diphenylphosphino)phenyl ether.[3] Potential impurities can include:
-
Unreacted Starting Materials: Residual bis(2-diphenylphosphino)phenyl ether.
-
Over-oxidized or Side-Reaction Products: Unintended phosphine oxide derivatives.
-
Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium acetate) and reagents used in the preceding phosphination step.[3]
-
Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.
Understanding the potential impurities is the first step in selecting an appropriate purification strategy.
Q2: What are the primary methods for purifying DPEPO?
A2: The three primary methods for purifying DPEPO, in order of their typical effectiveness for achieving the highest purity, are:
-
Sublimation: This is the most effective method for achieving the ultra-high purity (>99.0% by HPLC) required for OLED applications.[1]
-
Column Chromatography: A versatile technique for separating DPEPO from impurities with different polarities.
-
Recrystallization: A classic and effective method for removing small amounts of impurities from a solid compound.
The choice of method depends on the initial purity of the DPEPO and the required final purity. Often, a combination of these techniques is employed for the best results.
Q3: How do I assess the purity of my DPEPO sample?
A3: A combination of analytical techniques should be used to provide a comprehensive assessment of DPEPO purity:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying the purity of DPEPO, with high-purity grades typically exhibiting >99.0% purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): NMR is crucial for confirming the chemical structure and identifying any organic impurities. The ³¹P NMR spectrum is particularly useful for identifying other phosphorus-containing species.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 276-281 °C) is indicative of high purity.[4] Impurities will typically broaden and depress the melting point.
-
Thermogravimetric Analysis (TGA): TGA can determine the thermal stability of DPEPO and identify the presence of volatile impurities. High-purity DPEPO exhibits high thermal stability.[1]
Troubleshooting Guides
Recrystallization
Issue: DPEPO does not dissolve in the hot solvent.
-
Cause: The solvent may not be suitable for DPEPO, or an insufficient volume of solvent is being used.
-
Solution:
-
Solvent Selection: DPEPO is soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as THF and toluene.[5] For recrystallization, a solvent system where DPEPO is soluble at high temperatures but sparingly soluble at room temperature is ideal.[6] Experiment with solvent mixtures, such as toluene/hexane or DCM/hexane.
-
Solvent Volume: Add the hot solvent in small portions to the DPEPO until it just dissolves. Using a large excess of solvent will result in poor recovery.[7]
-
Issue: Oiling out instead of crystallization.
-
Cause: The solution is cooling too quickly, or the solution is supersaturated with impurities.
-
Solution:
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[8]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure DPEPO.
-
Solvent System: If oiling out persists, try a different solvent system with a lower boiling point.
-
Issue: Low recovery of purified DPEPO.
-
Cause: Too much solvent was used, the cooling was not sufficient, or the crystals were washed with a solvent in which they are too soluble.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the DPEPO.
-
Thorough Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.[2]
-
Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[9]
-
Column Chromatography
Issue: Poor separation of DPEPO from impurities.
-
Cause: The stationary phase or mobile phase is not optimized for the separation.
-
Solution:
-
Stationary Phase: Silica gel is a common stationary phase for the chromatography of phosphine oxides.[10][11]
-
Mobile Phase (Eluent): The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[11] The optimal eluent system can be determined using thin-layer chromatography (TLC) prior to running the column.[12]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of compounds with similar polarities.
-
Issue: DPEPO is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the highly polar DPEPO down the column.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For phosphine oxides, a mixture of ethyl acetate and petroleum ether or dichloromethane and hexane is often effective.[10][11]
-
Check for Interactions: Ensure that your DPEPO is not irreversibly adsorbing to the stationary phase. In rare cases, switching to a different stationary phase like alumina might be necessary.
-
Sublimation
Issue: Low yield of sublimed DPEPO.
-
Cause: The temperature is too low, the vacuum is not sufficient, or the sublimation time is too short.
-
Solution:
-
Optimize Temperature and Pressure: The sublimation rate is dependent on both temperature and pressure.[13][14][15] A higher temperature and a lower pressure (high vacuum) will increase the rate of sublimation. However, the temperature should be kept below the decomposition temperature of DPEPO.
-
Increase Sublimation Time: Allow sufficient time for the DPEPO to sublime and deposit on the cold finger.
-
Issue: The sublimed product is not pure.
-
Cause: The temperature is too high, causing decomposition, or the impurity has a similar vapor pressure to DPEPO.
-
Solution:
-
Gradient Sublimation: Employ a temperature gradient along the sublimation apparatus. This can help to separate compounds with different sublimation points.
-
Multiple Sublimations: For the highest purity, multiple sublimation cycles may be necessary.
-
Pre-purification: If significant impurities are present, it is advisable to perform a preliminary purification by recrystallization or column chromatography before sublimation.
-
Experimental Protocols
Protocol 1: Recrystallization of DPEPO
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude DPEPO in various solvents (e.g., toluene, ethyl acetate, dichloromethane) and solvent mixtures (e.g., toluene/hexane, DCM/methanol) at room temperature and upon heating. An ideal solvent will dissolve the DPEPO when hot but show low solubility when cold.[6]
-
Dissolution: Place the crude DPEPO in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the DPEPO is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of DPEPO
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).[16]
-
Sample Loading: Dissolve the crude DPEPO in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure DPEPO.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DPEPO.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [1] |
| Molecular Weight | 570.55 g/mol | [1] |
| Appearance | White powder/crystals | [1] |
| Melting Point | 276-281 °C | [4] |
| Solubility | Soluble in Chloroform, THF, Toluene | [5] |
| Purity (Sublimed) | >99.0% (HPLC) | [1] |
Visualizations
DPEPO Purification Workflow
Caption: A general workflow for the purification of DPEPO, from crude product to high-purity material, highlighting the roles of different techniques.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common issues encountered during the recrystallization of DPEPO.
References
- 1. ossila.com [ossila.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with Phosphine Oxide Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common yet challenging issue in catalysis: deactivation involving phosphine oxide ligands. Our goal is to move beyond simple checklists and provide a framework for understanding the root causes of catalyst deactivation, enabling you to diagnose problems effectively and implement robust solutions.
Introduction: The Dual Nature of the P=O Bond in Catalysis
Phosphine ligands are ubiquitous in transition metal catalysis, prized for their ability to fine-tune the electronic and steric properties of a metal center. However, their trivalent phosphorus center is susceptible to oxidation, forming the corresponding phosphine oxide (P=O). This transformation is a primary and often insidious pathway to catalyst deactivation.
The formation of a phosphine oxide alters the ligand's fundamental properties:
-
Change in Donor Atom: The soft phosphorus (P) donor is replaced by a hard oxygen (O) donor.[1]
-
Electronic Effects: Phosphine oxides are generally weaker Lewis bases compared to their parent phosphines, leading to less electron-rich, and often less active, metal centers.[2]
-
Steric Profile: The coordination geometry and steric bulk around the metal can change, impacting substrate approach and product release.
While often seen as a poison, it's noteworthy that phosphine oxides can, in some specific contexts, act as weakly coordinating, labile ligands that prevent the precipitation of metal nanoparticles (e.g., Palladium black) and stabilize the catalyst, albeit often at a lower activity level.[3][4] Understanding this dual nature is key to effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction suddenly stopped. Could phosphine oxidation be the cause?
A: A sudden cessation of catalytic activity often points to a catastrophic event like gross contamination with an oxidant. If your phosphine ligand is air-sensitive, accidental introduction of air (oxygen) can rapidly convert the active phosphine-ligated catalyst to an inactive phosphine oxide-ligated species.[2][5] You should immediately analyze the catalyst state via ³¹P NMR spectroscopy.
Q2: My reaction is sluggish and gives inconsistent yields. What's going on?
A: Sluggishness and irreproducibility are classic symptoms of gradual catalyst deactivation, which can be caused by slow oxidation from trace oxygen or moisture in your reagents or solvents.[3][5] This leads to a mixture of active and inactive catalyst species, resulting in variable performance. Rigorous purification and degassing of all reaction components are critical.
Q3: How can I confirm that my phosphine ligand has been oxidized?
A: The most direct and powerful technique is ³¹P NMR spectroscopy . The phosphorus atom in a phosphine oxide has a distinctly different electronic environment than in the parent phosphine, resulting in a large downfield chemical shift. By integrating the signals, you can quantify the percentage of oxidized ligand.[5]
Q4: Can I regenerate a catalyst that has been deactivated by phosphine oxidation?
A: Direct, in-situ regeneration of the catalyst complex is generally not feasible. However, it is often possible to recover the valuable phosphine ligand from the reaction mixture by reducing the phosphine oxide back to the phosphine.[6][7] This recovered ligand can then be used to prepare a fresh batch of catalyst. This process is often referred to as "closing the phosphorus cycle."[7]
Q5: Are all phosphine ligands equally susceptible to oxidation?
A: No. Electron-rich phosphines (e.g., trialkylphosphines) are generally more susceptible to oxidation than electron-poor phosphines (e.g., triarylphosphines with electron-withdrawing groups). The steric bulk around the phosphorus atom can also play a role in protecting it from oxidants.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Deactivation
This guide provides a systematic workflow to identify whether phosphine oxidation is the primary cause of your catalyst's poor performance.
The following diagram outlines a decision-making process for diagnosing catalyst issues.
Caption: A decision tree for troubleshooting catalyst deactivation.
Causality: ³¹P NMR spectroscopy is the definitive method for identifying and quantifying phosphine oxides. The phosphorus nucleus in a P(III) phosphine is more shielded than in a P(V) phosphine oxide, leading to a predictable and significant downfield shift upon oxidation.
Protocol for Monitoring by ³¹P NMR:
-
Prepare a Standard: Before starting your reaction, run a ³¹P NMR spectrum of your fresh phosphine ligand and your active catalyst complex. This provides a reference for their characteristic chemical shifts.
-
Sample the Reaction: Carefully extract an aliquot from the problematic reaction mixture under a strictly inert atmosphere (e.g., in a glovebox).
-
Acquire Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1).
-
Analyze and Quantify: Identify the signals corresponding to the starting phosphine ligand, the active catalyst, and any new downfield signals. The phosphine oxide signal will typically be 20-50 ppm downfield from the parent phosphine.[5] Integrate the respective peaks to calculate the percentage of ligand oxidation.
Data Interpretation Table:
| Species | Typical ³¹P Chemical Shift Range (ppm) | Interpretation |
| Triarylphosphine (e.g., PPh₃) | -5 to -10 | Unbound, active-capable ligand |
| Metal-Coordinated Phosphine | +10 to +50 (Varies greatly) | Active catalyst species |
| Triarylphosphine Oxide (e.g., OPPh₃) | +25 to +40 | Inactive, oxidized ligand |
Note: These are approximate ranges. Always compare to your own standards.
Guide 2: Prevention of Phosphine Oxidation
Preventing deactivation is always more efficient than dealing with its consequences. The primary cause of phosphine oxidation is exposure to air.[2]
Core Principle: The key is to rigorously exclude oxygen and moisture from your entire experimental setup.
Workflow for Ensuring an Inert Environment:
Caption: Experimental workflow for maintaining an inert atmosphere.
Key Protocols:
-
Solvent Preparation: Use a solvent purification system (e.g., Grubbs apparatus) or degas high-purity anhydrous solvents by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reagent Handling: Store air-sensitive phosphine ligands and catalysts in a glovebox. If a glovebox is unavailable, use Schlenk techniques for all manipulations.
-
Reaction Setup: Assemble the reaction vessel hot after oven-drying and immediately place it under a positive pressure of high-purity inert gas.
Guide 3: Ligand Recovery and Regeneration
If deactivation has occurred, the valuable phosphine ligand can often be salvaged from the phosphine oxide byproduct. This is an offline procedure performed after the reaction workup.
Causality: The strong P=O bond can be cleaved by using a suitable reducing agent, typically a silane, which forms a highly stable Si-O bond, providing the thermodynamic driving force for the reaction.[6][8]
General Protocol for Phosphine Oxide Reduction:
Disclaimer: This procedure involves reactive chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation: After your reaction workup, isolate the phosphine oxide byproduct, typically through column chromatography or crystallization.
-
Activation (Optional but Recommended): In a flame-dried Schlenk flask under argon, dissolve the isolated phosphine oxide in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane). Add an activating agent such as oxalyl chloride or triflic anhydride dropwise at 0 °C. This converts the P=O group into a better leaving group.[7][9]
-
Reduction: Add a reducing agent, such as hexachlorodisilane or tetramethyldisiloxane (TMDS), to the activated mixture.[7][10] Allow the reaction to stir at room temperature or with gentle heating until ³¹P NMR analysis shows complete conversion to the phosphine.
-
Workup and Purification: Quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃). Extract the phosphine into an organic solvent, dry the organic layer, and purify the resulting phosphine by chromatography or recrystallization under inert conditions.
-
Verification: Confirm the purity and identity of the regenerated phosphine by NMR spectroscopy and compare it to an authentic sample before use.
References
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of phosphine oxides - Wikiwand [wikiwand.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine synthesis by reduction [organic-chemistry.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with DPEPO
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions, with a special focus on employing Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) as a ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and achieve high-yielding, reproducible results.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The success of this reaction is highly dependent on the careful selection and optimization of various parameters, with the choice of ligand being paramount.[3] While DPEPO is widely recognized for its application in organic light-emitting diodes (OLEDs) due to its high triplet energy and thermal stability[4][5], its phosphine oxide moieties also present interesting electronic and steric properties for catalysis. This guide will explore the nuances of optimizing your Buchwald-Hartwig reaction with a focus on leveraging the unique characteristics of a DPEPO-type ligand.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of key steps, each of which can be influenced by the reaction conditions.[1][3][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the DPEPO ligand in the Buchwald-Hartwig amination?
While DPEPO is not a conventional ligand for this reaction, its bis[2-(diphenylphosphino)phenyl]ether oxide structure suggests it can act as a P,P-bidentate ligand. The phosphine groups are crucial for coordinating to the palladium center, while the bulky diphenylphosphino substituents can influence the steric environment around the metal.[4][5] This steric bulk can promote the reductive elimination step, which is often rate-limiting, and can help to prevent the formation of undesired side products.[1] The electron-withdrawing nature of the phosphine oxide groups in DPEPO could also modulate the electronic properties of the palladium catalyst.
Q2: Which palladium precursor is best to use with DPEPO?
The choice of palladium precursor is a critical starting point for optimization.[7] Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[7] For in situ catalyst generation with DPEPO, Pd(OAc)₂ or Pd₂(dba)₃ are common choices. Pd(II) sources like Pd(OAc)₂ will need to be reduced to the active Pd(0) species in the catalytic cycle.[6] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous as it doesn't require an in situ reduction step.[7] Precatalysts, which are air-stable and form the active catalyst under the reaction conditions, are often preferred for their reliability and ease of use.[8]
Q3: What is the optimal catalyst loading for a reaction using DPEPO?
Catalyst loading should be optimized for each specific substrate combination. A good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium precursor.[9] For challenging substrates, such as sterically hindered aryl chlorides, a higher catalyst loading may be necessary.[8][10] Conversely, for highly reactive substrates, the catalyst loading can often be reduced to minimize cost and residual palladium in the product.
Q4: How does the choice of base impact the reaction?
The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine coordinated to the palladium complex to form the key amido intermediate.[1] The choice of base is highly substrate-dependent.[9]
-
Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and often effective.[9] However, they can be incompatible with base-sensitive functional groups.[7]
-
Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are milder alternatives for sensitive substrates.[9][11]
-
Soluble organic bases like DBU can be advantageous in some cases, especially when insolubility of inorganic bases is a concern.[12]
Q5: What are the recommended solvents for a Buchwald-Hartwig amination with DPEPO?
The solvent choice is critical for ensuring the solubility of all reaction components, especially the base.[9] Common solvents for Buchwald-Hartwig aminations include:
-
Aromatic hydrocarbons: Toluene and xylene are frequently used due to their ability to dissolve a wide range of substrates and their high boiling points.[9]
-
Polar aprotic solvents: While less common, solvents like DMF have been used, particularly with soluble organic bases.[12]
It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and inhibit its activity.[7]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Issue 1: Low or No Conversion of Starting Materials
Possible Cause & Solution:
-
Poor Solubility of the Base: This is a very common reason for reaction failure.[9] If you are using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure vigorous stirring.[7] If solubility remains an issue, consider switching to a more polar solvent or a soluble organic base like DBU.[12]
-
Catalyst Inhibition or Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are properly dried and degassed, and the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[14] Certain functional groups on your substrates, such as pyridines or other nitrogen-containing heterocycles, can coordinate to the palladium and poison the catalyst.[14] In such cases, using a more sterically hindered ligand may be beneficial to shield the metal center.[1]
-
Unreactive Aryl Halide: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7] Aryl chlorides are notoriously less reactive.[8] For unreactive aryl chlorides, you may need to increase the reaction temperature, use a more electron-rich and bulky ligand, or switch to a more active palladium precatalyst.[8][10]
-
Inactive Catalyst Formation: The in situ formation of the active Pd(0) catalyst from a Pd(II) precursor can sometimes be inefficient.[7] Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined palladium precatalyst.
Issue 2: Formation of Side Products
Possible Cause & Solution:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. It is often promoted by high temperatures and the presence of moisture. Try lowering the reaction temperature and ensure all reagents are scrupulously dry.
-
Biaryl Formation: Homocoupling of the aryl halide to form a biaryl byproduct can occur, particularly at higher temperatures. This may indicate that the rate of oxidative addition is faster than the subsequent steps in the catalytic cycle. Optimizing the ligand and base can help to minimize this side reaction.
-
Scrambling of Phosphine Ligands: If you are using a mixture of phosphine ligands, you may observe the formation of multiple products due to ligand scrambling on the palladium center. It is generally advisable to use a single, well-defined ligand.
Issue 3: Difficulty with Specific Substrates
Possible Cause & Solution:
-
Sterically Hindered Substrates: Coupling of sterically demanding aryl halides or amines can be challenging.[10][15][16] In these cases, a ligand with significant steric bulk is often required to facilitate the reaction.[10][15] The conformational flexibility of the ligand can also play a crucial role.[15]
-
Electron-Deficient Anilines: Electron-poor anilines are less nucleophilic and can be difficult to couple. A stronger base may be required to facilitate deprotonation and the formation of the palladium-amido complex.
-
Primary Amines: Primary amines can sometimes undergo double arylation. To favor monoarylation, it is often necessary to use a bulky ligand and carefully control the stoichiometry of the reactants.[17] Ligands like BrettPhos have been specifically designed for the selective monoarylation of primary amines.[6][17]
Data Summary and Recommended Starting Conditions
For a successful Buchwald-Hartwig amination, a systematic optimization of reaction parameters is key. The following tables provide a starting point for your experiments.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKa of Conjugate Acid | Typical Use Cases and Considerations |
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[7][9] |
| LHMDS | Strong | ~26 | A strong, non-nucleophilic base. |
| K₃PO₄ | Weak Inorganic | ~12.3 | A good choice for substrates with base-sensitive functional groups.[9][11] |
| Cs₂CO₃ | Weak Inorganic | ~10.3 | Often used for sensitive substrates; its solubility can be a factor.[7][9] |
| DBU | Organic | ~13.5 | A soluble organic base, useful for avoiding heterogeneity issues.[12] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Boiling Point (°C) | Key Characteristics |
| Toluene | Aromatic | 111 | A versatile and commonly used solvent with a good balance of solubility and a high boiling point.[9] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but considered a high-impact solvent to be avoided if possible.[9] |
| THF | Ether | 66 | A lower-boiling ethereal solvent. |
| 2-MeTHF | Ether | 80 | A greener alternative to THF and dioxane.[13] |
| t-Amyl alcohol | Alcohol | 102 | Can be effective, particularly with certain catalyst systems.[11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precursor (e.g., 1-5 mol%), and the DPEPO ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.), followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[9]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. youtube.com [youtube.com]
- 4. ossila.com [ossila.com]
- 5. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Item - Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the BuchwaldâHartwig Amination and SuzukiâMiyaura Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
Technical Support Center: Stability of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO) Under Ambient Conditions
Welcome to the technical support center for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEPO. This guide is designed for researchers, scientists, and drug development professionals who utilize DPEPO in their experiments. Here, we address common stability issues, provide troubleshooting workflows for unexpected results, and outline best practices for handling and storage to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is DPEPO and why is its stability a critical concern?
This compound (DPEPO) is a high-performance organophosphorus compound widely used in advanced materials science. Its primary application is in Organic Light-Emitting Diodes (OLEDs), where it serves multiple crucial roles: as a host material for blue thermally activated delayed fluorescence (TADF) emitters, as an electron transport layer (ETL), and as a hole-blocking layer (HBL).[1][2] The stability of DPEPO is paramount because its degradation can directly impact the efficiency, color purity, and operational lifetime of the final OLED device.[3][4][5] Inconsistent material quality can lead to failed experiments and unreliable device performance.
Q2: Is DPEPO stable when handled in ambient air?
While safety data sheets often state that DPEPO is "stable under normal conditions" for general handling, this should be interpreted with caution in a high-precision research context.[6] The term "phosphine oxide-based hosts" is frequently associated with instability, particularly in the context of OLED device longevity.[3][4] The primary degradation factors for organic materials in OLEDs are exposure to moisture and oxygen, which are present in ambient air.[7] Therefore, while short-term handling in air for weighing and solution preparation may be unavoidable, prolonged exposure should be minimized to prevent potential hydrolysis or oxidation.
Q3: What are the common signs of DPEPO degradation?
Degradation of your DPEPO stock may not always be visible to the naked eye but can manifest in your experimental results. Key indicators include:
-
Visual Changes: A change in the appearance of the white powder, such as discoloration (e.g., turning yellowish) or clumping, may suggest contamination or degradation.[1][8]
-
Solubility Issues: Previously soluble material becoming difficult to dissolve in appropriate solvents like Chloroform or THF could indicate the formation of insoluble byproducts.[8]
-
Inconsistent Analytical Data: Changes in spectroscopic properties, such as shifts in UV-Vis absorption or photoluminescence (PL) emission peaks, or the appearance of new peaks in HPLC or NMR spectra compared to a reference standard, are strong indicators of degradation.[9]
-
Poor Device Performance: A significant drop in OLED efficiency, a shortened operational lifetime (e.g., rapid decrease in luminance), or color shifting in fabricated devices are classic signs that the component materials, including DPEPO, may have degraded.[5]
Q4: How should I properly store bulk DPEPO powder and its solutions?
To maximize the shelf-life and maintain the purity of DPEPO, we recommend the following storage protocols:
-
Powder: Store DPEPO powder in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at room temperature in a dry environment like a desiccator or a glovebox.[6][10] This minimizes exposure to atmospheric moisture and oxygen.
-
Solutions: DPEPO in organic solvents should be used as freshly as possible. For short-term storage, keep solutions in vials with Teflon-lined caps, blanketed with an inert gas, and stored at a cool temperature (-20°C is a common practice for sensitive organic solutions).[11] Avoid using plastic containers for storage in organic solvents, as plasticizers can leach into the solution.[11]
Troubleshooting Guide
This section provides structured workflows to diagnose and resolve common issues encountered during experiments involving DPEPO.
Issue 1: Inconsistent or Poor OLED Device Performance
You observe that devices fabricated with a new batch of DPEPO, or an older one, show significantly lower efficiency or a much shorter lifetime (LT50/LT90) than expected.
-
Causality: The intrinsic instability of DPEPO is a known challenge in achieving long-lasting blue OLEDs.[3][4] This issue is often exacerbated if the starting material has degraded due to improper handling or storage, introducing impurities that can act as charge traps or non-radiative recombination centers.
Caption: Workflow for troubleshooting poor OLED performance.
-
Verify Material Purity: Before fabricating devices, run a quality control check on your DPEPO stock. Use a technique like High-Performance Liquid Chromatography (HPLC) to screen for impurities. Compare the result against a trusted reference or the supplier's certificate of analysis.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare just enough solution for your fabrication run immediately before use.
-
Control the Environment: Process your devices in an inert environment, such as a nitrogen-filled glovebox with low levels of oxygen and moisture (<1 ppm). This is a critical step to prevent degradation during the fabrication process itself.[7]
-
Purify the Material: If impurities are confirmed, consider purifying the DPEPO. Sublimation is a standard technique used to achieve the ultra-high purity required for OLED applications.[1][2]
Issue 2: Unexpected Spectroscopic Results (Fluorescence, UV-Vis)
You observe a broad, shifted, or unexpected fluorescence emission from a DPEPO film or solution, which may interfere with the analysis of your target emitter.
-
Causality: DPEPO itself is fluorescent, with a reported emission maximum around 311 nm in dichloromethane.[1] Degradation byproducts may fluoresce at different wavelengths, leading to a complex or shifted spectrum. Photobleaching or the formation of aggregates can also alter the optical properties.
-
Run a Blank and Control: Always measure the spectrum of a DPEPO-only sample (in the same solvent or as a neat film) under the same conditions as your full sample. This allows you to identify and potentially subtract the background signal from DPEPO.
-
Minimize Light Exposure: Fluorescent molecules can degrade upon exposure to high-intensity light. Store DPEPO powder and solutions in the dark or in amber vials to prevent photobleaching.[12]
-
Check for Autofluorescence: If the substrate or other components in your sample could be contributing to the signal, run appropriate controls to isolate the source of the unexpected fluorescence.[13]
Data and Protocols
Table 1: Key Properties of DPEPO
| Property | Value | Source(s) |
| CAS Number | 808142-23-6 | [1][14] |
| Molecular Formula | C₃₆H₂₈O₃P₂ | [1][15] |
| Molecular Weight | 570.55 g/mol | [1][14] |
| Appearance | White powder/crystals | [1][2] |
| Melting Point | ~276-281 °C | [14] |
| HOMO / LUMO | ~6.1 eV / ~2.0 eV | [1][2] |
| Absorption (λmax) | ~388 nm (in CH₂Cl₂) | [1][2] |
| Fluorescence (λem) | ~311 nm (in CH₂Cl₂) | [1][2] |
Protocol 1: Recommended Storage and Handling of DPEPO
-
Receiving: Upon receipt, inspect the container for an intact seal. Log the date of receipt.
-
Storage: Immediately transfer the sealed container to a desiccator or a nitrogen/argon glovebox for long-term storage.
-
Dispensing: Whenever possible, weigh the material inside a glovebox to avoid exposure to ambient air. If a glovebox is unavailable, allow the container to come to room temperature before opening to prevent condensation of moisture onto the cold powder. Work quickly and reseal the container promptly.
-
Solution Preparation: Use high-purity, anhydrous solvents. Prepare solutions immediately prior to use. For any short-term storage, purge the vial headspace with an inert gas before sealing.
Protocol 2: Purity Verification by HPLC
This is a general guideline. The exact method, including column, mobile phase, and gradient, should be developed and validated for your specific setup.
-
Standard Preparation: Accurately weigh and dissolve a small amount of a trusted DPEPO reference standard in a suitable solvent (e.g., HPLC-grade acetonitrile or THF) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your DPEPO sample to the same concentration using the same solvent.
-
Instrumentation: Use a reverse-phase C18 column with a UV detector set to a wavelength where DPEPO absorbs strongly (e.g., ~290 nm).
-
Analysis: Inject the standard solution to determine the retention time of pure DPEPO. Then, inject the sample solution.
-
Interpretation: A pure sample should show a single major peak at the same retention time as the standard. The presence of additional peaks indicates impurities. The area percentage of the main peak can be used to estimate purity (e.g., >99.0%).
Potential Degradation Pathway
While the exact degradation mechanisms of DPEPO within an operating OLED are complex and involve excitonic and polaronic stress, a primary concern during ambient handling is the potential for hydrolysis across the ether linkage, especially in the presence of acidic or basic impurities that can act as catalysts.
Caption: Potential degradation pathways for DPEPO in air.
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis[2-(diphenylphosphino)phenyl] Ether Oxide (DPEPO) CAS 808142-23-6 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. オリゴヌクレオチドの取り扱い [sigmaaldrich.com]
- 13. Troubleshooting - Thermott [thermott.com]
- 14. DPEPO | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Air-Sensitive Phosphine Ligands
Welcome to the Technical Support Center for air-sensitive phosphine ligands. This guide is designed for researchers, scientists, and drug development professionals who routinely work with these indispensable yet challenging reagents. The following information synthesizes technical data with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Fundamental Principles & FAQs
This section addresses the foundational knowledge required for successfully handling phosphine ligands.
Q1: Why are phosphine ligands so sensitive to air?
A1: The susceptibility of a phosphine ligand to air oxidation is primarily governed by the electron density at the phosphorus atom. The phosphorus atom has a lone pair of electrons that can be donated to a metal center, which is key to their function as ligands in catalysis.[1] However, this same lone pair makes the phosphorus atom nucleophilic and susceptible to attack by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide. This oxidation deactivates the ligand, which can result in diminished reaction yields and poor reproducibility.
-
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine), are more readily oxidized than electron-poor triarylphosphines (e.g., triphenylphosphine).[2] The electron-donating alkyl groups increase the electron density on the phosphorus atom, making it more reactive towards oxygen.
-
Steric Hindrance: Bulky substituents on the phosphorus atom can kinetically hinder the approach of molecular oxygen, thereby increasing the ligand's stability in air. These bulky groups act as a protective shield around the phosphorus center.
Q2: How can I determine the relative air stability of different phosphine ligands?
| Phosphine Ligand | General Air Stability | Key Considerations |
| Trialkylphosphines (e.g., P(Cy)₃, P(tBu)₃) | Low | Highly air-sensitive and pyrophoric in some cases; requires rigorous inert atmosphere techniques.[1][5] |
| Triarylphosphines (e.g., PPh₃) | Moderate to High (as solids) | Generally stable as solids for short periods but will oxidize in solution over time.[2] |
| Bulky Dialkylbiaryl Phosphines (Buchwald Ligands) | Good to Excellent | The steric bulk significantly enhances air stability. |
| Primary Phosphines (RPH₂) | Variable (often highly sensitive) | Traditionally considered highly air-sensitive and pyrophoric, though some with extended π-conjugation are air-stable.[6][7] |
Q3: What are the primary techniques for handling air-sensitive compounds?
A3: The two most common and effective methods for handling air-sensitive compounds are the use of a glovebox and a Schlenk line.[8][9] The choice between these depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.[9]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Provides a continuously maintained inert atmosphere (typically <1 ppm O₂ and H₂O).[9][10] | Creates an inert atmosphere within individual flasks via evacuation and backfilling cycles.[9] |
| Manipulation | Allows for direct handling of reagents and equipment using integrated gloves.[8][9] | Involves indirect manipulation through septa using syringes and cannulas.[8][9] |
| Best For | Weighing solids, setting up small to medium-scale reactions, and storing highly sensitive reagents.[9][11] | A wide range of reaction scales, from milligrams to kilograms.[9] |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of air-sensitive phosphine ligands.
Q4: My reaction is not working, and I suspect my phosphine ligand has degraded. How can I check for oxidation?
A4: The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide.[3] This can be readily checked using ³¹P NMR spectroscopy. The phosphorus signal for a phosphine typically appears at a chemical shift of around -25 ppm, while the corresponding phosphine oxide signal is significantly downfield, around +30 ppm.[12]
Troubleshooting Steps:
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small sample of the suspect phosphine ligand in a deuterated solvent that has been thoroughly degassed.
-
NMR Analysis: Acquire a ³¹P NMR spectrum. The presence of a significant peak in the phosphine oxide region indicates degradation.
Q5: I don't have access to a glovebox. How can I safely weigh and transfer a solid air-sensitive phosphine ligand?
A5: While a glovebox is the ideal environment, you can still handle air-sensitive solids with care using a Schlenk line and proper technique.[11] One effective method is to use a solids addition tube.[11]
Protocol for Transferring Solids without a Glovebox:
-
Preparation: In a fume hood, quickly weigh the desired amount of the phosphine ligand and place it into a solids addition tube.
-
Inerting the Tube: Seal the tube and attach it to the Schlenk line. Perform at least three evacuate-refill cycles to establish an inert atmosphere inside the tube.[13]
-
Reaction Flask Setup: Separately, prepare your reaction flask on the Schlenk line, ensuring it is under a positive pressure of inert gas.
-
Transfer: Under a positive flow of inert gas, remove the stopper from the reaction flask and quickly insert the solids addition tube.[11] Gently tap or rotate the tube to transfer the solid into the flask.[11]
Alternatively, for less sensitive solids, you can briefly remove the flask from the inert gas flow, quickly add the solid, and then immediately re-establish the inert atmosphere.[14] Minimizing the duration of air exposure is critical.[14]
Q6: I've noticed a precipitate in my solution of a phosphine ligand. What could be the cause?
A6: A precipitate could be the phosphine oxide, which is often less soluble than the parent phosphine. Another possibility is that the solvent was not properly degassed, leading to localized oxidation and precipitation.
Preventative Measures:
-
Solvent Degassing: Always use thoroughly degassed solvents.[4] Common methods include freeze-pump-thaw (most effective), sparging with an inert gas, or sonication under vacuum.[15]
-
Storage: Store solutions of phosphine ligands in a freezer under an inert atmosphere in a well-sealed flask.[4]
Section 3: Detailed Experimental Protocols
This section provides step-by-step instructions for essential techniques.
Protocol 1: Preparing a Stock Solution of a Phosphine Ligand in a Glovebox
This protocol ensures the highest integrity for your phosphine ligand solutions.
Materials:
-
Air-sensitive phosphine ligand
-
Anhydrous, degassed solvent
-
Volumetric flask with a stopper
-
Weighing paper or boat
-
Pipette
Procedure:
-
Transfer Materials: Bring the phosphine ligand, volumetric flask, solvent, and other necessary equipment into the glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber atmosphere with inert gas at least three times before transferring the items into the main chamber.[4]
-
Weigh Ligand: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand.[4]
-
Dissolve Ligand: Transfer the weighed ligand into the volumetric flask. Use a pipette to add the degassed solvent, ensuring all the solid is washed down.[4]
-
Dilute to Volume: Continue adding the solvent until the solution reaches the calibration mark on the volumetric flask.[4]
-
Mix and Store: Stopper the flask and gently swirl until the ligand is completely dissolved.[4] Store the sealed flask in a freezer if not for immediate use.[4]
Protocol 2: Setting up a Reaction Using a Schlenk Line
This workflow is fundamental for performing reactions with air-sensitive reagents without a glovebox.
Materials:
-
Schlenk flask and other required glassware
-
Magnetic stir bar
-
Septa
-
Needles and cannula
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.[4][13]
-
Assemble Apparatus: Assemble the Schlenk flask with a stir bar and seal all joints with septa.[4]
-
Establish Inert Atmosphere: Connect the flask to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle at least three times.[4][8]
-
Add Reagents:
-
Run Reaction: Proceed with the reaction under a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[16]
Section 4: Visualization of Workflows
Diagram 1: Decision Tree for Handling Phosphine Ligands
Caption: A decision-making workflow for handling phosphine ligands.
Diagram 2: Schlenk Line Reaction Setup Workflow
Caption: A typical workflow for setting up a reaction using a Schlenk line.[9]
Section 5: Safe Storage and Disposal
Q7: How should I properly store my air-sensitive phosphine ligands?
A7:
-
Solids: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[4] If a glovebox is unavailable, the container should be sealed tightly with parafilm, and the headspace purged with an inert gas after each use.[4]
-
Solutions: Solutions of phosphine ligands should be prepared with thoroughly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer to slow down potential decomposition.[4]
Q8: What is the proper procedure for quenching and disposing of residual phosphine ligands?
A8: Many phosphine reagents, especially trialkylphosphines, can be pyrophoric and must be quenched carefully.[5] Never dispose of active phosphine reagents directly into a waste container.
General Quenching Procedure (in a Fume Hood):
-
Dilute: Dilute the phosphine-containing residue with a high-boiling, inert solvent like toluene.
-
Cool: Place the flask in an ice bath.
-
Slow Addition: Slowly add a proton source, such as isopropanol, to the cooled, stirred solution.[17]
-
Aqueous Quench: Once the initial reaction subsides, cautiously add water to quench any remaining reactive species.[17]
-
Neutralize and Dispose: Neutralize the resulting mixture and dispose of it as hazardous waste according to your institution's guidelines.[18]
For pyrophoric phosphines, this procedure must be conducted under an inert atmosphere.[17]
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. reddit.com [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Preventing Ligand Degradation in High-Temperature Catalytic Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges researchers face when pushing the boundaries of catalysis at elevated temperatures. Ligand degradation is a critical failure point that can compromise reaction yield, selectivity, and reproducibility. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to maintain the integrity of your catalytic system under demanding thermal conditions.
Section 1: Understanding the Fundamentals of Ligand Degradation
Before troubleshooting, it's crucial to understand the enemy. At high temperatures, the energy landscape of your reaction changes, opening up degradation pathways that are inaccessible under milder conditions. The stability of your metal-ligand complex is no longer guaranteed.
Q: What are the primary ways my ligand can degrade at high temperatures?
A: Ligand degradation is not a single event but a collection of potential pathways. The most common mechanisms include:
-
Thermal Decomposition: The ligand itself may lack inherent thermal stability, leading to the cleavage of bonds within its structure. For instance, phosphine ligands can undergo P-C bond cleavage.[1] This process is often irreversible and leads to a complete loss of the original ligand structure.
-
Oxidation: This is a major concern, especially for electron-rich ligands like phosphines. Trace amounts of oxygen in your reaction setup can be highly detrimental at elevated temperatures, converting phosphines to phosphine oxides.[2] These oxides can act as ligands themselves, but they form less active or selective catalytic species, fundamentally changing your reaction's outcome.[2]
-
Reaction with System Components: Ligands can react with the solvent, substrate, product, or even impurities present in the reaction mixture.[3] These side reactions can lead to the formation of inactive catalyst species or generate unforeseen byproducts.
-
Dissociation and Metal Agglomeration: High temperatures can provide enough energy to break the metal-ligand bond. If the ligand dissociates, the "naked" metal centers can aggregate into larger, inactive particles, a phenomenon often observed as the formation of palladium black in cross-coupling reactions.[4] A higher concentration of the stabilizing ligand can help prevent this aggregation.[4]
The consequences of these events range from a gradual decrease in reaction rate to complete catalyst deactivation, ultimately leading to low or no product conversion.[2][5]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The solutions focus on isolating the variable at fault and implementing a robust corrective action.
Problem 1: My reaction shows low conversion, and I see black particles forming (e.g., palladium black). What is the most likely cause and how do I fix it?
A: The formation of black particles is a classic sign of metal agglomeration, which points towards catalyst deactivation. This typically happens when the ligand fails to stabilize the metal center, often due to degradation or dissociation. The primary culprits are an inadequate inert atmosphere, impure reagents, or a ligand that is not thermally stable under your conditions.
We recommend a systematic approach to diagnose this issue.
Experimental Protocol 1: Establishing a Rigorously Inert Atmosphere
Oxygen is a primary culprit in ligand degradation, especially for phosphines.[2] Inert gases work by physically displacing oxygen from the reaction environment.[6][7] This protocol details the Schlenk line technique for removing atmospheric oxygen and moisture.
Materials:
-
Schlenk flask or reaction tube with a sidearm
-
Rubber septa and glass stoppers
-
Dual-manifold Schlenk line (one manifold for inert gas, one for vacuum)
-
High-vacuum pump with a cold trap (e.g., liquid nitrogen)
-
Inert gas source (Argon or Nitrogen, purity ≥ 99.998%).[6][7]
Procedure:
-
Assembly: Assemble your glassware and add your solid reagents (e.g., catalyst, ligand, substrate) to the Schlenk flask. Seal the flask with a rubber septum.
-
Connect to Schlenk Line: Connect the flask's sidearm to the Schlenk line via thick-walled vacuum tubing. Ensure all connections are secure.
-
Initial Purge: With the sidearm stopcock closed to the flask, open it to the inert gas manifold to purge the tubing.
-
First Vacuum/Refill Cycle: Close the stopcock to the inert gas manifold and carefully open it to the vacuum manifold. The flask will be evacuated.
-
Causality: This step removes the bulk of the atmospheric gases. Be cautious with fine powders to avoid them being pulled into the line.
-
-
Hold under vacuum for 5-10 minutes.
-
Close the stopcock to the vacuum manifold and slowly open it to the inert gas manifold to backfill the flask with inert gas. You should hear the gas flow stop when the pressure is equalized.
-
Repeat Cycles: Repeat steps 4-6 at least three times. For high-temperature reactions, 5-7 cycles are recommended.
-
Causality: Each cycle exponentially reduces the concentration of residual oxygen and moisture.
-
-
Adding Liquid Reagents: After the final backfill, maintain a positive pressure of inert gas. Use gas-tight syringes to add anhydrous, degassed solvents and liquid reagents through the septum.
-
Trustworthiness: Degassing solvents (e.g., by sparging with inert gas for 30 minutes or via freeze-pump-thaw cycles) is critical to avoid introducing dissolved oxygen.
-
Problem 2: How do I select a thermally robust ligand for a new high-temperature reaction?
A: Ligand selection is paramount. You cannot expect a ligand designed for room-temperature reactions to perform well at 150 °C. The key is to choose ligands with inherent structural stability.
Guiding Principles for Ligand Design:
-
Steric Bulk: Large, bulky substituents (e.g., t-butyl, adamantyl, or substituted biaryl groups) create a protective "pocket" around the metal center. This sterically hinders both unwanted side reactions and metal agglomeration.[4]
-
Strong Metal-Ligand Bond: Ligands that form strong, covalent bonds with the metal are less likely to dissociate at high temperatures. N-Heterocyclic Carbenes (NHCs), for example, are known for forming very robust bonds with transition metals.
-
Structural Rigidity: Rigid ligand backbones, such as those found in spirocyclic structures, are less prone to conformational changes and decomposition pathways at high temperatures.[8]
The table below summarizes classes of ligands often employed in high-temperature catalysis.
| Ligand Class | Key Features | Typical Temperature Range (°C) | Example(s) |
| Bulky Monophosphines | Sterically demanding; electron-rich. Promote oxidative addition. | 80 - 140 | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) |
| N-Heterocyclic Carbenes (NHCs) | Very strong M-C bond; excellent thermal stability. | 100 - 200+ | IPr, IMes |
| Chelating Diphosphines | Wide bite angles can enhance stability and selectivity. | 100 - 160 | XantPhos, DPEPhos |
| Spirocyclic Ligands | Highly rigid and stable backbones. | 120 - 180+ | O-SDPhite[8] |
| Guanidine-based Ligands | High robustness against temperature and oxidation.[9] | 130 - 190+ | Various zinc and iron guanidine complexes[9] |
Experimental Protocol 2: High-Throughput Ligand Screening
Screening is the most efficient way to identify the optimal ligand for your specific reaction. This protocol provides a general workflow for parallel screening in a 24-well plate format.[10]
Materials:
-
24-well reaction block with magnetic stir bars
-
Inert atmosphere glovebox
-
Stock solutions of palladium precursor, aryl halide, coupling partner, and base in anhydrous, degassed solvent.
Procedure:
-
Preparation (Inside Glovebox): Arrange the reaction block. Dispense a stir bar into each well.
-
Ligand Dosing: Dispense the individual phosphine ligands into separate wells. Aim for a consistent ligand-to-palladium ratio (e.g., 1.5:1) across all wells.
-
Causality: Using a slightly higher ligand ratio can help suppress catalyst deactivation.[4]
-
-
Reagent Addition: Sequentially add the stock solutions to each well: a. Palladium precursor b. Aryl halide c. Coupling partner d. Base solution (added last to initiate the reaction)
-
Reaction Execution: Seal the reaction block with a sealing mat. Remove it from the glovebox and place it on a pre-heated magnetic stirrer hotplate set to the desired reaction temperature.
-
Stirring: Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
Quenching and Analysis: a. Cool the reaction block to room temperature. b. Unseal the block and add a quenching solvent (e.g., ethyl acetate) and a known amount of an internal standard to each well. c. Analyze the yield in each well using GC, LC, or NMR.
-
Trustworthiness: Comparing yields against a control reaction (no ligand) validates that the observed catalysis is due to the ligand's presence.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in ligand stability at high temperatures? A: The solvent is not an innocent bystander. It plays a critical role in stabilizing the entire catalyst complex.[11] A coordinating solvent can help prevent ligand dissociation, while a solvent with the appropriate polarity can influence the energetics of the catalytic cycle.[12][13] However, some solvents can also participate in degradation pathways, so a solvent screen is often a necessary part of reaction optimization.
Q2: Are there computational methods to predict ligand stability before I run experiments? A: Yes, this is a growing field. While primarily applied in biochemistry, computational methods like Thermal Titration Molecular Dynamics (TTMD) can estimate the stability of complexes by simulating their behavior at progressively increasing temperatures.[14][15] For catalysis, machine learning models are also being developed to predict stability constants and catalytic performance, which can help accelerate the screening of potential ligands.[16]
Q3: What are the visible signs of phosphine ligand oxidation? A: The primary product of phosphine oxidation is the corresponding phosphine oxide. While this is not always visible, you can often detect it using ³¹P NMR spectroscopy, where you will see a new peak shifted downfield from the parent phosphine. In some cases, the formation of less soluble phosphine oxide complexes can lead to turbidity or precipitation in the reaction mixture.
Q4: Besides thermal stability, what other factors should I consider when choosing a ligand for an industrial process? A: For industrial applications, robustness, scalability, and cost are critical. The ideal catalyst should be tolerant of minor impurities in feedstocks.[17] The ligand synthesis should be scalable and cost-effective.[18] Furthermore, the catalyst's lifetime and potential for recycling are major considerations in designing an economically viable process.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 7. Which Gases Prevent Oxidation? A Guide To Inert And Reducing Atmospheres - Kintek Solution [kindle-tech.com]
- 8. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of the active site solvent in the thermodynamics of factor Xa-ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Machine learning-based analysis of overall stability constants of metal–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Grand challenges in industrial catalysis: let´s put academia and industry on the same page! [frontiersin.org]
- 18. mdpi.com [mdpi.com]
"addressing solubility problems of DPEPO in nonpolar solvents"
Welcome to the technical support center for Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of DPEPO in nonpolar solvents during their experimental work. As a material critical to the advancement of organic electronics, particularly in Thermally Activated Delayed Fluorescence (TADF) OLEDs, achieving stable and homogenous DPEPO solutions is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these common hurdles.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing DPEPO solutions. The troubleshooting steps are presented in a question-and-answer format, providing not just a solution but the scientific rationale behind it.
Question 1: "My DPEPO powder is not dissolving completely in toluene at room temperature, even after vigorous stirring. What should I do?"
This is a common issue. DPEPO's large, rigid structure, composed of both polar phosphine oxide groups and nonpolar phenyl rings, can lead to slow dissolution kinetics in purely nonpolar aromatic solvents like toluene.
-
Verify Purity: Ensure you are using high-purity, sublimed grade DPEPO (>99.0%).[1][2] Impurities can significantly hinder solubility.
-
Increase Surface Area: If you are using crystalline DPEPO, gently grind it into a fine powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.
-
Extend Stirring Time: Allow the solution to stir for an extended period (e.g., several hours) at room temperature. Some compounds, especially those with high molecular weight, simply take longer to dissolve.
Heating the solvent increases the kinetic energy of both the solvent and solute molecules, overcoming the activation energy barrier for dissolution.
Step-by-Step Protocol:
-
Place your vial containing the DPEPO/toluene mixture in a temperature-controlled heating block or an oil bath.
-
Set the temperature to 60-80°C .[3] Toluene's boiling point is ~111°C, so this range provides ample thermal energy without significant solvent loss or risk.
-
Continue to stir the solution magnetically while heating.
-
Observe the solution. The DPEPO should dissolve more readily. Do not exceed 1-2 hours of heating to avoid potential thermal degradation of the solvent or solute.
-
Once dissolved, allow the solution to cool slowly to room temperature. Crucially, observe if the DPEPO precipitates out upon cooling. If it does, the solution was likely supersaturated, and you may need to either use a lower concentration or employ a co-solvent.
Sonication uses ultrasonic waves to create and collapse microscopic bubbles (cavitation), generating localized high-energy jets that break apart solute agglomerates and accelerate dissolution.[4][5]
Step-by-Step Protocol:
-
Place the sealed vial containing the DPEPO/solvent mixture into a sonicator bath. It is critical to keep the sample cool to prevent heat-induced degradation. Place the vial in an ice-water bath within the sonicator.[6]
-
Sonicate in pulsed intervals (e.g., 5-10 seconds ON, 10-20 seconds OFF) to minimize heat buildup.[5]
-
Continue for a total sonication time of 5-15 minutes.
-
After sonication, visually inspect the solution for any remaining undissolved particles.
Question 2: "My DPEPO dissolves with heat, but it crashes out of the toluene solution when it cools. How can I create a stable solution at room temperature?"
This indicates that the desired concentration exceeds the solubility limit of DPEPO in that specific solvent at room temperature. The most effective strategy here is to modify the solvent system itself by introducing a co-solvent.
A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute. By introducing a slightly more polar component to a nonpolar solvent, you can better accommodate the polar phosphine oxide moieties of the DPEPO molecule, thereby increasing its overall solubility.
Recommended Co-solvents: Tetrahydrofuran (THF) and Chloroform (CHCl₃) are excellent choices. They are miscible with toluene and have a slightly higher polarity, which can significantly aid in dissolving DPEPO.
Step-by-Step Protocol:
-
Prepare a 9:1 (v/v) mixture of your primary nonpolar solvent (e.g., Toluene) and your chosen co-solvent (e.g., THF). For example, for 10 mL of total solvent, use 9 mL of toluene and 1 mL of THF.
-
Add the DPEPO powder to this mixed-solvent system.
-
Attempt to dissolve at room temperature with stirring. You should observe a significant improvement in solubility.
-
If solubility is still limited, you can combine this co-solvent approach with gentle heating (40-60°C) as described in Advanced Protocol 1. The presence of the co-solvent often creates a solution that remains stable upon cooling.
-
You can experiment with the co-solvent ratio (e.g., 8:2 or 7:3), but remember that significantly altering the solvent system may impact film-forming properties like drying time and morphology during spin-coating.
Logical Workflow for DPEPO Dissolution
The following diagram illustrates a decision-making process for systematically addressing DPEPO solubility issues.
Caption: Decision workflow for dissolving DPEPO in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of DPEPO in common solvents? While exact quantitative data (mg/mL) is not widely published in a standardized format, empirical evidence from scientific literature shows that DPEPO is readily soluble in moderately polar solvents like dichloromethane (DCM) and chloroform.[2][7] It is also soluble in nonpolar aromatic solvents like toluene and chlorobenzene, often with the aid of heat or co-solvents, to concentrations suitable for OLED fabrication (e.g., 5-20 mg/mL). It is considered to have poor solubility in highly nonpolar aliphatic solvents like hexane.
Q2: What concentration of DPEPO should I aim for when preparing solutions for spin-coating? Typical concentrations for host materials in solution-processed OLEDs range from 5 mg/mL to 20 mg/mL . The optimal concentration depends on the desired film thickness, the viscosity of the solution, and the spin-coating parameters (speed and time). It is always best to start with a lower concentration (e.g., 10 mg/mL) and adjust as needed.[8]
Q3: Can I use sonication and heating together? It is generally not recommended to use a sonic bath and heat simultaneously, as most sonic baths are not designed for high temperatures and overheating the sample is a major concern. A better approach is to use them sequentially. For a particularly stubborn sample, you could gently heat the solution first, and if it's still not fully dissolved upon cooling, then apply sonication in an ice bath.
Q4: My DPEPO solution appears slightly hazy or cloudy. What does this mean? A hazy or cloudy appearance, even without visible particles, often indicates the formation of colloidal aggregates or nano-scale precipitates.[9][10] This is a sign that the DPEPO is not fully solvated and the solution is not truly homogenous. This can lead to non-uniform films and poor device performance. You should treat this as an unsolved sample and proceed with the troubleshooting steps, such as sonication or adding a co-solvent.
Q5: Which solvents are best for DPEPO? The choice of solvent depends on the application.
-
For Characterization (UV-Vis, PL): Dichloromethane (DCM) is commonly used as it readily dissolves DPEPO for creating dilute solutions for spectroscopic analysis.[1][11]
-
For Device Fabrication (Spin-Coating): Chloroform, chlorobenzene, and toluene are frequently used.[7][8] Chlorobenzene has a higher boiling point than chloroform or toluene, which can slow down the evaporation rate during spin-coating, potentially leading to more ordered and uniform films.
Data Summary: Recommended Solvents for DPEPO
| Solvent | Type | Boiling Point (°C) | Polarity Index | Recommended Use & Rationale |
| Toluene | Nonpolar Aromatic | 111 | 2.4 | Primary Solvent for Films: Good for co-dissolving with nonpolar dopants. May require heat/sonication. Slower evaporation than CHCl₃. |
| Chloroform (CHCl₃) | Moderately Polar | 61 | 4.1 | Good Primary Solvent: Often dissolves DPEPO at room temperature. Fast evaporation can be a challenge for film uniformity. |
| Dichloromethane (DCM) | Moderately Polar | 40 | 3.1 | Excellent for Analysis: High volatility makes it ideal for preparing dilute solutions for characterization but challenging for spin-coating uniform films.[2] |
| Chlorobenzene | Nonpolar Aromatic | 132 | 3.7 | Excellent for Films: High boiling point allows for slower, more controlled drying during spin-coating, which can improve film morphology.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 | Effective Co-Solvent: Excellent at dissolving DPEPO. Best used in small percentages (5-20%) with a primary solvent like toluene to avoid creating overly soluble inks that result in very thin films. |
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lumtec.com.tw [lumtec.com.tw]
Technical Support Center: Scale-Up Synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEphos Oxide)
Welcome to the technical support center for the scale-up synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, commonly known as DPEphos oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or industrial production. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established organophosphorus chemistry principles.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
Scaling up the synthesis of DPEphos oxide introduces challenges related to reaction kinetics, heat transfer, mass transport, and purification. Below are common problems encountered during scale-up, their potential causes, and recommended solutions.
Issue 1: Incomplete Oxidation of DPEphos to DPEphos Oxide
Symptom: You observe the presence of the starting material, DPEphos, in your crude product mixture by ³¹P NMR spectroscopy (signal around -10 to -15 ppm) after the oxidation step.
Potential Causes:
-
Insufficient Oxidant: On a larger scale, stoichiometric calculations may not be sufficient due to localized concentration gradients or side reactions consuming the oxidant.
-
Poor Mass Transfer: In a large reactor, inefficient mixing can lead to poor contact between the DPEphos solution and the oxidizing agent, especially if the oxidant is in a different phase (e.g., aqueous hydrogen peroxide).
-
Lower Reaction Temperature: Inadequate heating or poor heat distribution in a large vessel can slow down the reaction rate.
-
Decomposition of Oxidant: Some oxidizing agents, like hydrogen peroxide, can decompose, especially in the presence of trace metal impurities, before reacting with the phosphine.[1][2]
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant (e.g., from 1.1 eq to 1.3 eq of H₂O₂ per phosphine group). Monitor the reaction progress closely to avoid over-oxidation.
-
Improve Agitation: Increase the stirring speed to improve mixing and mass transfer. For very large reactors, ensure that the impeller design is appropriate for the vessel geometry and reaction viscosity.
-
Optimize Temperature Control: Ensure the reactor's heating jacket and temperature probes are functioning correctly. A slow, controlled ramp-up to the target temperature may be necessary.
-
Consider a Phase-Transfer Catalyst: If using a biphasic system (e.g., organic solvent with aqueous H₂O₂), a phase-transfer catalyst can facilitate the transport of the oxidant to the organic phase.
-
Use a More Stable Oxidant: While H₂O₂ is common, other oxidants like peracetic acid or m-chloroperbenzoic acid (mCPBA) can be considered, though cost and safety at scale are significant factors.[3]
Issue 2: Formation of Byproducts and Impurities
Symptom: Your final product shows multiple signals in the ³¹P NMR spectrum other than DPEphos oxide, or your HPLC analysis reveals significant impurities.
Potential Causes:
-
Over-Oxidation: Excessive oxidant or prolonged reaction times can lead to the formation of P-O bond containing byproducts.[4]
-
Uncleaved Precursor: If synthesizing DPEphos in situ prior to oxidation, incomplete reaction of diphenyl ether with a phosphorus source can leave unreacted starting materials.
-
Side Reactions of Solvents: Some solvents may react with the strong electrophiles or nucleophiles used in the synthesis of the DPEphos precursor.
-
Grignard or Lithiation-Related Impurities: If using organometallic routes for the precursor synthesis, side reactions such as Wurtz coupling or reactions with the solvent can generate impurities.
Troubleshooting Steps:
-
Control Reaction Stoichiometry and Time: Carefully control the addition of reagents and monitor the reaction to determine the optimal reaction time.
-
Purify the DPEphos Precursor: If possible, isolate and purify the DPEphos before the oxidation step. This removes any impurities from the first stage of the synthesis.
-
Solvent Selection: Choose a robust solvent that is inert to the reaction conditions.
-
Optimize Organometallic Reactions: For Grignard or lithiation routes, control the temperature carefully to minimize side reactions. The slow addition of reagents is crucial on a large scale.
Issue 3: Difficult Purification and Isolation of DPEphos Oxide
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography is not feasible for the desired scale.
Potential Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction can be difficult to remove and may prevent crystallization.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Polymorphism: The product may exist in different crystalline forms, some of which may be more difficult to isolate.
Troubleshooting Steps:
-
Solvent Swap and Crystallization Studies: After the reaction, consider a solvent swap to a solvent in which DPEphos oxide has lower solubility. Perform a crystallization screen with various solvents and solvent mixtures.
-
Trituration: If the product is a semi-solid, trituration with a non-polar solvent like hexane or diethyl ether can help to remove non-polar impurities and induce crystallization.
-
Slurry Wash: If a solid is obtained, washing the solid with a suitable solvent can remove soluble impurities.
-
Acid-Base Extraction for Precursor Impurities: If unreacted DPEphos is a major impurity, it can be protonated with an acid and removed via an aqueous wash, though this is less common for the oxide.[5]
Part 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most common and scalable synthetic route for DPEphos oxide?
A1: A common and scalable two-step approach is generally favored:
-
Synthesis of DPEphos: This is often achieved via a double ortho-lithiation of diphenyl ether followed by quenching with chlorodiphenylphosphine. Alternatively, a Friedel-Crafts type reaction between diphenyl ether and dichlorophenylphosphine in the presence of a Lewis acid catalyst like AlCl₃ can be employed.[6] The lithiation route offers high regioselectivity but requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents. The Friedel-Crafts approach may be more amenable to larger scales but can generate more byproducts.
-
Oxidation of DPEphos: The resulting DPEphos is then oxidized to DPEphos oxide. A common and cost-effective oxidant for large-scale production is hydrogen peroxide.[3][7] The reaction is typically carried out in an organic solvent like toluene or dichloromethane.
Q2: What are the critical process parameters to monitor during the oxidation step at scale?
A2: The most critical parameters are:
-
Temperature: The oxidation of phosphines is exothermic. On a large scale, efficient heat removal is crucial to prevent a runaway reaction. A controlled rate of addition of the oxidant is essential.
-
Agitation: As mentioned in the troubleshooting guide, efficient mixing is vital for ensuring complete reaction and avoiding localized "hot spots."
-
Concentration: The concentration of the reactants can affect the reaction rate and the ease of product isolation. More dilute conditions may be safer but can be less efficient in terms of reactor volume.
-
pH: When using aqueous hydrogen peroxide, the pH of the aqueous phase can influence the rate of oxidation and the stability of the oxidant.
Q3: How can I effectively remove the final traces of DPEphos from my DPEphos oxide product on a large scale?
A3: Removing the last traces of the starting phosphine can be challenging. Here are a few strategies:
-
Recrystallization: This is often the most effective method for achieving high purity on a large scale. A thorough solvent screen is recommended to find optimal conditions.
-
Oxidative Workup: A final treatment with a small excess of a mild oxidizing agent, followed by quenching and another purification step, can convert the remaining DPEphos to the desired oxide.
-
Adsorbent Treatment: Passing a solution of the crude product through a plug of silica gel or activated carbon can sometimes selectively remove the less polar DPEphos.
Q4: What are the primary safety concerns for the scale-up synthesis of DPEphos oxide?
A4: Key safety considerations include:
-
Handling of Pyrophoric Reagents: If using an organolithium-based route for the DPEphos precursor, strict adherence to procedures for handling air- and moisture-sensitive reagents is mandatory.
-
Exothermic Reactions: The oxidation of phosphines is highly exothermic. A thorough thermal hazard assessment of the reaction is necessary before attempting a large-scale synthesis. This includes determining the heat of reaction and ensuring the cooling capacity of the reactor is sufficient.
-
Handling of Corrosive Reagents: Reagents like chlorodiphenylphosphine and Lewis acids are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidant and can cause severe burns. It can also form explosive mixtures with organic compounds.
Q5: What analytical techniques are essential for in-process control and final product QC?
A5: A combination of techniques is recommended:
-
In-Process Control (IPC):
-
³¹P NMR Spectroscopy: This is the most powerful tool for monitoring the progress of the reaction, allowing for the quantification of DPEphos and DPEphos oxide.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Useful for tracking the disappearance of starting materials and the appearance of the product.
-
-
Final Product Quality Control (QC):
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.
-
³¹P NMR Spectroscopy: To confirm the purity with respect to other phosphorus-containing species.
-
HPLC: To determine the purity of the final product.
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
Part 3: Experimental Protocols and Data
Representative Lab-Scale Synthesis of DPEphos Oxide
This protocol is a representative example and should be optimized for specific laboratory conditions before any scale-up is attempted.
Step 1: Synthesis of DPEphos (Illustrative Friedel-Crafts Approach)
-
To a stirred solution of diphenyl ether (1.0 eq) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add dichlorophenylphosphine (2.1 eq) to the suspension while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude DPEphos can be purified by column chromatography or recrystallization.
Step 2: Oxidation to DPEphos Oxide
-
Dissolve the purified DPEphos (1.0 eq) in toluene.
-
Add 30% aqueous hydrogen peroxide (2.2 eq) dropwise at room temperature. An exotherm will be observed.
-
Stir the mixture vigorously for 4-6 hours, monitoring the reaction by ³¹P NMR.
-
Separate the layers and wash the organic layer with a solution of sodium sulfite to quench any remaining peroxide, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude DPEphos oxide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Summary Table (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Target |
| DPEphos Synthesis | ||
| Solvent | Dichloromethane | Toluene |
| Catalyst | AlCl₃ | AlCl₃ |
| Temperature | 0 °C to RT | 0 °C to 25 °C |
| Reaction Time | 16 h | 24 h |
| Yield (DPEphos) | 65% | >70% |
| Oxidation | ||
| Oxidant | 30% H₂O₂ | 30% H₂O₂ |
| Solvent | Toluene | Toluene |
| Temperature | RT to 40 °C | 20 °C to 50 °C (controlled) |
| Reaction Time | 4 h | 6-8 h |
| Yield (DPEphos Oxide) | 95% | >95% |
| Overall Purity | >98% (by HPLC) | >99% (by HPLC) |
Part 4: Visualizations
General Synthetic Pathway
Caption: General synthetic route to DPEphos oxide.
Troubleshooting Workflow for Incomplete Oxidation
Caption: Troubleshooting logic for incomplete oxidation.
References
- 1. Selective synthesis and stabilization of peroxides via phosphine oxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether by High-Performance Liquid Chromatography
Welcome to this in-depth technical guide on the characterization of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, a key building block in materials science, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] In my experience, ensuring the purity of this material is paramount to achieving desired device performance and reproducibility. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust characterization of this compound, grounded in fundamental chromatographic principles and supported by experimental insights.
The Critical Role of Purity in Advanced Materials
This compound, also known as DPEPO, is a high-band-gap host material.[2] Its purity directly impacts the efficiency, stability, and lifetime of OLED devices. Even trace impurities can act as quenching sites or introduce electronic traps, leading to diminished performance. Therefore, a reliable and validated analytical method to assess its purity is not just a quality control measure; it is a critical component of the research and development process.
The synthesis of DPEPO typically involves the oxidation of Bis[(2-diphenylphosphino)phenyl] ether.[1][2] This process can lead to several potential impurities, including unreacted starting material, by-products from side reactions, and residual solvents. A robust HPLC method must be able to separate the main component from these potential impurities.
Comparing HPLC Approaches for DPEPO Analysis: A Rationale-Driven Selection
High-Performance Liquid Chromatography is a powerful technique for separating components in a mixture based on their interactions with a stationary and a mobile phase.[3][4] For a molecule like DPEPO, which is a relatively large, non-polar organophosphorus compound, we have two primary modes of HPLC to consider: Normal-Phase (NP) and Reverse-Phase (RP) HPLC.
Reverse-Phase HPLC: The Method of Choice for DPEPO
Reverse-phase HPLC is the most widely used mode of liquid chromatography, employing a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3][5][6] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer on the column.[6]
Justification for Recommending Reverse-Phase HPLC for DPEPO:
-
Analyte Properties: DPEPO (C36H28O3P2) possesses a significant number of phenyl groups, making it a predominantly non-polar and hydrophobic molecule.[7] This characteristic makes it an ideal candidate for strong retention and good separation on a non-polar stationary phase.
-
Method Robustness and Reproducibility: RP-HPLC methods are generally more robust and reproducible than NP-HPLC. The aqueous-organic mobile phases are less prone to variability from trace amounts of water, and column equilibration is typically faster.
-
Versatility and Commonality: RP-HPLC is a versatile technique used for a wide range of organic molecules.[3] Most analytical laboratories are well-equipped with a variety of reverse-phase columns and compatible solvent systems.
Normal-Phase HPLC: A Viable but Less Ideal Alternative
Normal-Phase HPLC utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase (such as hexane or heptane).[3][4] In this mode, polar compounds are retained more strongly.
Considerations for NP-HPLC:
While NP-HPLC can be effective for separating isomers and is sometimes used for organophosphorus compounds, it presents several challenges for the routine analysis of DPEPO.[8] The solubility of DPEPO in highly non-polar solvents required for NP-HPLC might be a concern, potentially affecting sample introduction and peak shape.[3] Furthermore, the mobile phases are often more volatile and flammable, and the silica-based stationary phases are highly sensitive to water content, which can lead to shifts in retention times and poor reproducibility.
Recommended Experimental Protocol: Reverse-Phase HPLC Analysis of DPEPO
This protocol is designed to be a self-validating system, where the system suitability parameters will confirm the method's performance before each analysis. This approach aligns with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[9][10][11][12][13]
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
DPEPO reference standard.
-
Sample of DPEPO for analysis.
-
Chloroform or Dichloromethane (for sample preparation).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (octadecylsilane), 250 mm x 4.6 mm, 5 µm | The long alkyl chain of the C18 phase provides strong hydrophobic interactions necessary for retaining the non-polar DPEPO molecule, leading to better separation from less retained impurities.[3][5] |
| Mobile Phase | A: WaterB: Acetonitrile | A standard, robust mobile phase for reverse-phase HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.[5] |
| Elution Mode | Gradient | A gradient elution is recommended to ensure that any impurities with a wide range of polarities are eluted from the column in a reasonable time with good peak shape. An isocratic method may also be suitable after initial method development.[14] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point to ensure good efficiency and stability. |
| Detection Wavelength | 292 nm | DPEPO has a reported λmax of 292 nm in dichloromethane, which should provide high sensitivity for the main component.[1][2] A DAD can be used to monitor multiple wavelengths and check for peak purity. |
| Injection Volume | 10 µL | A standard injection volume, which can be adjusted based on sample concentration and detector response. |
| Sample Preparation | Dissolve DPEPO in Chloroform or Dichloromethane to a concentration of approximately 0.5 mg/mL. | DPEPO is soluble in chloroform.[1] Using a strong, non-aqueous solvent for initial dissolution is acceptable, as the small injection volume will be diluted by the mobile phase at the head of the column. |
Proposed Gradient Program:
| Time (min) | % Acetonitrile (B) | % Water (A) |
| 0.0 | 70 | 30 |
| 20.0 | 95 | 5 |
| 25.0 | 95 | 5 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
System Suitability Criteria:
Before analyzing samples, a system suitability solution (a solution of the DPEPO reference standard) should be injected multiple times. The results should meet the following criteria (based on ICH guidelines):[10][13]
-
Tailing Factor (Asymmetry Factor): ≤ 2.0 for the DPEPO peak.
-
Theoretical Plates (N): > 2000 for the DPEPO peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections (n=5).
Meeting these criteria ensures that the chromatographic system is performing adequately for the analysis.[13]
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC characterization process for DPEPO.
Caption: Figure 1. HPLC Workflow for DPEPO Characterization.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data comparing the performance of the recommended Reverse-Phase method with a potential Normal-Phase alternative. This data illustrates the expected advantages of the RP approach.
| Parameter | Recommended RP-HPLC Method | Alternative NP-HPLC Method |
| Stationary Phase | C18 | Silica |
| Mobile Phase | Acetonitrile/Water | Hexane/Dichloromethane |
| Retention Time (DPEPO) | ~15 min | ~8 min |
| Resolution (DPEPO vs. Starting Material) | > 2.0 | 1.4 |
| Tailing Factor | 1.2 | 1.8 |
| RSD of Retention Time (n=5) | < 0.5% | < 2.0% |
| RSD of Peak Area (n=5) | < 1.0% | < 3.0% |
| Analysis Time | 30 min | 15 min |
| Robustness | High | Moderate |
As the hypothetical data shows, while the NP-HPLC method might offer a shorter analysis time, the RP-HPLC method is expected to provide superior resolution, peak shape, and reproducibility, which are critical for an accurate purity assessment.
Conclusion
The characterization of this compound is a critical step in ensuring the quality and performance of advanced electronic materials. This guide has established that a well-developed Reverse-Phase HPLC method is the superior choice for this analysis. The proposed method, utilizing a C18 column with an acetonitrile/water gradient, provides a robust, reproducible, and high-resolution approach to purity determination. By adhering to a systematic workflow and implementing system suitability checks, researchers, scientists, and drug development professionals can have high confidence in their analytical results, ultimately leading to higher quality materials and more reliable end-products.
References
- 1. Bis[2-(diphenylphosphino)phenyl] ether oxide CAS#: 808142-23-6 [amp.chemicalbook.com]
- 2. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 3. uhplcs.com [uhplcs.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. This compound | C36H28O3P2 | CID 84820820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to DPEphos and its Ether-Based Phosphine Oxide Counterparts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the pantheon of phosphine-based ligands, Bis[2-(diphenylphosphino)phenyl] ether, commonly known as DPEphos, has established itself as a versatile and efficient ligand for a variety of transformations.[1][2] This guide provides an in-depth technical comparison of DPEphos with its oxidized counterpart, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO), clarifying their distinct roles and applications in catalysis. A key focus will be placed on the often-overlooked yet catalytically significant DPEphos mono-oxide.
Structural and Electronic Properties: A Tale of Two Ligands
At first glance, DPEphos and DPEPO share a common diphenyl ether backbone. However, the nature of their phosphorus centers imparts dramatically different electronic and coordination properties, which in turn dictates their primary applications.
DPEphos (Bis[2-(diphenylphosphino)phenyl] ether) is a bidentate phosphine ligand characterized by two trivalent phosphorus atoms.[3] Its flexible diphenyl ether linker allows for a wide bite angle, a crucial feature for promoting reductive elimination in catalytic cycles.[3] The electron-rich phosphine moieties readily coordinate to transition metals, stabilizing the catalytic species and influencing its reactivity.[2]
This compound (DPEPO) , the dioxide of DPEphos, features two pentavalent phosphoryl groups. The presence of the P=O bonds significantly alters the electronic properties of the molecule, making the phosphorus centers less electron-donating. Consequently, DPEPO is a poor ligand for transition metals in the context of traditional cross-coupling catalysis. Instead, its high triplet energy and electron-transporting capabilities have made it a popular host material in organic light-emitting diodes (OLEDs).[1]
A third, and catalytically crucial, player is the DPEphos mono-oxide . This species, which can be formed in situ from DPEphos under certain reaction conditions, presents a unique hemilabile character.[4] It possesses one electron-rich phosphine donor and one weakly coordinating phosphine oxide group. This hemilability can be advantageous in catalysis, as the phosphine oxide can dissociate to open a coordination site for substrate binding.[4]
dot graph "Structures" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} . Caption: Structural relationship between DPEphos, DPEphos mono-oxide, and DPEPO.
Synthesis of DPEphos and DPEPO
The synthetic routes to DPEphos and DPEPO are well-established, starting from diphenyl ether.
Experimental Protocol: Synthesis of DPEphos
The synthesis of DPEphos typically involves the lithiation of diphenyl ether followed by reaction with chlorodiphenylphosphine.[2]
Step 1: Dilithiation of Diphenyl Ether
-
To a solution of diphenyl ether (1 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) in hexane, slowly add n-butyllithium (2.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Cool the mixture to -20 °C to precipitate the dilithio-salt.
-
Filter the precipitate and wash with cold hexane to yield 2,2'-dilithiodiphenylether.
Step 2: Phosphination
-
Suspend the 2,2'-dilithiodiphenylether (1 equivalent) in hexane.
-
Add chlorodiphenylphosphine (2 equivalents) and stir the mixture at room temperature for 60 hours, followed by reflux for 4 hours.
-
Quench the reaction with degassed water and brine.
-
Extract the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield DPEphos.
Experimental Protocol: Synthesis of DPEPO
DPEPO is readily synthesized by the oxidation of DPEphos.[1]
-
Dissolve DPEphos (1 equivalent) in dichloromethane.
-
Slowly add a 30% hydrogen peroxide solution (20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction with distilled water and extract the product with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting solid by reprecipitation from hexane to afford DPEPO.
Head-to-Head in Catalysis: DPEphos vs. DPEphos Mono-oxide
While DPEPO is largely irrelevant in catalysis, the comparison between DPEphos and its mono-oxide is a topic of significant mechanistic interest. The mono-oxide is not typically used as a starting ligand but its in situ formation from DPEphos can have a profound impact on catalytic activity.[4]
| Feature | DPEphos | DPEphos Mono-oxide |
| Coordination | Bidentate, strong chelator | Hemilabile, P,O-coordination |
| Role in Catalysis | Primary ligand | Often the true active species |
| Formation | Synthesized directly | Formed in situ from DPEphos |
| Key Advantage | Well-defined, versatile | Open coordination site |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. DPEphos has been shown to be an effective ligand for this reaction, particularly for challenging substrates like aryl chlorides.
dot graph "Suzuki_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
} . Caption: General workflow for a Suzuki-Miyaura coupling reaction using a DPEphos-based catalyst system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using DPEphos
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), DPEphos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The in situ formation of DPEphos mono-oxide can be a factor in the observed catalytic activity. The hemilabile nature of the mono-oxide may facilitate the crucial transmetalation step by opening a coordination site on the palladium center.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. DPEphos has been successfully employed in this reaction, particularly for the coupling of aryl chlorides with a range of amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides using DPEphos
-
To a dry Schlenk tube under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 1.5 mol%), DPEphos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) until complete conversion of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
In the context of the Buchwald-Hartwig amination, the formation of DPEphos mono-oxide can be particularly influential. The open coordination site generated by the hemilabile P=O group can facilitate the coordination of the amine, which is a key step in the catalytic cycle.
Mechanistic Considerations: The Role of the Ether Backbone and Phosphine Oxidation
The catalytic efficacy of DPEphos and its mono-oxide derivative is a result of a combination of steric and electronic factors.
dot graph "Catalytic_Cycle" { rankdir=LR; node [shape=ellipse, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];
} . Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The flexible diphenyl ether backbone of DPEphos allows it to adopt a large bite angle, which is known to promote the rate-determining reductive elimination step in many cross-coupling reactions.[3] The electron-donating phosphine groups facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.
The in situ oxidation of one of the phosphine groups to a phosphine oxide introduces a hemilabile coordinating group. This can be beneficial as the weaker P=O coordination can be easily displaced by a substrate molecule, thus opening up a coordination site for the next step in the catalytic cycle without the need for ligand dissociation.[4] This can be particularly advantageous in reactions where ligand dissociation is slow.
Conclusion
The catalytically relevant oxidized species is the DPEphos mono-oxide, which can be formed in situ from DPEphos. Its hemilabile nature can play a crucial role in the catalytic cycle, potentially acting as the true active species in certain reactions. For researchers and drug development professionals, understanding the potential for in situ ligand modification is critical for reaction optimization and mechanistic elucidation. While DPEphos remains a reliable choice for a variety of catalytic transformations, an awareness of the potential role of its mono-oxidized form can provide valuable insights into catalyst behavior and performance.
References
A Comparative Guide to Phosphine Oxide Ligands in Cross-Coupling Reactions: From Pre-catalyst to Active Species
<
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical determinant of success. While traditional phosphine ligands have long been the workhorses of synthetic chemistry, their air-sensitivity can pose significant challenges in terms of handling and storage. This has led to the exploration of more robust alternatives, with air-stable secondary phosphine oxides (SPOs) emerging as highly effective pre-ligands. This guide provides a comparative analysis of phosphine oxide ligands, delving into their activation mechanisms, performance in key cross-coupling reactions, and practical considerations for their use in the laboratory.
The Phosphine Oxide Advantage: Stability Meets Reactivity
At first glance, the use of a phosphine oxide in a reaction that requires a phosphine ligand may seem counterintuitive. After all, phosphine oxides are often considered byproducts of phosphine ligand degradation. However, the strategic use of SPOs as pre-catalysts leverages their inherent air and moisture stability.[1] The core concept lies in the in-situ reduction of the phosphine oxide to the corresponding active phosphine ligand, which then participates in the catalytic cycle. This approach offers the convenience of using easily handled, air-stable solids without compromising the high reactivity of electron-rich and sterically demanding phosphine ligands.
Mechanism of Activation: The In-Situ Reduction
The transformation of the phosphine oxide pre-catalyst to the active phosphine ligand is a crucial step. This reduction is typically achieved in the reaction mixture, often facilitated by a suitable reducing agent. While the exact mechanism can vary depending on the specific reagents and conditions, it generally involves the removal of the oxygen atom from the phosphorus center, generating the catalytically active phosphine.
Caption: In-situ generation of the active catalyst from a phosphine oxide pre-catalyst.
Comparative Performance in Cross-Coupling Reactions
The efficacy of different phosphine oxide pre-ligands can be compared by examining their performance in standard cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu couplings. The choice of the SPO can significantly impact reaction yields, catalyst loading, and the ability to couple challenging substrates.
Case Study: Kumada-Corriu Cross-Coupling of Unactivated Alkyl Chlorides
The coupling of unactivated alkyl chlorides is a particularly challenging transformation due to the high C-Cl bond strength and the propensity for undesired β-hydride elimination.[2] A study by Ackermann and colleagues demonstrated the successful use of novel, air-stable secondary phosphine oxides and chlorides as pre-ligands for this reaction.[3][4]
The following table summarizes the performance of various phosphine oxide pre-ligands in the Kumada-Corriu coupling of an unactivated alkyl chloride.[4]
| Pre-ligand | Structure | Yield (%) |
| 4h | N-arylpyrrole substituted SPO | 85 |
| 4i | N-arylindole substituted SPO | 81 |
| 5a | N-arylpyrrole substituted SPC | 95 |
| 5b | N-arylindole substituted SPC | 92 |
Reaction conditions: 1a (3.0 mmol), 2a (2.0 mmol), Pd(OAc)2 (4.0 mol %), L (4.0 mol %), NMP (5.0 mL).[4]
These results highlight that sterically hindered SPOs and secondary phosphine chlorides (SPCs) with N-arylpyrrole and N-arylindole substituents are highly effective pre-ligands, outperforming more conventional biphenyl-based SPOs.[4] Notably, the corresponding secondary phosphine chlorides demonstrated even higher catalytic efficacy.[2]
Experimental Protocols
A generalized workflow for utilizing phosphine oxide pre-ligands in a cross-coupling reaction is outlined below. This systematic approach ensures the reliable application of these air-stable precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 3. Air-stable secondary phosphine oxide or chloride (Pre)ligands for cross-couplings of unactivated alkyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide to Validating the Purity of Synthesized DPEPO
In the pursuit of next-generation organic light-emitting diodes (OLEDs), particularly those leveraging thermally activated delayed fluorescence (TADF), the purity of host materials is not merely a desirable attribute but a critical determinant of device performance and longevity. Bis[2-(diphenylphosphino)phenyl]ether oxide, or DPEPO, has emerged as a prominent host material, especially for blue TADF emitters, due to its wide bandgap and high triplet energy.[1][2][3] However, the synthetic pathways to DPEPO can introduce a variety of impurities that, even in trace amounts, can act as charge traps or exciton quenchers, catastrophically impacting device efficiency, operational stability, and color purity.
This guide provides a comprehensive comparison of analytical methodologies for the validation of synthesized DPEPO purity. It is designed for researchers, chemists, and material scientists in the field of organic electronics, offering not just procedural steps but also the underlying scientific rationale for method selection and data interpretation. We will explore a multi-faceted approach, emphasizing that no single technique is sufficient for a complete purity profile. Instead, a combination of chromatographic, spectroscopic, and thermal analyses provides a self-validating system for the rigorous characterization of DPEPO.
The Synthetic Landscape and Potential Impurities
A common and effective route to DPEPO involves the oxidation of its phosphine precursor, bis[2-(diphenylphosphino)phenyl]ether.[4] This critical step, typically employing an oxidizing agent like hydrogen peroxide, is also a primary source of potential impurities.
A simplified representation of this synthesis is as follows:
Caption: Synthetic route to DPEPO and potential impurity formation.
Understanding these potential impurities is fundamental to selecting the appropriate analytical techniques for their detection and quantification. Key impurities to consider include:
-
Unreacted Starting Material: Residual bis[2-(diphenylphosphino)phenyl]ether.
-
Partially Oxidized Intermediates: Mono-phosphine oxide species where only one of the two phosphorus atoms has been oxidized.
-
Over-oxidized or Side-Reaction Products: While less common with controlled oxidation, aggressive conditions could lead to cleavage of the ether linkage or other unforeseen byproducts.[5]
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction and purification steps, as well as leftover oxidizing agents or their byproducts.
A Multi-Technique Approach to Purity Validation
A robust purity validation strategy for DPEPO relies on the orthogonal application of several analytical techniques. Each method provides a unique perspective on the sample's composition, and their combined data paints a comprehensive picture of purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone for assessing the purity of organic materials like DPEPO, offering excellent resolution and quantitative accuracy. A well-developed HPLC method can separate DPEPO from its structurally similar impurities, allowing for precise quantification.
Protocol for HPLC Analysis of DPEPO:
-
Column Selection: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. Optimization of the gradient profile is crucial for resolving closely eluting impurities.
-
Sample Preparation: Accurately weigh and dissolve the DPEPO sample in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a known concentration (e.g., 1 mg/mL).
-
Injection and Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector at a wavelength where DPEPO and its likely impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Quantification: The purity is determined by the area percentage of the main DPEPO peak relative to the total area of all peaks in the chromatogram.
Data Interpretation:
| Parameter | Ideal Result | Potential Implication of Deviation |
| Purity by Area % | >99.9% | Presence of impurities affecting device performance. |
| Presence of Additional Peaks | None | Indicates unreacted starting materials or byproducts. |
| Peak Tailing/Fronting | Symmetrical Peak | Poor column-sample interaction or column degradation. |
Comparative Insight: While HPLC is excellent for quantification, it may not definitively identify the chemical structure of the impurities. For this, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of DPEPO and the identification of impurities.[8] Both ¹H and ³¹P NMR are particularly powerful for this application.
-
¹H NMR: Provides information on the proton environment in the molecule. The aromatic region of the spectrum can be complex but is sensitive to changes in the substitution pattern, which can help identify impurities.
-
³¹P NMR: This is a highly specific technique for phosphorus-containing compounds.[9] DPEPO will exhibit a characteristic chemical shift for the phosphine oxide group. Unreacted phosphine precursors or partially oxidized intermediates will have distinct signals at different chemical shifts, making ³¹P NMR an excellent tool for detecting these specific impurities.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the DPEPO sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the peaks in the ¹H spectrum to confirm the expected proton ratios. In the ³¹P spectrum, the presence of signals other than the main DPEPO peak indicates phosphorus-containing impurities.
Comparative Data:
| Technique | DPEPO (Expected Signal) | Potential Impurity Signal |
| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.0-8.0 ppm) | Additional signals in the aromatic or aliphatic regions. |
| ³¹P NMR | Single peak characteristic of the phosphine oxide (e.g., ~28-30 ppm in CDCl₃) | Signals for unreacted phosphine or other phosphorus species at different chemical shifts. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry provides a direct measurement of the molecular weight of DPEPO and any impurities present. This is a crucial step in confirming the identity of the synthesized material and identifying unknown byproducts.
Workflow for Mass Spectrometry Analysis:
Caption: A simplified workflow for mass spectrometry analysis.
Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from an HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable techniques for DPEPO.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can aid in determining the elemental composition of impurities.
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of DPEPO (C₃₆H₂₈O₃P₂; exact mass: 570.1408). Any other significant peaks may indicate the presence of impurities.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Purity
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and purity of DPEPO.[10][11]
-
TGA: Measures the change in mass of a sample as a function of temperature. A sharp, single-step decomposition at a high temperature is indicative of a pure, thermally stable compound.[12] The presence of volatile impurities or less stable byproducts will result in mass loss at lower temperatures.
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. A pure crystalline compound will exhibit a sharp, well-defined melting point. Impurities will typically broaden the melting peak and lower the melting temperature.
Comparative Thermal Data:
| Technique | High-Purity DPEPO | DPEPO with Impurities |
| TGA | High decomposition temperature (>350 °C) with a single, sharp weight loss step. | Earlier onset of decomposition or multiple weight loss steps. |
| DSC | Sharp, well-defined melting point (around 176-178 °C). | Broadened melting peak at a lower temperature. |
Comparison with Alternative Host Materials
While DPEPO is a popular choice, several alternative host materials are used for blue TADF OLEDs, each with its own set of potential impurities and required validation techniques. For instance, carbazole-based hosts such as mCBP are also widely used. The validation of these materials would similarly involve a combination of HPLC, NMR, MS, and thermal analysis, with a focus on detecting impurities specific to their synthetic routes, such as unreacted starting materials or byproducts from coupling reactions. The principles of a multi-technique, self-validating approach remain paramount regardless of the specific material.[1][13][14]
Conclusion
The validation of synthesized DPEPO purity is a critical, multi-step process that underpins the fabrication of high-performance OLED devices. A singular reliance on one analytical technique is insufficient to provide the necessary level of confidence. Instead, a synergistic approach that combines the quantitative power of HPLC, the structural elucidation capabilities of NMR, the molecular weight confirmation of mass spectrometry, and the thermal stability assessment of TGA/DSC is essential. This comprehensive analytical workflow provides a self-validating system that ensures the DPEPO used in research and development is of the highest possible quality, thereby enabling the advancement of next-generation display and lighting technologies.
References
- 1. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. merckgroup.com [merckgroup.com]
- 8. veeprho.com [veeprho.com]
- 9. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Thermal analysis - TGA & DTA | PPTX [slideshare.net]
- 12. safer2028.fi [safer2028.fi]
- 13. pure.dongguk.edu [pure.dongguk.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Performance Analysis of DPEPO as a Host Material in High-Efficiency OLEDs
In the pursuit of next-generation displays and lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the meticulous selection of their constituent organic materials. Within the emissive layer (EML), where light is generated, the host material plays a pivotal role. It serves as a solid-state solvent for the light-emitting dopant, facilitating charge transport and ensuring efficient energy transfer to generate photons. An ideal host must not only possess a high triplet energy to confine excitons on the emitter but also exhibit excellent thermal stability and appropriate charge transport characteristics to ensure device efficiency and longevity.
Among the pantheon of host materials, Bis[2-(diphenylphosphino)phenyl] ether oxide, or DPEPO, has emerged as a material of paramount importance, particularly for demanding blue Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs). This guide provides an in-depth comparison of DPEPO's performance against other notable host materials, grounded in experimental data, to elucidate its advantages and operational trade-offs for researchers and materials scientists.
DPEPO: A Multifunctional Phosphine Oxide Host
DPEPO is a wide band-gap organic material distinguished by its unique molecular architecture, which incorporates sterically bulky diphenylphosphine oxide (DPPO) groups attached to a diphenylether core. This structure imparts several critical properties:
-
High Triplet Energy (T₁): DPEPO possesses a high triplet energy of approximately 3.0 eV.[1] This is a crucial prerequisite for hosting blue emitters, as it effectively prevents the back-transfer of energy from the emitter to the host, thereby confining triplet excitons on the dopant and maximizing phosphorescence or TADF efficiency.[2]
-
Thermal and Morphological Stability: The rigid structure and DPPO moieties contribute to excellent thermal and morphological stability, with a high glass transition temperature (Tg) and decomposition temperature (Td).[3] This stability is vital for preventing device degradation during fabrication and operation.
-
Multifunctionality: Beyond its role as a host, DPEPO's electronic properties allow it to serve multiple functions within an OLED stack.[4] Its deep Highest Occupied Molecular Orbital (HOMO) energy level (~6.1 eV) makes it an effective hole-blocking layer (HBL), preventing holes from leaking past the emissive layer.[1][4] Concurrently, it functions as an electron-transporting material, facilitating the movement of electrons into the EML for recombination.[1][4]
This multifunctionality allows for the simplification of device architectures, potentially reducing manufacturing complexity and cost.
Performance Comparison: DPEPO vs. Alternative Hosts
The efficacy of a host material is best understood through direct comparison. Here, we evaluate DPEPO against two classic carbazole-based hosts, CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(N-carbazolyl)benzene), which are widely used benchmarks in the field.
| Property | DPEPO | CBP | mCP |
| Full Name | Bis[2-(diphenylphosphino)phenyl] ether oxide | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 1,3-Bis(N-carbazolyl)benzene |
| Primary Transport Type | Electron-Transporting[1] | Hole-Transporting[5][6] | Hole-Transporting[7] |
| Triplet Energy (T₁) | ~3.0 eV[1] | ~2.56 eV[8] | ~2.9 eV[7] |
| HOMO Level | ~6.1 eV[1][4] | ~5.9 eV | ~5.9 eV |
| LUMO Level | ~2.0 eV[1][4] | ~2.4 eV | ~2.4 eV |
| Glass Transition Temp. (Tg) | >100 °C | ~110 °C | ~60 °C |
Analysis of Properties:
-
Triplet Energy: DPEPO's high T₁ of ~3.0 eV makes it suitable for hosting high-energy blue emitters. While mCP also has a respectably high T₁ (~2.9 eV), CBP's lower T₁ of ~2.56 eV renders it unsuitable for most blue PhOLEDs and TADF emitters, as it cannot effectively confine their excitons.[8]
-
Charge Transport: DPEPO is primarily an electron-transporting host, whereas CBP and mCP are hole-transporting.[1][6][7] This distinction is critical. For hole-transporting TADF emitters, an electron-transporting host like DPEPO can create a more balanced charge injection and recombination zone within the EML, leading to higher efficiency.[9]
-
Energy Levels: The deep HOMO level of DPEPO is a key advantage, providing intrinsic hole-blocking capabilities that confine charge recombination squarely within the emissive layer.
Device Performance Data
The true measure of a host material lies in the performance of the final OLED device. The following table summarizes experimental results from a study comparing DPEPO and mCP as hosts for the deep-blue TADF emitter DMOC-DPS.
| Performance Metric | Device with DPEPO Host | Device with mCP Host |
| Emitter | DMOC-DPS (10 wt.%) | DMOC-DPS (10 wt.%) |
| Peak Emission Wavelength | 450 nm | 470 nm |
| CIE Coordinates (x, y) | (0.18, 0.23) | (0.21, 0.29) |
| Turn-on Voltage (Von) | 4.0 V | 3.0 V |
| Max. Luminance (Lmax) | 8185 cd/m² | 5338 cd/m² |
| Max. Current Efficiency (ηc) | 5.77 cd/A | 4.12 cd/A |
| External Quantum Efficiency (EQE) | 4.0% | 2.63% |
Source: Data extracted from a comparative study on deep-blue TADF OLEDs.[7]
Performance Insights:
The device utilizing DPEPO as the host demonstrated significantly higher maximum luminance, current efficiency, and external quantum efficiency compared to the mCP-based device.[7] Although the mCP device had a lower turn-on voltage, the overall performance of the DPEPO device was superior.[7] The emission from the DPEPO device was also a deeper blue, as indicated by the CIE coordinates and the 20 nm blue-shifted peak wavelength.[7] This superior performance can be attributed to the better confinement of excitons and more balanced charge distribution within the emissive layer provided by the DPEPO host.[7]
However, it is crucial to note a significant trade-off. While DPEPO can enable exceptionally high peak efficiencies, its relatively poor charge transporting ability can sometimes lead to higher driving voltages and a more pronounced "efficiency roll-off" at high brightness, along with a shorter operational lifespan compared to some alternative hosts.[9][10] This has led to research into constitutional isomers of DPEPO and its use in mixed-host systems to mitigate these drawbacks.[10][11]
Experimental Section: Protocols and Workflows
To ensure the reproducibility and validity of performance comparisons, standardized fabrication and characterization protocols are essential.
Protocol 1: OLED Device Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a typical multilayer OLED device. The entire process must be conducted in a high-vacuum environment (<10⁻⁶ Torr) and handled within an inert nitrogen atmosphere (glovebox) to prevent degradation from oxygen and moisture.[12]
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: Thermally evaporate a thin layer (e.g., 10 nm) of a suitable HIL material, such as HAT-CN, onto the ITO anode. This layer facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL) Deposition: Deposit a hole-transporting material, such as TAPC or NPB (e.g., 40 nm). This layer aids in transporting holes to the emissive layer while blocking electrons.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., DPEPO) and the phosphorescent or TADF emitter dopant from separate sources. The doping concentration is critical and must be precisely controlled (typically 5-20 wt.%). The thickness is usually around 20-30 nm. The ratio of host-to-guest determines the balance between charge transport and exciton generation.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron-transporting material, such as TPBi or Bphen (e.g., 30-40 nm). This layer facilitates electron transport from the cathode and blocks holes. Note: When using DPEPO as a host, its intrinsic electron transport properties can sometimes allow for a thinner or even omitted dedicated ETL, simplifying the device structure.[1]
-
Electron Injection Layer (EIL) Deposition: Evaporate a thin layer (e.g., 1 nm) of a low work function material like Lithium Fluoride (LiF) or Cesium Carbonate (Cs₂CO₃). This step lowers the energy barrier for electron injection from the cathode.
-
Cathode Deposition: Deposit a reflective metal cathode, typically Aluminum (Al) (e.g., 100 nm), through a shadow mask to define the active area of the device.
-
Encapsulation: Immediately encapsulate the finished device using UV-cured epoxy and a glass lid in an inert atmosphere to protect the organic layers from degradation by oxygen and moisture.
Protocol 2: Device Characterization Workflow
Once fabricated, the device's performance must be systematically evaluated.
-
Electrical and Luminance Measurement: Mount the encapsulated device in a test jig. Use a source measure unit (SMU) to apply a forward voltage bias and measure the resulting current density (J). Simultaneously, use a calibrated photodiode or spectroradiometer to measure the luminance (L). This yields the fundamental J-V-L characteristics.
-
Electroluminescence (EL) Spectrum Analysis: Capture the EL spectrum at various driving voltages using a spectroradiometer. This data is used to determine the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the electrons injected. This is the most critical efficiency metric and is calculated from the luminance, current, and EL spectrum, assuming a Lambertian emission profile.
-
-
Lifetime and Stability Testing: Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT95 or LT50). This measures the operational stability and is a key indicator of the material's robustness.
Logical Frameworks and Device Architecture
The performance of DPEPO is best understood in the context of the overall device energy landscape.
The energy diagram above illustrates the causality behind DPEPO's effectiveness. The significant energy barrier between the HOMO levels of a typical HTL (e.g., TAPC, -5.5 eV) and DPEPO (-6.1 eV) effectively blocks holes at the EML interface. Conversely, the LUMO level of DPEPO (~-2.0 eV) is well-aligned with common ETLs, facilitating smooth electron injection into the emissive layer. This combination ensures that charge recombination is confined within the EML, leading to higher exciton formation probability and, consequently, greater device efficiency.
Conclusion
DPEPO has rightfully earned its place as a benchmark host material, particularly for high-energy blue TADF and phosphorescent emitters. Its combination of high triplet energy, excellent thermal stability, and unique multifunctional capabilities as both a hole-blocker and electron-transporter makes it a powerful tool for designing simplified, high-efficiency OLEDs.[1]
However, researchers must remain cognizant of its potential drawbacks, namely the propensity for efficiency roll-off and limited operational stability under high brightness, which are active areas of materials research.[9] Future advancements will likely involve novel molecular designs that retain DPEPO's favorable energy levels and high triplet energy while improving its charge transport characteristics, or through the continued development of sophisticated mixed-host systems that balance the strengths of multiple materials. By understanding the comparative performance and the underlying physical principles, scientists can make more informed decisions in the rational design of next-generation OLED devices.
References
- 1. ossila.com [ossila.com]
- 2. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 3. noctiluca.eu [noctiluca.eu]
- 4. noctiluca.eu [noctiluca.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
Introduction: The Structural Significance of DPEPO in Coordination Chemistry
An In-Depth Guide to the X-ray Crystallographic Analysis of DPEPO Metal Complexes
Bis[2-(diphenylphosphino)phenyl] ether oxide, commonly known as DPEPO, is a molecule of significant interest, primarily recognized for its role as a high-performance host material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[1] Its robust molecular structure, characterized by two diphenylphosphine oxide (DPPO) groups linked by an ether bridge, imparts high thermal and morphological stability, making it an exemplary candidate for electron transport and hole-blocking layers in advanced electronic devices.[1]
Beyond its application in materials science, DPEPO is a versatile ligand in coordination chemistry. The presence of multiple potential donor sites—two phosphoryl oxygens and one ether oxygen—allows for a variety of coordination modes with metal centers. Understanding the precise three-dimensional arrangement of these metal complexes is paramount for establishing structure-property relationships, which is critical for the rational design of new catalysts, functional materials, and therapeutic agents.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[2] It provides unparalleled insight into bond lengths, bond angles, coordination geometries, and intermolecular interactions, which collectively govern the physical and chemical properties of a compound.[3] This guide provides a comprehensive overview of the crystallographic analysis of DPEPO metal complexes, offering a comparative analysis against other relevant phosphine-based ligands and presenting a detailed experimental framework for researchers.
The Coordination Landscape of DPEPO
The versatility of DPEPO as a ligand stems from its multiple donor atoms. Unlike its non-oxidized precursor, DPEphos, which primarily acts as a P,P-chelating diphosphine ligand with a notably wide bite angle[4], DPEPO offers a more complex coordination behavior. The hard oxygen donors of the phosphoryl groups (P=O) exhibit a strong affinity for a wide range of metal ions, including hard Lewis acids like lanthanides and various transition metals.
Potential coordination modes observed or anticipated for DPEPO include:
-
Monodentate: Coordination through a single P=O group, leaving the second P=O and ether oxygen uncoordinated.
-
Bidentate Chelating: Forming a stable chelate ring by coordinating through one P=O group and the central ether oxygen.
-
Bidentate Bridging: Linking two different metal centers using its two P=O groups.
-
Tridentate Chelating: In cases where the metal ion is sufficiently large and Lewis acidic, such as with lanthanides, DPEPO can coordinate through both P=O groups and the ether oxygen.
This flexibility distinguishes DPEPO from simpler phosphine oxides and its phosphine analogues, making its structural analysis via crystallography particularly insightful.
Experimental Workflow: From Synthesis to Final Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both careful experimental technique and robust data analysis. The workflow can be broken down into three principal stages: synthesis and crystallization, data collection, and structure solution and refinement.
Part 1: Synthesis and Crystallization of DPEPO Metal Complexes
Objective: To synthesize the target metal complex and grow single crystals of sufficient size and quality for diffraction analysis.
Causality in Experimental Design: The choice of solvent is critical; it must dissolve the reactants but also be suitable for crystallization. The crystallization method is chosen based on the complex's solubility and stability. Slow, controlled crystal growth is essential to minimize defects and obtain a well-ordered lattice.
Detailed Protocol:
-
Synthesis:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the DPEPO ligand (1 equivalent) in an appropriate solvent (e.g., dichloromethane, acetonitrile, or THF).
-
In a separate flask, dissolve the metal precursor (e.g., a metal halide, perchlorate, or triflate salt) in the same or a miscible solvent.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature. The reaction can be monitored by techniques like ³¹P NMR spectroscopy to observe the shift in the phosphorus signal upon coordination.
-
Stir the reaction mixture for a predetermined time (e.g., 2-24 hours).
-
Alternative Route: Synthesize a complex using the DPEphos ligand first. Subsequently, oxidize the phosphine groups to phosphine oxides using a suitable oxidizing agent like hydrogen peroxide or manganese dioxide (MnO₂).[5] This can be an effective strategy for accessing specific coordination geometries.
-
-
Crystallization:
-
After synthesis, reduce the solvent volume in vacuo to obtain a concentrated solution.
-
Select a crystallization technique:
-
Slow Evaporation: Loosely cap the vial containing the concentrated solution. Allow the solvent to evaporate slowly over several days. This is the simplest method but offers less control.
-
Vapor Diffusion: Place the vial of the concentrated solution inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" (a solvent in which the complex is poorly soluble, e.g., hexane, pentane, or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the complex and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of the concentrated solution of the complex. Crystals will form at the interface of the two solvents over time. This method is gentle and highly effective for sensitive compounds.
-
-
Once crystals appear, carefully extract a well-formed, single crystal using a nylon loop or a micromanipulator.
-
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Objective: To mount a single crystal and collect a complete, high-quality diffraction dataset.
Causality in Experimental Design: Cooling the crystal to cryogenic temperatures (typically 100 K) is crucial. It minimizes atomic thermal motion, leading to sharper diffraction spots and a higher-resolution structure. It also protects sensitive samples from radiation damage. The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the crystal's unit cell size and elemental composition.
Detailed Protocol:
-
Crystal Mounting:
-
Place a small drop of cryoprotectant oil (e.g., Paratone-N) on a microscope slide.
-
Transfer the selected crystal into the oil.
-
Using a nylon loop of appropriate size, scoop the crystal along with a thin film of oil.
-
Immediately place the loop onto the goniometer head of the diffractometer within a stream of cold nitrogen gas (typically 100 K) to flash-cool the crystal.
-
-
Data Collection:
-
Center the crystal in the X-ray beam using the diffractometer's video microscope.
-
Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.
-
Based on the unit cell, devise a data collection strategy to ensure complete data coverage and redundancy. Modern diffractometers automate this process.
-
Initiate the full data collection run. This involves rotating the crystal in the X-ray beam while a detector records the intensities and positions of the diffracted X-rays.[6]
-
Part 3: Structure Solution, Refinement, and Validation
Objective: To process the raw diffraction data to generate a final, validated 3D model of the molecule.
Causality in Experimental Design: The diffraction pattern is a reciprocal-space representation of the crystal's electron density. Mathematical Fourier transforms are used to convert this pattern back into a real-space electron density map. The model is then refined against the experimental data to improve its accuracy, which is assessed using statistical indicators.
Detailed Protocol:
-
Data Reduction and Integration:
-
Use specialized software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images, calculating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects and absorption.
-
-
Structure Solution:
-
The resulting data file is used to solve the "phase problem." For small molecules like DPEPO complexes, direct methods (as implemented in programs like SHELXT) are almost always successful in providing an initial structural model.
-
-
Model Refinement:
-
Using software like SHELXL or Olex2, refine the initial model. This is an iterative process:
-
Assign atom types (e.g., metal, P, O, C).
-
Refine atomic positions and anisotropic displacement parameters (which model thermal motion).
-
Locate and add hydrogen atoms to the model.
-
Continue refinement until the model converges, meaning further cycles do not significantly change the parameters.
-
-
-
Validation:
-
Assess the quality of the final structure using key metrics:
-
R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered good for publication-quality structures.
-
wR2: The weighted residual factor, based on intensities. A value < 0.15 is generally acceptable.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.
-
-
Use tools like PLATON or the IUCr's checkCIF service to perform a final validation of the geometry and identify any potential issues.
-
Visualizing the Crystallographic Workflow
The entire process, from chemical synthesis to the final validated structure, can be visualized as a systematic workflow.
References
- 1. ossila.com [ossila.com]
- 2. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Phosphine Oxide Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, stable, and versatile catalysts is paramount. While traditionally viewed as stable byproducts in many phosphorus-mediated reactions, phosphine oxides have emerged as a compelling class of pre-catalysts and ligands. Their inherent stability to air and moisture, combined with their ability to be reduced in situ to the active phosphine species, offers significant advantages in terms of handling and operational simplicity. This guide provides an in-depth technical assessment of the catalytic activity of phosphine oxide complexes, with a particular focus on bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) and its analogues, comparing their performance with established alternatives and providing the experimental framework for their evaluation.
The Rise of Phosphine Oxides in Catalysis: Beyond a Stable Sink
The thermodynamic driving force for many classical organophosphorus reactions, such as the Wittig and Mitsunobu reactions, is the formation of a highly stable phosphorus(V) oxide. For decades, this relegated phosphine oxides to the role of a stoichiometric byproduct, often complicating product purification and diminishing atom economy. However, the development of efficient methods for the in situ reduction of phosphine oxides to their corresponding phosphines has unlocked their potential as recyclable pre-catalysts.[1] This paradigm shift has paved the way for catalytic variants of these indispensable transformations, minimizing waste and enhancing the sustainability of synthetic routes.[2]
Furthermore, phosphine oxides have demonstrated significant utility as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[3] In these systems, they can act as stabilizing ligands for the active metal center, influencing the rate and selectivity of the catalytic cycle.[4] The phosphoryl group (P=O) itself has been shown to be crucial for catalytic activity in certain reactions, participating in substrate activation through hydrogen bonding.[5]
Performance Benchmarking: Phosphine Oxide Catalysts vs. Alternatives
The efficacy of a phosphine oxide-based catalyst is intrinsically linked to its molecular architecture and the specific reaction conditions. Here, we present a comparative analysis of their performance in key organic transformations.
Catalytic Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. In its catalytic iteration, a phosphine oxide pre-catalyst is continuously reduced to the active phosphine. The choice of phosphine oxide can significantly impact the reaction's efficiency.
| Catalyst System | Substrates | Yield (%) | Key Advantages | Disadvantages | Reference |
| Cyclic Phosphine Oxide (e.g., 3-Methyl-1-phenylphospholane 1-oxide) | Aromatic Aldehydes, Alkyl Halides | 80-95 | High efficiency, allows for lower catalyst loading. | Synthesis of cyclic phosphine oxides can be more complex. | [6] |
| Triphenylphosphine Oxide (TPPO) | Benzaldehyde, Methyl Bromoacetate | Moderate | Readily available, low cost. | Lower activity compared to cyclic counterparts. | [1] |
| Tris(4-fluorophenyl)phosphine Oxide | Benzaldehyde, Methyl Bromoacetate | Higher than TPPO | Enhanced reactivity due to electronic effects. | Higher cost than TPPO. | [1] |
| **Traditional (Stoichiometric) Wittig Reagent (e.g., Ph₃P=CH₂) ** | Wide range of aldehydes and ketones | Generally High | Well-established, predictable reactivity. | Stoichiometric phosphine oxide waste, purification challenges. | N/A |
Catalytic Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols. The development of catalytic versions has been a significant step towards greener synthesis.
| Catalyst System | Substrates | Yield (%) | Key Advantages | Disadvantages | Reference |
| Phosphine Oxide Pre-catalyst with Phenylsilane | Benzyl alcohol, 4-Nitrobenzoic acid | High | In-situ regeneration of the phosphine, reduced waste. | Requires a stoichiometric reductant (silane). | [7][8] |
| Traditional (Stoichiometric) Mitsunobu Reagents (PPh₃/DEAD or DIAD) | Wide range of alcohols and nucleophiles | Generally High | Broad substrate scope, high reliability. | Stoichiometric phosphine oxide and hydrazine byproducts. | [9] |
| Alternative Catalytic Systems (e.g., "Borrowing Hydrogen") | Alcohols, Amines/Carboxylic Acids | Varies | High atom economy, often uses benign byproducts like water. | May require higher temperatures and specific metal catalysts. | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
In Suzuki-Miyaura and other cross-coupling reactions, phosphine oxides can serve as effective ligands, stabilizing the palladium catalyst.
| Ligand System | Reaction Type | Substrates | Yield (%) | Key Advantages | Disadvantages | Reference | |---|---|---|---|---|---| | Triphenylphosphine Oxide (Ph₃P(O)) | Suzuki-Miyaura | Aryl silanolates, Aryl bromides | 79-95 | Stabilizes the Pd catalyst, preventing decomposition. | Not a traditional "active" ligand; may have lower activity than phosphines. |[3][4] | | Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) | Suzuki-Miyaura | Aryl chlorides, hindered substrates | High to Quantitative | High activity, broad substrate scope. | Air-sensitive, higher cost. |[1][10] | | DPEPhos (Bis[(2-diphenylphosphino)phenyl] ether) | Various Cross-Couplings | Aryl halides, Amines, Alcohols | High | Versatile, promotes a range of transformations. | A phosphine ligand, not a phosphine oxide. |[11] |
Mechanistic Insights into Phosphine Oxide Catalysis
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts.
Redox-Driven Catalysis: The Wittig Reaction
In the catalytic Wittig reaction, the phosphine oxide is not merely a spectator but a key participant in a redox cycle.
Caption: Catalytic cycle of the Wittig reaction using a phosphine oxide pre-catalyst.
The cycle is initiated by the reduction of the phosphine oxide to the corresponding phosphine by a stoichiometric reductant, typically a silane.[6] The active phosphine then enters the traditional Wittig pathway, reacting with an alkyl halide and a base to form a phosphonium ylide. This ylide subsequently reacts with an aldehyde or ketone to furnish the desired alkene and regenerate the phosphine oxide, which can then re-enter the catalytic cycle.[5]
Ligand-Mediated Catalysis: The Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling reactions, phosphine oxides can act as ligands that stabilize the catalytically active Pd(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction with a phosphine oxide ligand.
The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) complex stabilized by the phosphine oxide ligand.[10] This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst. The phosphine oxide ligand plays a crucial role in maintaining the stability of the palladium center throughout this cycle, preventing precipitation of palladium black and catalyst deactivation.[4]
Experimental Protocols for Assessing Catalytic Activity
A standardized and rigorous experimental protocol is essential for the objective comparison of catalyst performance.
General Procedure for a Catalytic Test Reaction
This protocol outlines a general workflow for evaluating the performance of a phosphine oxide pre-catalyst in a model reaction.
-
Catalyst Preparation and Handling:
-
Ensure the phosphine oxide pre-catalyst is of high purity, as impurities can significantly affect catalytic performance.
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon), particularly if air-sensitive reactants or intermediates are involved.
-
-
Reaction Setup:
-
To a dry, inert-atmosphere-flushed reaction vessel, add the phosphine oxide pre-catalyst (e.g., 5 mol%).
-
Add the substrates (e.g., aldehyde and alkyl halide for a Wittig reaction, or aryl halide and boronic acid for a Suzuki coupling) and the appropriate solvent.
-
Introduce any necessary reagents, such as a base or, in the case of redox-driven catalysis, a reductant (e.g., diphenylsilane).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the isolated yield.
-
Workflow for Catalyst Performance Evaluation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bis[2-[(oxo)diphenylphosphino]phenyl] Ether and its Progenitor in Catalysis: Limitations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, ligand selection is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. While the diphosphine ligand Bis[2-(diphenylphosphino)phenyl] ether, commonly known as DPEphos, has found a significant place in the chemist's toolbox, its oxidized counterpart, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO), presents a starkly different profile. This guide provides an in-depth analysis of the inherent limitations of DPEPO in catalytic applications, contextualized by a broader discussion of phosphine oxides as ligands. We then offer a comparative performance analysis of the parent phosphine, DPEphos, against other widely used ligands in key cross-coupling reactions, supported by experimental data.
This compound (DPEPO): An Overview of Applications and Catalytic Inertness
This compound, or DPEPO, is the diphosphine dioxide derivative of the DPEphos ligand. While structurally similar, the presence of the phosphoryl (P=O) groups dramatically alters its electronic properties.
Primary Application: Organic Light-Emitting Diodes (OLEDs)
The primary application of DPEPO is not in catalysis, but in materials science as a host material for blue Thermally Activated Delayed Fluorescence (TADF)-based OLEDs.[1][2] Its utility in this field stems from:
-
A Large Band-Gap: This property is crucial for hosting high-energy blue emitters.
-
High Thermal and Morphological Stability: The rigid structure and strong P=O bonds contribute to the durability of OLED devices.[1]
-
Electron-Transporting Properties: The electron-withdrawing nature of the diphenylphosphine oxide (DPPO) groups facilitates electron transport.[1]
-
Deep HOMO Energy Level: This allows DPEPO to also function as a hole-blocking layer in OLEDs.[1]
The very electronic properties that make DPEPO an excellent material for OLEDs are responsible for its limitations as a ligand in transition metal catalysis.
The Fundamental Limitations of Phosphine Oxides as Ligands in Catalysis
Phosphine oxides are generally considered poor ligands for late transition metals, especially when compared to their corresponding phosphines.[3] This is due to several key factors:
-
Reduced Electron Donating Ability: The oxygen atom in the P=O bond is a hard Lewis base, while the phosphorus atom is electron-deficient. This makes phosphine oxides weak σ-donors and poor ligands for the soft Lewis acidic late transition metals (like Palladium) that are common in cross-coupling catalysis.
-
Catalyst Stabilization vs. Activity: While phosphine oxides can sometimes prevent the agglomeration and decomposition of palladium nanoparticles, this often leads to a different catalytic species than the intended homogeneous, single-site catalyst.[3] This can result in lower reactivity and selectivity.
-
Labile Coordination: The interaction between a phosphine oxide and a metal center is often weak and labile. While this can be beneficial in some specific cases, it generally does not provide the stable, well-defined coordination environment required for many catalytic cycles.[3]
While there are niche examples of secondary phosphine oxides being used as pre-ligands or having non-innocent roles in catalysis, tertiary phosphine oxides like DPEPO are not typically employed as primary ligands for reactions like cross-coupling.[4][5] The inherent drawbacks of the phosphine oxide functionality—namely, poor electron donation to the metal center—render DPEPO largely unsuitable for forming the highly active catalysts needed for these transformations. The requirement for stoichiometric use of phosphine reagents and the generation of phosphine oxide as waste in classic reactions like the Wittig and Mitsunobu reactions are limitations that modern catalysis seeks to overcome, not incorporate into the catalyst itself.[6]
A Comparative Analysis of the Parent Phosphine: DPEphos in Catalysis
Given the limitations of DPEPO, a more practical discussion for the medicinal and process chemist involves the performance of its parent phosphine, DPEphos. DPEphos is a flexible, wide bite-angle diphosphine ligand that has seen considerable use in various palladium-catalyzed cross-coupling reactions.[7][8] Its performance is often benchmarked against other ligands with similar structural motifs, such as Xantphos.
The "bite angle," or the P-M-P angle, is a crucial parameter in determining the outcome of a catalytic reaction, influencing both steric and electronic effects at the metal center.[9]
Workflow for Ligand Selection in a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized workflow for ligand selection in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| DPEphos | 4-Bromotoluene | Phenylboronic acid | 2 | K3PO4 | Toluene | 95 | Fictional Example |
| Xantphos | 4-Bromotoluene | Phenylboronic acid | 2 | K3PO4 | Toluene | 98 | Fictional Example |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | K3PO4 | t-BuOH/H2O | 92 | Fictional Example |
| DPEphos | 2-Bromo-m-xylene | Phenylboronic acid | 2 | CsF | Dioxane | 85 | Fictional Example |
| Xantphos | 2-Bromo-m-xylene | Phenylboronic acid | 2 | CsF | Dioxane | 75 | Fictional Example |
Note: The data in this table is illustrative and intended to represent typical trends. Actual results will vary based on specific substrates and conditions.
In many standard Suzuki couplings, both DPEphos and Xantphos provide excellent yields. However, the greater flexibility of the DPEphos backbone can sometimes be advantageous for the coupling of more sterically hindered substrates, whereas the rigidity of Xantphos can lead to higher selectivity in certain applications. For particularly unreactive aryl chlorides, Buchwald-type ligands like SPhos may offer superior performance.
Comparative Performance in Buchwald-Hartwig Amination
The palladium-catalyzed C-N cross-coupling is another area where ligand choice is paramount. The nature of the amine and the aryl halide both heavily influence the outcome.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| DPEphos | 4-Bromotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 92 | Fictional Example |
| Xantphos | 4-Bromotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 96 | Fictional Example |
| BINAP | 4-Bromotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 88 | Fictional Example |
| DPEphos | 4-Chlorotoluene | Aniline | 2 | K3PO4 | Dioxane | 65 | Fictional Example |
| XPhos | 4-Chlorotoluene | Aniline | 2 | K3PO4 | Dioxane | 94 | Fictional Example |
Note: The data in this table is illustrative and intended to represent typical trends. Actual results will vary based on specific substrates and conditions.
For the amination of aryl bromides with secondary amines, both DPEphos and Xantphos are often effective. However, for more challenging couplings, such as those involving aryl chlorides or primary amines, the use of bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) is now standard practice, as they are known to facilitate the rate-limiting reductive elimination step.[10]
Experimental Protocols & Mechanistic Considerations
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a vial is charged with a palladium source (e.g., Pd(OAc)2, 2 mol%) and the desired ligand (e.g., DPEphos, 2.2 mol%). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Assembly: To a separate oven-dried flask under nitrogen is added the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the flask containing the substrates and base. Additional solvent is added to reach the desired concentration.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Ligand Choice:
-
DPEphos: Its moderate bite angle and flexibility can accommodate a wide range of substrates. The ether backbone is relatively electron-rich, which can help stabilize the electron-deficient Pd(II) intermediate. However, this same flexibility can sometimes lead to the formation of less active or off-cycle catalyst species.
-
Xantphos: The rigid xanthene backbone enforces a wider, more defined bite angle. This rigidity can prevent the formation of undesired palladium complexes and often leads to higher selectivity and reactivity, particularly in reactions where reductive elimination is facile.
-
Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich monophosphine ligands are designed to accelerate the oxidative addition and, crucially, the reductive elimination steps of the catalytic cycle. Their steric bulk promotes the formation of monoligated L1Pd(0) species, which are often the most catalytically active.[11] This makes them particularly effective for coupling unreactive substrates like aryl chlorides.
Conclusion
The utility of a phosphorus-based molecule in catalysis is critically dependent on the oxidation state of the phosphorus atom. This compound (DPEPO) , as a phosphine oxide, is an excellent material for electronic applications like OLEDs but is fundamentally limited as a ligand for transition metal catalysis due to its poor electron-donating ability.
In contrast, its parent phosphine, DPEphos , is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. However, it is not a universal solution. A comparative analysis reveals that for many applications, particularly those involving challenging substrates, more specialized ligands may offer superior performance. Rigid, wide bite-angle ligands like Xantphos can provide enhanced selectivity, while bulky, electron-rich monophosphine ligands like XPhos are often required to achieve high turnovers with unreactive coupling partners. The judicious selection of a ligand, based on an understanding of its structural and electronic properties, remains a cornerstone of successful reaction development in modern synthetic chemistry.
References
- 1. ossila.com [ossila.com]
- 2. Bis[2-(diphenylphosphino)phenyl] ether oxide | 808142-23-6 [chemicalbook.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jecibiochem.com [jecibiochem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to DFT Calculations for Stereochemistry of DPEphos Complexes
Introduction: The Stereochemical Challenge of DPEphos Ligands
Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a versatile and widely employed diphosphine ligand in transition metal catalysis.[1][2][3] Its unique flexibility, conferred by the ether linkage, combined with the steric bulk of the diphenylphosphino groups, allows it to adopt a range of coordination geometries. This conformational adaptability is a double-edged sword: it is key to its success in promoting a variety of chemical transformations, yet it presents a significant challenge in predicting and controlling the stereochemical outcome of reactions. The precise three-dimensional arrangement of the DPEphos ligand around a metal center dictates the chiral environment of the active site, directly influencing the enantioselectivity of catalytic reactions.[4][5]
For researchers in drug development and fine chemical synthesis, where achieving high enantiopurity is paramount, a trial-and-error approach to catalyst optimization is both time-consuming and resource-intensive. This is where computational chemistry, specifically Density Functional Theory (DFT), emerges as a powerful predictive tool.[6][7] By modeling the reaction at the quantum mechanical level, DFT can provide invaluable insights into the transition states that govern stereoselectivity, enabling a more rational design of catalysts and reaction conditions. This guide provides an in-depth comparison of DFT methodologies for predicting the stereochemistry of DPEphos-metal complexes, supported by established protocols and data from the literature.
The Causality of Computational Choices: Why DFT?
Predicting the stereochemical outcome of a reaction boils down to accurately calculating the energy difference between the diastereomeric transition states leading to the different stereoisomers. The product ratio is governed by the Boltzmann distribution, which is exponentially dependent on this energy difference (ΔΔG‡). Even small errors in the calculated energies can lead to large errors in the predicted enantiomeric excess (ee) or diastereomeric ratio (dr).
DFT strikes an optimal balance between computational cost and accuracy for the large, complex systems typical of organometallic catalysis.[8][9] Unlike simpler molecular mechanics methods, DFT explicitly treats the electronic structure, which is essential for describing the nuanced interactions within a DPEphos-metal complex. These include:
-
Metal-Ligand Bonding: Accurately describing the coordination of the phosphorus atoms to the transition metal.
-
Non-Covalent Interactions: Capturing the subtle but critical van der Waals forces, steric repulsions, and potential hydrogen bonds between the ligand, substrate, and metal center that define the chiral pocket.[10][11][12]
-
Geometric Flexibility: Modeling the conformational landscape of the DPEphos ligand and identifying the lowest energy pathways.[13][14]
The trustworthiness of a DFT prediction hinges on a judicious choice of computational parameters. The following sections compare the performance of various approaches and provide a validated workflow.
Comparing DFT Functionals and Methodologies
The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set. For DPEphos complexes, where non-covalent interactions are critical for stereodifferentiation, this choice is especially important. Standard functionals often fail to capture long-range dispersion forces, leading to inaccurate geometries and energies.[15]
| Functional Class | Example(s) | Dispersion Correction | Key Strengths & Insights | Limitations & Considerations |
| Hybrid GGA | B3LYP, PBE0 | None or DFT-D3/D4 | A common starting point, good for general geometries and electronic properties.[6][15] PBE0 is often a reliable choice for transition metal chemistry.[16][17] | Without dispersion corrections, they systematically overestimate bond lengths and fail to capture crucial steric interactions, leading to unreliable stereochemical predictions.[15] |
| Dispersion-Corrected Hybrids | B3LYP-D3(BJ), PBE0-D3 | DFT-D3, DFT-D4 | Significantly improves the description of non-covalent interactions compared to uncorrected hybrids.[16][18] This is a minimum requirement for reliable stereochemical analysis of DPEphos systems. | Can still struggle with systems where medium-range correlation is important. The parametrization of the dispersion correction is crucial. |
| Meta-GGA & Hybrids | M06, M06-2X, ωB97X-D | Implicit in functional | Explicitly parameterized to better describe non-covalent interactions, making them highly suitable for stereoselectivity studies.[12][13][14] M06-2X is often cited for its excellent performance on non-covalent interaction energies.[16] | Can be more computationally expensive. Performance can be system-dependent, so validation against experimental data or higher-level theory is recommended. |
| Double-Hybrid | B2PLYP-D3 | DFT-D3 | Incorporates a portion of MP2 correlation, often leading to very high accuracy for reaction energies and barrier heights. | Significantly higher computational cost, making it less feasible for initial screening or geometry optimizations of large systems. Best used for single-point energy refinements.[12] |
Recommendation: For a balance of accuracy and efficiency, a dispersion-corrected hybrid functional like PBE0-D3(BJ) or a meta-hybrid like M06 or ωB97X-D is highly recommended for geometry optimizations and frequency calculations. For ultimate accuracy, single-point energy calculations on the optimized geometries can be performed with a double-hybrid functional.
Experimental Protocol: A Self-Validating DFT Workflow
This protocol outlines a robust, step-by-step methodology for predicting the stereoselectivity of a reaction catalyzed by a DPEphos-metal complex. The workflow is designed to be self-validating by including steps to confirm the nature of all calculated stationary points.
Step 1: Initial Structure Generation
-
Construct Reactants: Build the 3D structures of the DPEphos-metal catalyst and the substrate(s) using molecular building software (e.g., Avogadro, GaussView). If a crystal structure is available, use it as the starting point.
-
Generate Catalyst-Substrate Complexes: Manually dock the substrate into the catalyst's active site. It is crucial to generate multiple initial guesses for the pro-(R) and pro-(S) pathways to ensure the global minimum energy structures are located.
-
Perform Initial Optimization: Use a computationally inexpensive method (e.g., a semi-empirical method like GFN2-xTB or a small basis set DFT) to pre-optimize the initial guesses.
Step 2: Locating Transition States (TS)
-
TS Optimization: From the pre-optimized reactant complexes, perform a transition state search. In software like Gaussian, this is typically done using the Opt=TS keyword. Provide an initial guess for the TS structure, often derived from a relaxed scan along the reaction coordinate.
-
Select Functional/Basis Set: Use a reliable functional and basis set for this critical step. A common choice is M06 or ωB97X-D with a double-ζ basis set like def2-SVP . For the metal atom, an effective core potential (ECP) like LANL2DZ or the Stuttgart-Dresden (SDD) potential should be used to account for relativistic effects.[19][20]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized TS structure.
-
Trustworthiness Check: A true transition state must have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (e.g., bond formation/breaking). If there are zero or more than one imaginary frequency, the structure is not a valid TS, and the optimization must be repeated.
-
Step 3: Validating the Reaction Pathway
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the validated TS. This calculation follows the reaction path downhill from the TS in both the forward and reverse directions.
-
Trustworthiness Check: The IRC calculation must connect the transition state to the correct reactant and product minima on the potential energy surface. This confirms that you have found the TS for the desired reaction step.
-
Step 4: Refining Energies and Predicting Stereoselectivity
-
Optimize Minima: Fully optimize the reactant and product structures located by the IRC calculation at the same level of theory used for the TS search.
-
Single-Point Energy Refinement: To obtain highly accurate energies, perform a single-point energy calculation on all optimized structures (reactants and transition states for both pathways) using a larger, more robust basis set (e.g., def2-TZVP ) and potentially a more accurate functional.[16][21]
-
Include Solvent Effects: Solvation can significantly impact relative energies. Include a continuum solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, in the single-point energy calculation, using the appropriate solvent for the reaction.
-
Calculate Gibbs Free Energy: Use the thermal corrections from the frequency calculations (performed at the optimization level of theory) to calculate the Gibbs Free Energy (G) of each species.
-
Determine ΔΔG‡: Calculate the Gibbs Free Energy of activation for both the major (favored) and minor (disfavored) stereochemical pathways (ΔG‡ = G_TS - G_Reactant). The difference between these two activation energies is ΔΔG‡.
-
ΔΔG‡ = ΔG‡_minor - ΔG‡_major
-
-
Predict Product Ratio: Use the calculated ΔΔG‡ to predict the product ratio and enantiomeric excess (ee) using the Boltzmann distribution and the Eyring equation at the experimental temperature (T).
Visualizing the Workflow and Decision Process
A clear workflow ensures reproducibility and helps in troubleshooting. The following diagrams illustrate the recommended computational protocol and the logic for selecting appropriate methods.
Caption: A validated workflow for DFT-based stereochemical prediction.
Caption: Decision tree for selecting computational methods.
Conclusion and Future Outlook
DFT calculations offer a powerful, rational approach to understanding and predicting the stereochemistry of DPEphos-catalyzed reactions. By carefully selecting dispersion-corrected or specifically parameterized functionals and employing a rigorous, self-validating workflow, researchers can gain reliable insights into the subtle steric and electronic factors that govern enantioselectivity. This computational pre-screening can significantly accelerate the discovery and optimization of highly selective catalysts, reducing the reliance on extensive experimental screening. As computational resources become more accessible and theoretical methods continue to improve, the integration of DFT modeling into the standard workflow of catalyst development will undoubtedly become even more critical for professionals in the pharmaceutical and chemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Item - Computational Modeling of Metal Catalyzed Reactions for the Prediction and Improvement of Enantioselectivity - University of Notre Dame - Figshare [curate.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. comp.chem.umn.edu [comp.chem.umn.edu]
- 9. Integrating Density Functional Theory Modeling with Experimental Data to Understand and Predict Sorption Reactions: Exchange of Salicylate for Phosphate on Goethite | MDPI [mdpi.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. A benchmark for non-covalent interactions in organometallic crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the conformationally flexible, wide bite-angle diphosphine 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran in rhodium(I) and palladium(II) coordination complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Choice: A Comparative Guide to Ligand Effects in Palladium-Catalyzed C-N Coupling
For the discerning researcher, scientist, and drug development professional, the palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, stands as a transformative tool for the synthesis of arylamines. These motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The success of this powerful transformation, however, is not solely reliant on the palladium catalyst itself, but is critically dictated by the choice of ancillary ligand. The ligand architecture governs the catalyst's stability, activity, and selectivity, turning a potential synthetic quagmire into an efficient and predictable process.
This guide provides an in-depth analysis of the nuanced effects of different ligand classes in palladium-catalyzed C-N coupling. We will move beyond a mere catalog of options to explore the fundamental principles that drive ligand performance, supported by comparative experimental data and actionable protocols. Our objective is to empower you with the expertise to make informed decisions in ligand selection, troubleshoot challenging couplings, and ultimately, accelerate your research and development endeavors.
The Heart of the Matter: The Palladium Catalytic Cycle and the Ligand's Role
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1] Understanding this cycle is paramount to appreciating the profound influence of the chosen ligand at each critical step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The ligand, denoted as 'L', plays a multifaceted role:
-
Solubilizing and Stabilizing the Palladium Center: The ligand prevents the precipitation of palladium black, ensuring a homogeneous and active catalytic system.
-
Modulating Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, the initial step where the aryl halide adds to the Pd(0) center.[2] This is particularly crucial for less reactive aryl chlorides.
-
Influencing Steric Environment: Bulky ligands promote the reductive elimination step, where the C-N bond is formed and the product is released.[3] This steric hindrance can also favor the formation of monoligated palladium species, which are often more reactive.[1]
The ideal ligand strikes a delicate balance between these electronic and steric factors to facilitate each step of the catalytic cycle efficiently.
A Tale of Two Ligand Classes: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The two most prominent classes of ligands for palladium-catalyzed C-N coupling are phosphines and N-heterocyclic carbenes (NHCs). While both have proven highly effective, they exhibit fundamental differences in their electronic and steric properties, leading to distinct advantages and disadvantages.
The Workhorses: Biaryl Phosphine Ligands
Pioneered by the Buchwald group, bulky, electron-rich biaryl monophosphine ligands have revolutionized C-N coupling. These ligands are characterized by a biaryl backbone that creates a sterically demanding environment around the palladium center.
Caption: Representative Buchwald biaryl phosphine ligands.
Advantages of Phosphine Ligands:
-
Extensive Diversity and Tunability: A vast array of phosphine ligands with fine-tuned steric and electronic properties are commercially available, allowing for precise reaction optimization.[4]
-
High Activity for a Broad Substrate Scope: Ligands like XPhos and RuPhos have demonstrated exceptional performance in the coupling of a wide range of aryl and heteroaryl halides with various amines.[5]
-
Well-Established and Predictable Performance: Decades of research have led to a deep understanding of their behavior, making them a reliable choice for many applications.
Disadvantages of Phosphine Ligands:
-
Air Sensitivity: Many phosphine ligands are susceptible to oxidation and require handling under an inert atmosphere.
-
Potential for P-C Bond Cleavage: Under harsh reaction conditions, some phosphine ligands can undergo degradation, leading to catalyst deactivation.
The Rising Stars: N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, forming robust bonds with the palladium center.[3]
Caption: Common N-heterocyclic carbene (NHC) ligands.
Advantages of NHC Ligands:
-
Strong σ-Donation: Their powerful electron-donating ability facilitates the oxidative addition of challenging substrates, such as electron-rich aryl chlorides.[3]
-
High Thermal Stability: The strong Pd-NHC bond imparts exceptional stability to the catalyst, allowing for reactions at elevated temperatures with low catalyst loadings.[3]
Disadvantages of NHC Ligands:
-
Potentially Lower Reactivity in Reductive Elimination: While their strong binding enhances stability, it can sometimes slow down the final reductive elimination step.
-
Less Diverse Commercial Availability: While the library of NHC ligands is growing, it is not yet as extensive as that of phosphine ligands.[6]
Performance Comparison: A Data-Driven Approach to Ligand Selection
The choice of ligand is highly dependent on the specific substrates being coupled. Below, we present a comparative analysis of commonly used ligands for different classes of substrates, based on literature data.
Table 1: Comparison of Buchwald Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃ / RuPhos | 71 |
| SPhos | Pd₂(dba)₃ / SPhos | 76 |
| RuPhos-precatalyst | RuPhos-precatalyst | 83 |
| Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv).[7] |
This data highlights that for this specific heteroaryl bromide, the choice of both the ligand and the palladium source can significantly impact the reaction yield.[7]
Table 2: Comparison of Ligands for the Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Yield (%) |
| XPhos | 4-Chlorotoluene | Aniline | 98 |
| RuPhos | 4-Chlorotoluene | Aniline | 95 |
| BrettPhos | 4-Chlorotoluene | Aniline | 92 |
| SPhos | 2-Chlorotoluene | Morpholine | 96 |
| Representative data compiled from various sources. Actual yields may vary depending on specific reaction conditions. |
For the more challenging aryl chlorides, bulky and electron-rich phosphine ligands are generally required to achieve high yields.[8]
Experimental Protocol: High-Throughput Screening of Ligands
To efficiently identify the optimal ligand for a specific C-N coupling reaction, a high-throughput experimentation (HTE) approach is highly recommended.[9][10] This allows for the parallel screening of multiple ligands and reaction conditions, saving significant time and resources.
Caption: A typical workflow for high-throughput ligand screening.
Step-by-Step Methodology for Ligand Screening:
-
Plate Preparation: In an inert atmosphere glovebox, dispense an array of pre-weighed ligands (e.g., from a commercially available screening kit) into the wells of a 96-well reaction block.[11]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, base (e.g., NaOtBu, Cs₂CO₃), and palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) in a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Reagent Dispensing: Using a multichannel pipette, dispense the stock solutions into the wells of the reaction block.
-
Reaction: Seal the 96-well plate with a cap mat and transfer it to a pre-heated reaction block with magnetic stirring. Allow the reactions to proceed for the desired time at the set temperature.
-
Work-up: After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield for each reaction.
-
Data Analysis: Compare the results to identify the optimal ligand and reaction conditions for your specific transformation.
Conclusion and Future Outlook
The judicious selection of a ligand is a critical determinant for the success of palladium-catalyzed C-N coupling reactions. While the bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group remain the gold standard for a wide range of applications, the growing family of N-heterocyclic carbene ligands offers compelling advantages in terms of stability and activity for challenging substrates.
The future of ligand design will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The integration of high-throughput experimentation and computational modeling will undoubtedly accelerate this process, leading to the discovery of novel ligand architectures with unprecedented performance. By understanding the fundamental principles of ligand effects and embracing a data-driven approach to reaction optimization, researchers can continue to push the boundaries of what is possible in the realm of C-N bond formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of new sterically-defined N-heterocyclic carbene ligands for transition-metal-catalysis and cross-coupling of amides by N–C(O) activation - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 10. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (CAS RN: 808142-23-6), a compound also known as DPEphos monoxide. While this particular organophosphorus compound presents a favorable safety profile, adherence to rigorous disposal protocols is a hallmark of scientific integrity and responsible laboratory management.
Part 1: Understanding the Compound - A Hazard Assessment
Before proceeding with any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is an organophosphorus compound frequently utilized in chemical synthesis.
Hazard Classification: According to multiple Safety Data Sheets (SDS) provided by suppliers such as TCI Chemicals, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and Regulation (EC) No 1272/2008.[1] The SDS indicates that no hazard pictograms, signal words, or precautionary statements are required.[1]
It is crucial to distinguish this compound from its precursor, Bis[(2-diphenylphosphino)phenyl] ether (DPEphos, CAS RN: 166330-10-5), which is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4] Always verify the CAS number to ensure you are consulting the correct safety information.
Despite its non-hazardous classification, best practices in laboratory safety dictate that all chemical waste should be handled with a degree of caution and disposed of through a designated waste stream rather than common trash.[5][6][7]
Part 2: The Disposal Protocol - A Step-by-Step Guide
This protocol is designed to provide a clear and safe pathway for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Even with non-hazardous materials, a baseline of personal protection is essential to prevent any potential, albeit minimal, risk.
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Standard laboratory coat |
This table summarizes the minimum recommended PPE for handling the waste.
Step 2: Waste Segregation and Container Selection
Proper segregation prevents accidental chemical reactions and ensures that waste is handled by the appropriate disposal stream.
-
Designate a Waste Stream: Do not mix this compound waste with other chemical waste streams, particularly hazardous wastes, unless explicitly permitted by your institution's hazardous waste management plan. It should be designated as a "non-hazardous chemical waste."
-
Choose the Right Container:
-
Solid Waste: Collect solid this compound waste in a clean, dry, and robust container with a secure lid. High-density polyethylene (HDPE) or glass containers are suitable.[8][9] The original product container, if empty, is an excellent choice.[8]
-
Liquid Waste (Solutions): If the compound is in a non-hazardous solvent, collect it in a compatible, leak-proof liquid waste container. Ensure the container material is compatible with the solvent.[10][11] Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container.
-
Step 3: Labeling the Waste Container
Clear and accurate labeling is a critical component of safe waste management, mandated by regulations from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) for hazardous waste, and considered best practice for all chemical waste.[12][13][14][15][16]
Even for non-hazardous waste, a clear label prevents ambiguity. Your institutional guidelines may provide a specific label format.[7] If not, the label should include the following information at a minimum:
-
The words "Non-Hazardous Chemical Waste"
-
Full Chemical Name: this compound
-
CAS Number: 808142-23-6
-
Approximate Amount/Concentration
-
Generator's Name and Contact Information
-
Accumulation Start Date
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the labeled waste container in a designated waste accumulation area within the laboratory. This area should be away from general work areas and clearly marked.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup. Do not dispose of this chemical down the drain or in the regular trash unless you have received explicit permission from your EHS department, as some institutions have specific guidelines for non-hazardous chemical waste.[5][6]
The following diagram illustrates the recommended disposal workflow:
Caption: Disposal workflow for this compound.
Part 3: Causality and Trustworthiness - The "Why" Behind the Protocol
-
Why Segregate Non-Hazardous Waste? While this compound is not classified as hazardous, treating it as such by segregating it from general refuse upholds a crucial principle of laboratory safety: "cradle-to-grave" responsibility for all chemicals.[8] This practice prevents the accidental introduction of chemicals into municipal waste streams and ensures that all laboratory-generated materials are accounted for and handled by trained professionals.
-
The Importance of Accurate Labeling: Mislabeled or unlabeled chemical containers pose a significant risk to all personnel who may handle them, from fellow researchers to waste management staff. By providing detailed and accurate information, you ensure the safe and efficient disposal of the material. This is a core tenet of both EPA and OSHA laboratory standards.[14][15]
-
Institutional EHS as the Final Authority: Your institution's Environmental Health and Safety department has the definitive expertise on local, state, and federal waste regulations.[5] Their procedures are designed to maintain compliance and ensure safety across the entire organization. Always defer to their specific guidance.
By adhering to this comprehensive disposal guide, researchers can ensure that the final step in their experimental workflow is conducted with the same level of precision and responsibility as the research itself, fostering a culture of safety and environmental stewardship.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. prochemonline.com [prochemonline.com]
- 4. DPEphos - Wikipedia [en.wikipedia.org]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 10. bsu.edu [bsu.edu]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 12. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. bes-corp.com [bes-corp.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling Bis[2-[(oxo)diphenylphosphino]phenyl] Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling of Bis[2-[(oxo)diphenylphosphino)phenyl] Ether (also known as DPEphos oxide), CAS 808142-23-6. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Toxidological Profile
While some safety data sheets (SDS) classify Bis[2-[(oxo)diphenylphosphino)phenyl] Ether as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), others indicate potential hazards. It is crucial to handle this compound with the assumption of potential risk, a cornerstone of robust laboratory safety practices.
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3][4]
During combustion, it may produce hazardous decomposition products, including carbon oxides and phosphorus oxides.[1] It is essential to prevent dust formation and accumulation to minimize inhalation risks and potential dust ignition.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. The following PPE is recommended for the routine handling of Bis[2-[(oxo)diphenylphosphino)phenyl] Ether.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber). | Prevents direct skin contact and potential irritation.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][3][5] | Protects eyes from accidental splashes or airborne dust particles. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved P95 or P100 particulate respirator is recommended.[4][6] | Minimizes the inhalation of airborne particles. |
Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
3.1. Engineering Controls and Laboratory Setup
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][3]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[5]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transferring the solid material. Avoid scooping actions that could generate airborne dust.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all contaminated surfaces.
3.3. Workflow Diagram
The following diagram illustrates the key decision points and safety measures in the handling workflow.
Caption: Workflow for handling Bis[2-[(oxo)diphenylphosphino)phenyl] Ether.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Collection: All waste containing Bis[2-[(oxo)diphenylphosphino)phenyl] Ether, including contaminated consumables, should be collected in a designated, labeled, and sealed container.[1]
-
Disposal Route: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is the foundation of innovative and trustworthy scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
